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  • Product: (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
  • CAS: 1381928-19-3

Core Science & Biosynthesis

Foundational

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Executive Summary: This guide provides a comprehensive technical overview of the physical and chemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of the physical and chemical properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1381928-19-3), a key chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document consolidates essential data on its identity, physical characteristics, and analytical characterization. It includes a detailed, field-proven protocol for purity determination via High-Performance Liquid Chromatography (HPLC) and discusses the principles of its structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide provides authoritative information on safe handling, storage, and disposal, ensuring scientific integrity and operational safety.

Introduction

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated derivative of the indane class of molecules. The presence of a fluorine atom and a chiral amine center makes it a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. The fluorine substituent can significantly modulate metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. As the hydrochloride salt, the compound generally exhibits improved stability and handling characteristics compared to its free base form. This guide serves as a Senior Application Scientist's perspective on the essential data required to effectively utilize this compound in a research and development setting.

Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in any experimental workflow. The properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are summarized below.

Diagram 1: Chemical Structure and Core Identifiers

Caption: Structure and key identifiers for the topic compound.

Table 1: Summary of Physicochemical Properties
PropertyValue / ObservationSource(s)
Appearance Light yellow to brown solid[1]
Melting Point Data not publicly reported. Related compounds like 2,3-dihydro-1H-inden-1-amine hydrochloride melt around 208-210°C, suggesting a high melting point is expected.N/A
Boiling Point Not applicable; expected to decompose at high temperatures.N/A
Solubility Quantitative data not available. As an amine hydrochloride salt, it is predicted to be soluble in water, methanol, and DMSO, with limited solubility in non-polar aprotic solvents like hexanes or toluene.N/A
Purity (Typical) ≥97%[2]
Storage Conditions Store at room temperature under an inert atmosphere (e.g., nitrogen or argon). Keep sealed and dry.[1]

Analytical Characterization

A rigorous analytical workflow is critical to verify the identity, purity, and stability of any research compound. The following sections describe validated approaches for the characterization of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Purity and Enantiomeric Excess Determination by HPLC

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of non-volatile organic compounds. For a chiral molecule, it is essential to determine not only chemical purity but also enantiomeric excess (e.e.).

Expertise & Causality: The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs are exceptionally versatile and often provide excellent resolution for amine-containing compounds.[4] The mobile phase is typically a non-polar solvent (e.g., hexane) mixed with an alcohol modifier (e.g., isopropanol or ethanol) to control retention and selectivity. For basic compounds like this amine, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is crucial.[5] This additive acts as a competitor for active sites on the silica surface of the CSP, preventing peak tailing and improving peak shape and reproducibility. UV detection is appropriate due to the presence of the aromatic ring (chromophore).

  • System Preparation: Ensure the HPLC system is clean and purged with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of mobile phase (or a compatible solvent like ethanol) to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA or equivalent polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 5 µL.

  • Analysis:

    • Inject the sample and run the chromatogram for a sufficient time to allow for the elution of both enantiomers (if the S-enantiomer is present as an impurity).

    • The purity is calculated based on the area percentage of the main peak relative to all other peaks.

    • The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the (R)-enantiomer indicates a suitable mobile phase composition. The ability to resolve a spiked sample (containing a small amount of the racemic mixture) would confirm the method's selectivity for the S-enantiomer.

Diagram 2: HPLC Analysis Workflow

G Figure 2: Workflow for HPLC Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Compound dissolve 2. Dissolve in Mobile Phase weigh->dissolve filter 3. Syringe Filter (0.22 µm) dissolve->filter inject 4. Inject Sample (5 µL) filter->inject separate 5. Separation on Chiral Column inject->separate detect 6. UV Detection (265 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity & Enantiomeric Excess integrate->calculate

Caption: A streamlined workflow for determining compound purity.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. For (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

  • ¹H NMR: The spectrum (typically run in DMSO-d₆ or D₂O) would show distinct regions. The aromatic region would display complex multiplets for the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom. The aliphatic region would contain signals for the protons on the five-membered ring, including the methine proton adjacent to the amine (C1-H) and the methylene protons (C2-H₂ and C3-H₂). The amine protons would appear as a broad signal, which may exchange with D₂O.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon atom bonded to fluorine (C5) would exhibit a large one-bond carbon-fluorine coupling constant (¹J_CF), a hallmark of fluorinated aromatic rings.[6] Other carbons in the aromatic ring would show smaller two- and three-bond couplings.

  • ¹⁹F NMR: This experiment is highly specific and sensitive for the fluorine nucleus.[6] It would show a single signal for the C5-F group, confirming the presence and electronic environment of the fluorine atom.

Handling, Storage, and Safety

Adherence to proper safety protocols is paramount when handling any chemical compound.

Hazard Profile: (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is classified with the GHS07 pictogram (Warning).[1] The primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.

Storage Rationale: The compound is supplied as a stable hydrochloride salt. However, amines can be susceptible to oxidation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to oxygen and atmospheric moisture, ensuring long-term stability and purity.[1] It should be kept in a tightly sealed container in a dry place.

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral intermediate with well-defined chemical properties. This guide provides a robust framework for its identification, characterization, and safe handling. While specific experimental data for melting point and solubility are not widely published, its properties can be reliably inferred from its chemical class. The analytical protocols outlined herein provide a clear and scientifically sound basis for quality control, ensuring that researchers can confidently incorporate this compound into their synthetic and drug discovery programs.

References

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. National Institutes of Health. [Link]

  • Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

  • 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (1R)-. Angene. [Link]

Sources

Exploratory

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride CAS number

An In-Depth Technical Guide to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Abstract (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1381928-19-3 , is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1381928-19-3 , is a chiral intermediate of significant interest in medicinal chemistry. Its structural similarity to the core of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor, positions it as a key building block for the development of next-generation neurological drugs. The strategic incorporation of a fluorine atom is intended to modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and potential applications of this compound, grounded in established chemical principles and analogous procedures from the scientific literature.

Introduction: The Rationale for Fluorination in Neuropharmacology

The indane-1-amine scaffold is a privileged structure in neuropharmacology, most notably as the foundation for rasagiline, an irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1][2] MAO-B is a crucial enzyme responsible for the degradation of dopamine in the brain; its inhibition leads to increased dopamine levels, which helps to alleviate the motor symptoms of Parkinson's.[3]

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic properties.[4] Fluorination can:

  • Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Placing a fluorine atom at a site that is susceptible to hydroxylation can significantly increase the drug's half-life.

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier—a critical attribute for drugs targeting the central nervous system.

  • Enhance Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with the target protein's active site.

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a chiral precursor to harness these benefits, offering a pathway to novel MAO-B inhibitors with potentially superior efficacy and safety profiles compared to existing treatments.

Physicochemical and Safety Data

A summary of the key properties and safety information for the title compound is presented below.

PropertyValueSource(s)
CAS Number 1381928-19-3[5]
Molecular Formula C₉H₁₁ClFN[6]
Molecular Weight 187.64 g/mol [6]
Appearance Light yellow to brown solid[5]
Storage Conditions Room temperature, under inert atmosphere[5]

Safety Profile:

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation)GHS07WarningH335: May cause respiratory irritation

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[7]

Synthesis and Chiral Resolution

Synthesis_Workflow A 3-(3-Fluorophenyl) propanoic acid B 5-Fluoro-1-indanone A->B  Intramolecular  Friedel-Crafts Acylation  (e.g., PPA, AlCl₃) C 5-Fluoro-1-indanone oxime B->C  Oximation  (NH₂OH·HCl, Pyridine) D Racemic 5-Fluoro-1-aminoindan C->D  Reduction  (e.g., H₂/Pd-C, Na/n-PrOH) E Diastereomeric Salts ((R)-Amine-(+)-Tartrate) ((S)-Amine-(+)-Tartrate) D->E  Chiral Resolution  ((2R,3R)-Tartaric Acid) F (R)-5-Fluoro-1-aminoindan (+)-Tartrate Salt E->F  Fractional  Crystallization G (R)-5-Fluoro-1-aminoindan (Free Base) F->G  Basification  (e.g., NaOH) H (R)-5-Fluoro-1-aminoindan HCl G->H  Salt Formation  (HCl in Ether/IPA)

Figure 1: Proposed workflow for the synthesis and resolution of the target compound.

Step-by-Step Synthesis of Racemic 5-Fluoro-1-aminoindan

Protocol 1: Synthesis of 5-Fluoro-1-indanone

This step involves an intramolecular Friedel-Crafts acylation.[9]

  • To a mechanically stirred solution of polyphosphoric acid (PPA) (10 eq by weight) at 80-90 °C, add 3-(3-Fluorophenyl)propanoic acid (1.0 eq) portion-wise.

  • Maintain the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Fluoro-1-indanone, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-Fluoro-1-indanone oxime

This is a standard oximation reaction.[8]

  • Dissolve 5-Fluoro-1-indanone (1.0 eq) in pyridine (approx. 3-4 volumes).

  • Add hydroxylamine hydrochloride (1.05-1.1 eq) to the solution.

  • Heat the mixture to 50-60 °C and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[10]

  • Cool the reaction mixture and remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-Fluoro-1-indanone oxime, which is often used in the next step without further purification.

Protocol 3: Reduction to Racemic 5-Fluoro-1-aminoindan

The oxime is reduced to the primary amine. Catalytic hydrogenation is a common and effective method.

  • Dissolve 5-Fluoro-1-indanone oxime (1.0 eq) in a suitable solvent such as methanol or ethanol containing acetic acid.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, approx. 5-10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-Fluoro-1-aminoindan acetate salt. The free base can be liberated by partitioning between an organic solvent and an aqueous base (e.g., 1 M NaOH).

Chiral Resolution

The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. (2R,3R)-Tartaric acid is a cost-effective and commonly used agent for resolving aminoindans.[11][12]

Protocol 4: Resolution of (R)-5-Fluoro-1-aminoindan

  • Dissolve the racemic 5-Fluoro-1-aminoindan free base (1.0 eq) in a suitable solvent, typically methanol.[11]

  • In a separate flask, dissolve (2R,3R)-Tartaric acid (0.5-1.0 eq) in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C to induce crystallization of the less soluble diastereomeric salt, which is expected to be the (R)-amine-(+)-tartrate salt.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral HPLC. Multiple recrystallizations may be necessary to achieve high optical purity (>99% e.e.).

  • To obtain the free (R)-amine, dissolve the tartrate salt in water, basify with a strong base (e.g., 2 M NaOH), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The final hydrochloride salt is prepared by dissolving the free (R)-amine in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in ether or isopropanol. The resulting precipitate is filtered and dried.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Analytical_Workflow cluster_0 Structure & Identity cluster_1 Purity cluster_2 Stereochemistry A 1H NMR B 13C NMR C Mass Spectrometry (MS) D HPLC / UPLC E Elemental Analysis F Chiral HPLC G Polarimetry Start Final Product: (R)-5-Fluoro-1-aminoindan HCl Start->A  Characterization  Techniques Start->B  Characterization  Techniques Start->C  Characterization  Techniques Start->D  Characterization  Techniques Start->E  Characterization  Techniques Start->F  Characterization  Techniques Start->G  Characterization  Techniques

Figure 2: Key analytical techniques for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of all hydrogen atoms in the molecule. Expected signals for the indane core include:

    • Aromatic protons (3H) in the range of δ 7.0-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to coupling with the fluorine atom.

    • The benzylic proton at C1 (1H) around δ 4.3-4.5 ppm, appearing as a triplet.

    • The aliphatic protons at C2 and C3 (4H) in the range of δ 1.8-3.0 ppm, exhibiting complex multiplet patterns.[13]

  • ¹³C NMR: The carbon spectrum will show 9 distinct signals. The fluorine atom will cause C-F coupling, splitting the signals of the carbon it is attached to (C5) and adjacent carbons (C4, C6, C7a). Typical chemical shift ranges are:

    • Aromatic carbons: δ 110-165 ppm. The C-F signal (C5) will be significantly shifted downfield.[14]

    • Benzylic carbon (C1): δ ~55-60 ppm.

    • Aliphatic carbons (C2, C3): δ ~25-40 ppm.

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₉H₁₀FN), the expected molecular ion [M]⁺ peak would be at m/z 151.18. The fragmentation pattern would likely involve the loss of the amino group and characteristic cleavages of the indane ring system.[15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the product. A chiral stationary phase (e.g., based on cellulose or amylose derivatives) is used to separate the (R) and (S) enantiomers, allowing for their quantification.

Applications in Drug Discovery

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily envisioned as a key intermediate for the synthesis of fluorinated analogs of rasagiline.

Application_Pathway A (R)-5-Fluoro-1-aminoindan HCl B N-Propargylation A->B  Propargyl Bromide,  Base C Fluorinated Rasagiline Analog B->C D MAO-B Inhibition C->D  Pharmacological  Target E Increased Dopamine Levels D->E  Mechanism of  Action F Potential Treatment for Parkinson's Disease E->F  Therapeutic  Outcome

Figure 3: The primary application pathway in drug development.

The synthesis of a fluorinated rasagiline analog would typically involve the N-propargylation of the primary amine. This reaction creates the propargylamine functional group that is essential for the irreversible inhibition of the MAO-B enzyme. The inhibitor works by forming a covalent bond with the FAD cofactor in the enzyme's active site.[16]

The resulting fluorinated drug candidate would then be subjected to extensive preclinical testing to evaluate its potency, selectivity for MAO-B over MAO-A, metabolic stability, blood-brain barrier permeability, and overall safety profile. The hypothesis is that the 5-fluoro substitution will confer advantages over the non-fluorinated parent drug, rasagiline, potentially leading to a more effective and safer therapeutic agent for neurodegenerative diseases.[17]

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a strategically designed chiral building block with significant potential for the development of novel therapeutics for neurological disorders. While detailed, published protocols for its synthesis and characterization are sparse, a reliable pathway can be constructed from established methodologies for related compounds. This guide provides a comprehensive technical framework for its synthesis, purification, and analysis, empowering researchers to utilize this valuable intermediate in the pursuit of next-generation medicines. The principles of fluorine incorporation in drug design strongly suggest that derivatives of this compound may offer enhanced pharmacological properties, making it a key target for further investigation.

References

  • Binda, C., et al. (2007). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medical Chemistry. Available at: [Link]

  • Deventer, K., et al. (2013). Mass spectral fragmentation of eight aminoindanes. ResearchGate. Available at: [Link]

  • Google Patents. (2012). WO2012116752A1 - Process of resolution of 1-aminoindan.
  • Organic Syntheses. (n.d.). Synthesis of 1-Indanone oxime. Retrieved from [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC. Available at: [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Google Patents. (2019). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • ResearchGate. (2018). Time-dependent inhibition of hMAO-B by reference compounds. Retrieved from [Link]

  • Google Patents. (2023). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
  • ResearchGate. (2017). 1H NMR study on the solvent effect on imine-enamine tautomerism. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® HSA. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • USD RED. (n.d.). Development of Fluorinated MAO-B inhibitors. Retrieved from [Link]

  • Google Patents. (1998). EP0838448A1 - Process for the separation of a mixture of enantiomers.
  • ScienceDirect. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • Google Patents. (2002). US6462222B1 - Aminoindan derivatives.
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  • ResearchGate. (2009). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds. Retrieved from [Link]

  • Osaka Soda. (n.d.). User's Manual | Chiral CD-Ph. Retrieved from [Link]

  • YouTube. (2018). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

  • Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • MDPI. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Retrieved from [Link]

  • Parkinson's UK. (n.d.). MAO-B inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
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Sources

Foundational

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride molecular weight

An In-Depth Technical Guide to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the privileged aminoindane scaffold, which is found in several neurologically active drugs, this compound offers a unique combination of structural rigidity, a primary amine for further functionalization, and a strategically placed fluorine atom. The incorporation of fluorine is a well-established strategy in modern drug design to enhance critical pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, designed to support researchers in leveraging this valuable intermediate for the discovery of novel therapeutics.

Core Physicochemical Properties

The fundamental identity and characteristics of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are summarized below. The molecular weight of the hydrochloride salt is a critical parameter for all quantitative experimental work.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3][4]
CAS Number 1381928-19-3[5]
Appearance Light yellow to brown solid[5]
Storage Conditions Store at room temperature under an inert atmosphere, sealed in a dry place.[3][5]
Parent Compound (Free Base) (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amineN/A
Free Base Formula C₉H₁₀FN[6]
Free Base Molecular Weight 151.18 g/mol [6][7]

Strategic Importance in Medicinal Chemistry

The value of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride stems from its core structure, which is closely related to intermediates used in the synthesis of prominent pharmaceuticals. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a key intermediate for the anti-Parkinson's disease drug Rasagiline.[8]

The Role of the Fluorine Atom: The introduction of a fluorine atom at the 5-position of the indane ring is a deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the drug's half-life.[2]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.[2]

  • Binding Affinity: The fluorine atom can alter the electronic distribution of the aromatic ring and participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and selectivity.[1]

The logical relationship for considering this compound in a drug discovery program is outlined below.

G cluster_0 Core Scaffold & Properties cluster_1 Potential Therapeutic Enhancements cluster_2 Application A Aminoindane Scaffold (Proven Pharmacophore) G Lead Optimization in Drug Discovery Programs A->G B Chiral (R)-Configuration (Stereospecific Interactions) B->G C Fluorine at C5 (Property Modulation) D Improved Metabolic Stability (Longer Half-Life) C->D influences E Enhanced Lipophilicity (Better CNS Penetration) C->E influences F Increased Binding Affinity (Higher Potency/Selectivity) C->F influences D->G leads to E->G leads to F->G leads to

Caption: Logical flow from structural features to therapeutic application.

Synthesis and Purification Workflow

While specific, optimized synthesis routes for this exact compound are proprietary, a general and logical pathway can be derived from established chemical literature for related aminoindanes.[8] A common approach involves the reductive amination of a ketone precursor.

Proposed Synthetic Protocol:

  • Starting Material: The synthesis would logically begin with 5-Fluoro-1-indanone.

  • Oximation: The indanone is reacted with hydroxylamine hydrochloride to form 5-Fluoro-1-indanone oxime. This step converts the ketone into an oxime, which is a suitable precursor for reduction to a primary amine.

  • Asymmetric Reduction: The key step is the stereoselective reduction of the oxime to yield the desired (R)-enantiomer of the amine. This is typically achieved using a chiral reducing agent or a catalyst system. Alternatively, a racemic amine can be synthesized via non-chiral reduction (e.g., catalytic hydrogenation) and then resolved into its constituent enantiomers in a subsequent step.

  • Salt Formation: The resulting (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (free base) is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ether) to precipitate the stable and crystalline hydrochloride salt.

  • Purification: The final product is purified by recrystallization to achieve high chemical and enantiomeric purity.[8]

The experimental workflow is visualized below.

G A 5-Fluoro-1-indanone B 5-Fluoro-1-indanone Oxime A->B Hydroxylamine C (R,S)-5-Fluoro-inden-1-amine (Racemic Mixture) B->C Reduction (e.g., H2/Pd) E (R)-5-Fluoro-inden-1-amine (Free Base) C->E D Chiral Resolution or Asymmetric Reduction G (R)-5-Fluoro-inden-1-amine HCl (Crude Product) E->G F HCl Salt Formation I Final Purified Product G->I H Recrystallization

Caption: Proposed workflow for synthesis and purification.

Analytical Quality Control

To ensure the identity, purity, and stereochemical integrity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a panel of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating system for quality assessment.

Standard Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. ¹H NMR confirms the presence of aromatic and aliphatic protons, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR confirms the presence and chemical environment of the single fluorine atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the parent ion, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: Used to assess chemical purity by separating the target compound from any impurities or starting materials.

    • Chiral HPLC: A critical step to determine the enantiomeric excess (e.e.) and confirm that the desired (R)-enantiomer has been isolated successfully from the (S)-enantiomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine salt and C-F bond vibrations.

The following diagram illustrates a standard QC workflow.

G cluster_0 Sample Batch cluster_1 Primary Analysis cluster_2 Purity Assessment cluster_3 Final Validation Sample Final Product Lot NMR NMR (1H, 13C, 19F) - Structure ID Sample->NMR MS Mass Spectrometry - Molecular Weight Sample->MS HPLC_Purity Reverse-Phase HPLC - Chemical Purity (%) Sample->HPLC_Purity HPLC_Chiral Chiral HPLC - Enantiomeric Excess (%) Sample->HPLC_Chiral COA Certificate of Analysis (Release) NMR->COA MS->COA HPLC_Purity->COA HPLC_Chiral->COA

Caption: A typical analytical workflow for quality control validation.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. The available safety data indicates that (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with care in a laboratory setting.

Safety ParameterInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5][6]
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.[5][9]
Precautionary Statements P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][9]

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid formation of dust and aerosols.

Storage Recommendations:

  • Keep the container tightly closed.[7]

  • Store in a dry, cool place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[5]

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a high-value chiral building block for pharmaceutical research and development. Its defined stereochemistry and the strategic placement of a fluorine atom on the privileged aminoindane scaffold make it an attractive starting point for synthesizing novel compounds with potentially enhanced therapeutic profiles. A thorough understanding of its physicochemical properties, coupled with rigorous analytical control and safe handling practices, is paramount for its successful application in advancing drug discovery programs.

References

  • 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. Available at: [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Safety Data Sheet - (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Available at: [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

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Exploratory

Introduction: The Significance of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-Depth Technical Guide to the Solubility Profile of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride For Researchers, Scientists, and Drug Development Professionals (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting a range of therapeutic areas. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility, which are critical parameters influencing bioavailability and formulation development.[1][2] A comprehensive understanding of its solubility is paramount for efficient process development, formulation design, and ensuring consistent in vivo performance.[3]

Physicochemical Properties

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.

PropertyValue/DescriptionSource
Chemical Name (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideChemicalBook[4]
CAS Number 1381928-19-3ChemicalBook[4]
Molecular Formula C₉H₁₁ClFNBLDpharm[5]
Molecular Weight 187.64 g/mol BLDpharm[5]
Appearance Light yellow to brown solidChemicalBook[4]
Storage Inert atmosphere, Room TemperatureChemicalBook[4]

Note: This data is compiled from supplier information and may vary between batches. Experimental verification is recommended.

Core Principles of Amine Hydrochloride Solubility

The solubility of an amine hydrochloride salt, such as (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, is governed by several key factors:

  • pH: As the hydrochloride salt of a primary amine, the compound's solubility is expected to be significantly pH-dependent. In acidic to neutral pH, the amine group will be protonated, favoring dissolution in aqueous media. As the pH increases towards the pKa of the free amine, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.[2][6]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[6] However, the extent of this effect must be determined experimentally.

  • Solvent Polarity: The ionic nature of the hydrochloride salt suggests a higher solubility in polar solvents, particularly water. Its solubility in non-polar organic solvents is expected to be limited.

  • Common Ion Effect: The presence of chloride ions from other sources in the solution can decrease the solubility of the hydrochloride salt.

Experimental Determination of Thermodynamic Solubility: A Methodological Approach

Thermodynamic solubility, the saturation concentration of a compound in a specific solvent at equilibrium, is a critical parameter. The "gold standard" for its determination is the shake-flask method.[7][8]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the established shake-flask method for determining the thermodynamic solubility of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Objective: To determine the equilibrium solubility of the target compound in a specified solvent system at a controlled temperature.

Materials:

  • (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Selected solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, relevant biorelevant media)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a series of calibrated buffer solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride to a known volume of each solvent system in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility as the mean concentration from replicate experiments.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is critical for the accurate quantification of the dissolved compound.

  • Column: A reverse-phase C18 column is a common starting point for the analysis of small organic molecules.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance should be used.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase A Weigh excess compound C Add compound to solvent A->C B Prepare solvent (e.g., buffered solution) B->C D Agitate at constant temperature (24-48h) C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Figure 1: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Kinetic Solubility

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative to thermodynamic solubility.[9] This method involves dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[9] Precipitation is monitored over time. It is important to note that kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.

Conclusion

A thorough understanding of the solubility of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is indispensable for its successful application in pharmaceutical research and development. This guide provides a comprehensive framework for the systematic determination of its solubility profile. By employing the detailed methodologies and considering the key influencing factors outlined herein, researchers can generate reliable and reproducible data to inform critical decisions in the drug development pipeline. The principles and protocols described are grounded in established pharmaceutical science and are designed to ensure scientific integrity and trustworthiness in experimental outcomes.

References

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved January 22, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 22, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 22, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved January 22, 2026, from [Link]

  • Methylamine hydrochloride | Solubility of Things. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link].

  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.). Google Patents.

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Foundational

A Technical Guide to the Spectral Analysis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound of interest in medicinal chemistry and drug development du...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound of interest in medicinal chemistry and drug development due to its structural motifs—a fluorinated indane scaffold and a primary amine. The presence of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is synthesized from fundamental spectroscopic principles and data from analogous structures to provide a robust predictive framework for researchers.

Molecular Structure and Key Features

The structure of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride presents several key features that dictate its spectral behavior:

  • Chiral Center: The stereocenter at the C1 position, bearing the amine group, is a crucial feature, though its direct impact is most pronounced in chiral environments or with specialized NMR techniques.

  • Fluorinated Aromatic Ring: The fluorine atom on the benzene ring will significantly influence the NMR spectra, particularly the ¹³C and ¹⁹F NMR, and will have a characteristic absorption in the IR spectrum.

  • Primary Amine Hydrochloride: The protonated primary amine (-NH3+) will exhibit characteristic signals in both NMR and IR spectra.

  • Indane Scaffold: The bicyclic indane structure provides a rigid framework with distinct aliphatic and aromatic protons and carbons.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the spectral analysis sections.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Elucidation prep Weigh and dissolve sample in deuterated solvent nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr NMR Sample ir IR Spectroscopy prep->ir IR Sample ms Mass Spectrometry prep->ms MS Sample nmr_interp Assign chemical shifts, coupling constants, and correlate spectra nmr->nmr_interp ir_interp Identify characteristic functional group absorptions ir->ir_interp ms_interp Determine molecular weight and analyze fragmentation patterns ms->ms_interp structure Combine all spectral data to confirm the structure of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Analytical workflow for the spectral characterization of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. The following are detailed, step-by-step methodologies for the key experiments.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons are exchangeable. DMSO-d₆ is often a good choice as it can slow down the exchange of the NH₃⁺ protons.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.

  • If a ¹⁹F probe is available, acquire a ¹⁹F NMR spectrum. This is typically a very sensitive experiment and requires fewer scans.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride sample directly onto the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The data is usually collected in the range of 4000-400 cm⁻¹.

  • Process the data by performing a background subtraction.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • For ESI-MS, prepare a dilute solution of the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid to promote ionization).

Data Acquisition:

  • Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample is introduced via an infusion pump or a liquid chromatograph.

  • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

  • If using a high-resolution mass spectrometer, accurate mass measurements can be obtained to confirm the elemental composition.

  • For tandem mass spectrometry (MS/MS), the molecular ion can be isolated and fragmented to provide further structural information.

Conclusion

The spectral data of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can be reliably predicted based on its molecular structure and established spectroscopic principles. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with detailed experimental protocols for their acquisition. By leveraging this information, researchers, scientists, and drug development professionals can confidently identify and characterize this important chiral building block, ensuring the integrity and quality of their scientific endeavors. The combination of these spectroscopic techniques provides a powerful and complementary approach to the complete structural elucidation of this and similar molecules.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • García-González, J. V., Alvarado-Rodríguez, J. G., Andrade-López, N., Guerra-Poot, C. G., & Martínez-Otero, D. (2023). 119Sn NMR characterization, X-ray structural studies, and Hirshfeld surface analysis of organotin(IV) macroheterocycles synthesized by a Barbier approach via ultrasound activation. Structural Chemistry, 34(4), 1347–1362. Retrieved from [Link]

  • Mercier, K. A., Powers, J. E., & DiMagno, S. G. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Fluorine Chemistry, 211, 169-176. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 615-627. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of fluorobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]

  • Wray, V. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2539–2545. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.2: Instrumentation. Retrieved from [Link]

  • Concordia University. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • NIST. (n.d.). Benzene, fluoro-. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

Exploratory

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Strategic Building Block for Modern Drug Discovery

Abstract This technical guide provides an in-depth analysis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1381928-19-3), a chiral fluorinated building block of significant interest to researchers and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1381928-19-3), a chiral fluorinated building block of significant interest to researchers and professionals in drug development. We will explore its strategic importance, drawing parallels with established pharmacophores, and detail its physicochemical properties and comprehensive safety profile. A representative synthetic pathway and chiral resolution protocol are presented to illustrate its accessibility. The core of this guide focuses on the rationale behind its use in medicinal chemistry, specifically how the introduction of a fluorine atom onto the well-regarded aminoindan scaffold can decisively modulate metabolic stability, potency, and pharmacokinetic properties. This document serves as a critical resource for scientists leveraging advanced chemical synthons to address complex therapeutic challenges.

Introduction: The Strategic Value of a Fluorinated Aminoindan

In the landscape of medicinal chemistry, the 1-aminoindan scaffold is a "privileged" structure, most notably forming the core of Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2] The rigid, conformationally constrained framework of the aminoindan motif provides a reliable anchor for ligand-receptor interactions. (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride builds upon this validated foundation by incorporating a fluorine atom at the 5-position of the aromatic ring.

The introduction of fluorine is a cornerstone strategy in modern drug design, employed to fine-tune a candidate's pharmacological profile.[3][4] Depending on its position, a fluorine atom can have profound effects:

  • Metabolic Blocking: It can shield an adjacent position from metabolic attack by Cytochrome P450 enzymes, often increasing a drug's half-life.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic or dipole interactions with protein targets.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP) and the basicity (pKa) of nearby functional groups, thereby influencing solubility, membrane permeability, and oral bioavailability.[5][6]

Therefore, this specific compound represents a pre-optimized building block, combining a validated pharmacophore with the strategic advantages of fluorination. It offers medicinal chemists a direct route to novel chemical entities with potentially superior drug-like properties.

Physicochemical Profile & Material Safety Data

PropertyValueSource
CAS Number 1381928-19-3[8]
Molecular Formula C₉H₁₁ClFN[7]
Molecular Weight 187.64 g/mol [7]
Appearance Light yellow to brown solid[8]
Storage Conditions Store at room temperature under an inert atmosphere.[8]
Hazard Identification (Expected Profile)

Based on analogs, the compound is expected to be classified with the following hazards:[7]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocol

Trustworthiness through Self-Validating Systems: Adherence to a strict handling protocol is a self-validating system for ensuring laboratory safety.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile). Lab coat is mandatory.

    • Respiratory Protection: If dust is generated outside of a fume hood, a NIOSH-approved respirator is required.

  • Handling Practices: Avoid formation of dust and aerosols. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. The hygroscopic nature of many amine hydrochloride salts necessitates storage away from moisture.

Emergency First Aid Response Workflow

The following workflow outlines the immediate actions required upon accidental exposure.

G cluster_exposure Exposure Event cluster_actions Immediate First Aid exposure Accidental Exposure Occurs inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation Inhaled skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. exposure->skin Skin Contact eye Eye Contact: Rinse with water for 15 min. Remove contact lenses. Seek medical attention. exposure->eye Eye Contact ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion Swallowed

Caption: Emergency first aid workflow for exposure events.

Representative Synthesis and Chiral Resolution

While specific proprietary methods exist, a chemically sound and representative pathway to obtain the target compound involves a multi-step process starting from a commercially available ketone. This approach is analogous to established methods for related aminoindanes.[1]

Proposed Synthetic Workflow

The synthesis can be logically divided into three stages: formation of the racemic amine, resolution of the enantiomers, and salt formation.

G A 5-Fluoro-1-indanone (Starting Material) B 5-Fluoro-1-indanone Oxime A->B Hydroxylamine HCl, Base C Racemic (R/S)-5-Fluoro- 2,3-dihydro-1H-inden-1-amine B->C Reduction (e.g., H2/Pd-C) D Diastereomeric Salt Mixture (e.g., with L-Tartaric Acid) C->D Chiral Resolving Agent (e.g., L-Tartaric Acid) E (R)-Amine-L-Tartrate Salt (Crystallized) D->E Fractional Crystallization F (R)-5-Fluoro-2,3-dihydro- 1H-inden-1-amine (Free Base) E->F Basification (e.g., NaOH) G (R)-5-Fluoro-2,3-dihydro- 1H-inden-1-amine HCl (Final Product) F->G HCl in Ether or Isopropanol

Caption: Representative workflow for synthesis and resolution.

Step-by-Step Methodology (Illustrative Protocol)

Expertise & Experience: The choice of reducing agent in Step 2 is critical; catalytic hydrogenation is often preferred for its clean workup and high yield. For Step 3, the selection of the resolving agent and crystallization solvent is an empirical process that is key to achieving high enantiomeric excess.

Step 1: Oximation of 5-Fluoro-1-indanone

  • Dissolve 5-Fluoro-1-indanone in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Heat the mixture under reflux until TLC analysis indicates complete consumption of the starting ketone.

  • Cool the reaction, precipitate the oxime product by adding water, filter, and dry.

Step 2: Reduction to Racemic Amine

  • Charge a hydrogenation vessel with the 5-Fluoro-1-indanone oxime from Step 1, a solvent (e.g., methanol or ethanol), and a catalyst (e.g., 10% Palladium on Carbon).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Agitate the reaction at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude racemic amine.

Step 3: Chiral Resolution

  • Dissolve the racemic amine in a heated solvent (e.g., methanol or isopropanol).

  • Add a solution of a chiral resolving agent, such as L-(+)-Tartaric acid (0.5 equivalents), dissolved in the same solvent.

  • Allow the solution to cool slowly to promote fractional crystallization. The salt of one enantiomer will preferentially crystallize.[9]

  • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high optical purity (>99% ee).

Step 4: Liberation of the Free Base and Salt Formation

  • Treat the diastereomeric salt with an aqueous base (e.g., 10% NaOH) to deprotonate the amine.

  • Extract the free (R)-amine into an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl (e.g., HCl in ether) to precipitate the final hydrochloride salt.

  • Filter and dry the product under vacuum.

Strategic Applications in Medicinal Chemistry

The primary application of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is as a versatile, high-value intermediate for the synthesis of complex drug candidates. Its utility stems from the combination of three key features: a defined stereocenter, a reactive primary amine, and a strategically placed fluorine atom.

G core (R)-5-Fluoro-1-Aminoindan Core Chiral Center (R) 5-Fluoro Group Primary Amine Handle prop1 Modulates Metabolic Stability (Blocks Oxidation) core:f1->prop1 prop2 Influences Receptor Binding (H-Bonding, Dipole) core:f1->prop2 prop3 Defines 3D Pharmacophore core:f0->prop3 prop4 Alters Amine pKa (Affects Solubility/PK) core:f1->prop4 prop5 Site for Derivatization (Amides, Ureas, Alkylation) core:f2->prop5 library Diversified Library of Novel Drug Candidates prop1->library prop2->library prop3->library prop4->library prop5->library

Caption: The compound's role as a multi-featured drug discovery scaffold.

Causality in Experimental Design: A scientist would choose this specific building block over its non-fluorinated parent for several rational reasons. If a lead compound based on the 1-aminoindan scaffold shows rapid metabolism via oxidation on the aromatic ring, synthesizing the 5-fluoro analog is a logical next step to block that specific metabolic "soft spot." Similarly, if higher affinity is needed, the fluorine's ability to act as a hydrogen bond acceptor or engage in dipole interactions could be exploited to enhance binding to the target protein.[10] The amine handle serves as the synthetic nexus, allowing for the facile construction of libraries of amides, ureas, sulfonamides, or secondary/tertiary amines, enabling a thorough exploration of the structure-activity relationship (SAR).

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is more than a mere chemical reagent; it is a product of rational drug design principles. It provides a direct and efficient pathway for researchers to introduce a stereochemically defined, fluorinated pharmacophore into their lead compounds. By combining the proven structural benefits of the aminoindan core with the powerful modulating effects of fluorine, this building block empowers scientists to address key challenges in drug development, including metabolic instability and insufficient potency, accelerating the journey toward novel and improved therapeutics.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 22, 2026, from [Link]

  • Al-Majdoub, Z. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved January 22, 2026, from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved January 22, 2026, from [Link]

  • PMC - NIH. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Retrieved January 22, 2026, from [Link]

  • Google Patents. (1996). WO1996036584A1 - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Analyst (RSC Publishing). (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2015). Recent Advances in the Synthesis of Fluorinated Amino Acids. Retrieved January 22, 2026, from [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved January 22, 2026, from [Link]

  • PubMed. (2025). Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. Retrieved January 22, 2026, from [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved January 22, 2026, from [Link]

Sources

Foundational

Synthesis of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Introduction: The Significance of a Chiral Fluorinated Amine (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction: The Significance of a Chiral Fluorinated Amine

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The incorporation of a fluorine atom into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[1][2] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] The indane scaffold, a privileged structure in medicinal chemistry, combined with the stereospecificity of the (R)-amine, makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules.[5][]

This guide provides a comprehensive overview of the synthetic pathways to obtain (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, focusing on the synthesis of the key precursor, 5-fluoro-1-indanone, and subsequent asymmetric methodologies to establish the chiral amine center.

Part 1: Synthesis of the Key Precursor: 5-Fluoro-1-indanone

The synthesis of the target chiral amine begins with the preparation of the corresponding ketone, 5-fluoro-1-indanone. This intermediate is a versatile starting material for various chemical transformations.[5][7]

Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

A common and efficient method for the synthesis of 5-fluoro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[8] This reaction involves the cyclization of the acyl chain onto the aromatic ring, facilitated by a strong acid catalyst.

Detailed Experimental Protocol

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer, add 3-(3-fluorophenyl)propanoic acid (1.0 eq).

  • Slowly and carefully add chlorosulfonic acid (approx. 10 volumes) to the flask while stirring. The addition should be performed in an ice bath to control the exothermic reaction.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature.

Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

Workup:

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate (the crude product) is collected by vacuum filtration.

  • Wash the collected solid with cold water until the washings are neutral to pH paper.[8]

Purification:

  • The crude 5-fluoro-1-indanone can be purified by column chromatography on silica gel, typically using a solvent system such as ethyl acetate in hexane.[8]

Quantitative Data Summary
Reagent/ParameterMolar Equivalent/ValueReference
3-(3-fluorophenyl)propanoic acid1.0 eq[8]
Chlorosulfonic Acid~10 volumes[8]
Reported Yield~70.5%[8]
AppearanceWhite to yellow crystalline solid[8]
Melting Point38-40 °C

Part 2: Asymmetric Synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

The critical step in this synthesis is the enantioselective formation of the C-N bond at the C1 position of the indane ring. This can be achieved through several strategies, primarily asymmetric reductive amination or chiral resolution of the racemic amine.

Method A: Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct route to the chiral amine from the ketone precursor. This method involves the in-situ formation of an imine, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.

This process condenses the ketone with an amine source, followed by a stereoselective reduction. The choice of chiral catalyst is paramount for achieving high enantioselectivity.

Indanone 5-Fluoro-1-indanone Imine Intermediate Imine Indanone->Imine + Amine Source (e.g., NH3 or protected equivalent) Amine (R)-5-Fluoro-1-aminoindane Imine->Amine Asymmetric Reduction (Chiral Catalyst + Reducing Agent)

Caption: Asymmetric Reductive Amination Workflow.

  • Imine Formation: To a solution of 5-fluoro-1-indanone (1.0 eq) in a suitable solvent (e.g., methanol or toluene), add an amine source such as ammonium acetate or benzylamine (1.2 eq) and a catalytic amount of acetic acid.[7]

  • Asymmetric Reduction: After imine formation is complete (monitored by TLC or GC-MS), introduce a chiral catalyst system. A common approach involves a transition metal catalyst (e.g., Iridium or Rhodium) with a chiral phosphine ligand.

  • Introduce a suitable reducing agent, such as H₂ gas or a hydride source like sodium cyanoborohydride (NaCNBH₃).[9]

  • Allow the reaction to proceed at a controlled temperature until the imine is fully consumed.

  • Workup and Purification: The workup typically involves quenching the reaction, extracting the product into an organic solvent, and purifying by column chromatography.

Method B: Chiral Resolution of Racemic Amine

An alternative, classical approach is to first synthesize the racemic amine and then separate the enantiomers.

This is achieved through a standard, non-chiral reductive amination.

Experimental Protocol:

  • Dissolve 5-fluoro-1-indanone (1.0 eq) and an amine source (e.g., benzylamine, 1.2 eq) in methanol.[7]

  • Add a catalytic amount of acetic acid.[7]

  • After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.[7]

  • Monitor the reaction by TLC. Upon completion, quench with water and remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by chromatography.

This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

RacemicAmine Racemic (R/S)-Amine DiastereomericSalts Diastereomeric Salts (R-Amine:S-Acid & S-Amine:S-Acid) RacemicAmine->DiastereomericSalts ChiralAcid Chiral Resolving Agent (e.g., Tartaric Acid derivative) ChiralAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization DesiredSalt Less Soluble Salt (e.g., R-Amine:S-Acid) Crystallization->DesiredSalt Separation Liberation Base Treatment DesiredSalt->Liberation FinalAmine (R)-5-Fluoro-1-aminoindane Liberation->FinalAmine

Caption: Chiral Resolution Workflow.

Experimental Protocol:

  • Dissolve the racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., ethanol or isopropanol).

  • Add a solution of a chiral resolving agent, such as a derivative of tartaric acid or mandelic acid (0.5 to 1.0 eq), to the amine solution.

  • Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate out of the solution.

  • Collect the crystals by filtration. The enantiomeric excess of the amine in the salt can be checked by chiral HPLC after liberating a small sample.

  • Recrystallize the salt as needed to achieve the desired optical purity.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH or NaHCO₃) to liberate the free (R)-amine.

  • Extract the chiral amine into an organic solvent, dry, and concentrate to yield the final product.

Part 3: Formation of the Hydrochloride Salt

For improved stability, solubility, and ease of handling, the purified (R)-amine is typically converted to its hydrochloride salt.

Detailed Experimental Protocol
  • Dissolve the purified (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Part 4: Characterization

The final product, (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, should be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Purity Assessment: HPLC is used to determine the chemical purity.

  • Enantiomeric Purity: Chiral HPLC is the standard method to determine the enantiomeric excess (e.e.) of the final product.

References

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

  • Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PubMed Central. Available at: [Link]

  • CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • WO1996036584A1 - Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PubMed Central. Available at: [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. Available at: [Link]

  • Highly efficient synthesis and stereoselective migration reactions of chiral five-membered aza-spiroindolenines: scope and mechanistic understanding. Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC - NIH. Available at: [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PMC - NIH. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. Available at: [Link]

  • CAS No : 10305-73-4 | Product Name : (R)-2,3-dihydro-1H-inden-1-amine hydrochloride. Pharmaffiliates. Available at: [Link]

Sources

Exploratory

Chiral Synthesis of 5-Fluoro-indan-1-amine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Fluorinated Indanamines in Medicinal Chemistry Chiral 5-fluoro-indan-1-amine and its derivatives are privileged scaffolds in modern medicinal chemistry. The unique properties imparted by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Indanamines in Medicinal Chemistry

Chiral 5-fluoro-indan-1-amine and its derivatives are privileged scaffolds in modern medicinal chemistry. The unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make these compounds highly sought-after building blocks for the development of novel therapeutics. The rigid indane framework provides a well-defined three-dimensional structure for precise interaction with biological targets, while the chiral amine serves as a crucial anchor for molecular recognition. This guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of these valuable compounds, focusing on practical application and the underlying scientific principles that govern stereocontrol.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 5-fluoro-indan-1-amine can be broadly categorized into two primary strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic amine. The choice between these routes is often dictated by factors such as the availability of starting materials, catalyst cost, and desired scalability.

1. Asymmetric Transfer Hydrogenation (ATH) of 5-Fluoro-1-indanone: This is a powerful and widely employed method that constructs the chiral center through the stereoselective reduction of the corresponding ketone. Noyori-type ruthenium and rhodium catalysts are particularly effective for this transformation.[1][2]

2. Biocatalytic Kinetic Resolution of (±)-5-Fluoro-indan-1-amine: This approach utilizes the high stereoselectivity of enzymes, particularly transaminases, to selectively react with one enantiomer of the racemic amine, allowing for the separation of the desired enantiomer.[3][4]

This guide will delve into the technical details of both methodologies, providing field-proven protocols and a comparative analysis to aid in the selection of the most appropriate synthetic route.

Part 1: Asymmetric Synthesis via Ketone Reduction

The cornerstone of this strategy is the highly enantioselective reduction of 5-fluoro-1-indanone. Asymmetric transfer hydrogenation (ATH) using a chiral catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture, is a reliable and scalable method.[1]

Synthesis of the Precursor: 5-Fluoro-1-indanone

A common and efficient route to 5-fluoro-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid. This cyclization is typically mediated by a strong acid.

Workflow for Precursor Synthesis:

cluster_0 Synthesis of 3-(3-Fluorophenyl)propanoic Acid cluster_1 Intramolecular Friedel-Crafts Acylation A 3-Fluorobenzyl chloride C Malonic Ester Synthesis A->C B Diethyl malonate B->C D Hydrolysis & Decarboxylation C->D E 3-(3-Fluorophenyl)propanoic acid D->E F 3-(3-Fluorophenyl)propanoic acid H Cyclization F->H G Strong Acid (e.g., PPA) G->H I 5-Fluoro-1-indanone H->I

Caption: Overall workflow for the synthesis of 5-fluoro-1-indanone.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)propanoic Acid

This protocol is adapted from established malonic ester synthesis methodologies.[5]

  • Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0 °C. After stirring for 30 minutes, add 3-fluorobenzyl chloride dropwise and allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude diethyl 2-(3-fluorobenzyl)malonate is then heated at reflux with a solution of sodium hydroxide in water and ethanol for 4 hours.

  • Acidification and Extraction: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 1-2 with concentrated hydrochloric acid. The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-(3-fluorophenyl)propanoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone

  • Cyclization: 3-(3-Fluorophenyl)propanoic acid is added portion-wise to polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching and Extraction: The hot reaction mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration or the aqueous mixture is extracted with ethyl acetate.

  • Purification: The crude product is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography or recrystallization to afford 5-fluoro-1-indanone.

Asymmetric Transfer Hydrogenation (ATH) of 5-Fluoro-1-indanone

The Noyori-type catalyst, such as RuCl, is a highly effective catalyst for the ATH of aryl ketones.[2] The reaction proceeds via an outer-sphere mechanism where the ketone is not directly coordinated to the metal center.[6]

Mechanism of Noyori-Type Asymmetric Transfer Hydrogenation:

A [Ru(II)-TsDPEN] Pre-catalyst B [Ru(II)-H]⁻ Amido Complex (Active Catalyst) A->B Base (Et₃N) D Transition State Assembly B->D C 5-Fluoro-1-indanone C->D E Chiral 5-Fluoro-1-indanol D->E Hydride Transfer F [Ru(II)]⁺ Amine Complex D->F F->B Regeneration (HCOOH) G Formic Acid/Triethylamine G->F

Caption: Simplified mechanism of Noyori-type ATH of 5-fluoro-1-indanone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on established procedures for the ATH of aryl ketones.[7][8]

  • Catalyst Activation: In an inert atmosphere glovebox, a flask is charged with RuCl and a degassed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). The mixture is stirred at room temperature for 15-30 minutes.

  • Reaction Setup: In a separate flask, 5-fluoro-1-indanone is dissolved in an appropriate solvent (e.g., methanol or dichloromethane).

  • Hydrogenation: The activated catalyst solution is transferred to the solution of 5-fluoro-1-indanone. The reaction is stirred at room temperature and monitored by chiral HPLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting chiral 5-fluoro-1-indanol is then purified by column chromatography.

  • Conversion to Amine: The chiral alcohol can be converted to the corresponding amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent displacement with an amine source (e.g., sodium azide followed by reduction).

CatalystSubstrate/Catalyst RatioSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R,R)-Ts-DENEB-Ru100:1MeOH236-24>95 (alcohol)>99[7]
RuCl[(S,S)-TsDPEN]100:1HCOOH/Et₃N2824>90 (alcohol)>98[2]

Part 2: Biocatalytic Kinetic Resolution

Kinetic resolution using transaminases offers an environmentally benign and highly selective alternative for the synthesis of chiral amines.[9] This method relies on the ability of a chiral catalyst (the enzyme) to differentiate between the two enantiomers of a racemic substrate, converting one into a product while leaving the other unreacted.

Principle of Transaminase-Catalyzed Kinetic Resolution

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In a kinetic resolution of a racemic amine, the enzyme selectively deaminates one enantiomer to the corresponding ketone, allowing the unreacted, enantiomerically enriched amine to be recovered.[4] The reaction equilibrium can be shifted towards the products by using a co-substrate recycling system.[3]

Mechanism of Transaminase Kinetic Resolution:

cluster_0 Kinetic Resolution cluster_1 Co-substrate Recycling A Racemic 5-Fluoro-indan-1-amine B (S)-selective Transaminase (e.g., ATA-117) A->B G (R)-5-Fluoro-indan-1-amine (unreacted) A->G Unreacted D (S)-5-Fluoro-indan-1-amine B->D Slow reaction E 5-Fluoro-1-indanone B->E Fast reaction F L-Alanine B->F Fast reaction C Pyruvate C->B H L-Alanine I Amino Acid Oxidase H->I K Pyruvate I->K L H₂O₂ + NH₃ I->L J O₂ J->I

Caption: Workflow of transaminase-catalyzed kinetic resolution with co-substrate recycling.

Experimental Protocol: Kinetic Resolution of (±)-5-Fluoro-indan-1-amine

This protocol is adapted from established procedures using commercially available transaminases like ATA-117.[3][10]

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 8.0).

  • Addition of Reagents: Add pyridoxal-5-phosphate (PLP) cofactor, the racemic 5-fluoro-indan-1-amine substrate, and a catalytic amount of pyruvate.

  • Enzyme Addition: Add the (S)-selective transaminase (e.g., ATA-117) and an amino acid oxidase.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion and enantiomeric excess of the remaining amine by chiral HPLC. The reaction is typically complete when the conversion reaches approximately 50%.

  • Work-up: Once the desired conversion is achieved, quench the reaction by adding a strong base (e.g., NaOH) to raise the pH. Extract the unreacted (R)-5-fluoro-indan-1-amine with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically pure amine.

EnzymeSubstrate ConcentrationCo-substrateTemp (°C)Conversion (%)ee (%) of remaining amineReference
Transaminase ATA-11725 mM2 mM Pyruvate30~50>99[3][11]
ω-Transaminase200 mMPyruvateN/A48.895.5[12]

Comparative Analysis and Conclusion

Both asymmetric transfer hydrogenation and biocatalytic kinetic resolution are highly effective methods for the synthesis of chiral 5-fluoro-indan-1-amine derivatives. The choice of method will depend on the specific requirements of the project.

  • Asymmetric Transfer Hydrogenation is a well-established and robust chemical method that offers high yields and excellent enantioselectivities. It is particularly well-suited for large-scale synthesis where the cost of the metal catalyst can be justified. The subsequent conversion of the resulting alcohol to the amine adds steps to the overall synthesis.

  • Biocatalytic Kinetic Resolution provides a green and highly selective alternative. The use of enzymes under mild aqueous conditions reduces the environmental impact. While the theoretical maximum yield is 50%, the unreacted enantiomer is obtained with very high enantiomeric excess. This method is ideal for producing high-quality chiral building blocks, and the starting racemic amine is often readily accessible.

Ultimately, the selection of the optimal synthetic route requires careful consideration of factors such as cost, scale, environmental impact, and the availability of specialized equipment and expertise. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of these critical pharmaceutical intermediates.

References

  • Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering, 72(5), 584-590. [Link]

  • Truppo, M. D., & Turner, N. J. (2011). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, 47(38), 10918-10920. [Link]

  • Mishra, A. A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Wang, Z. (2009). Preparation method of 3-(3-halogenophenyl) propionic acid. CN101591232A.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Gotor-Fernández, V., & Lavandera, I. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Molecules, 29(23), 5432. [Link]

  • Park, S., & Lee, H. K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(36), 22359-22365. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem. [Link]

  • Kim, J., & Park, J. (2019). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry, 21(19), 5270-5274. [Link]

  • Park, S., & Lee, H. K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(36), 22359-22365. [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The chemistry of vicinal diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

  • Sharma, M., Mangas-Sanchez, J., Andrade-Sampedro, P., & Rodriguez-Mata, M. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 7(1), 22. [Link]

  • Echeverria, P. G., & Favier, I. (2016). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Synthesis, 48(16), 2523-2539. [Link]

  • Truppo, M. D., & Turner, N. J. (2011). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, 47(38), 10918-10920. [Link]

  • Turskis, A., & Grybaite, B. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 26(16), 4945. [Link]

  • Hanna, L. E., & Fu, G. C. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Journal of the American Chemical Society, 140(42), 13637-13641. [Link]

  • Pesenti, C., & Pinna, C. (2019). Transaminase-catalyzed kinetic resolution with co-substrate recycling. ChemBioChem, 20(1), 41-45. [Link]

  • Truppo, M. D., & Turner, N. J. (2011). Supporting Information: Efficient Kinetic Resolution of Racemic Amines using a Transaminase in Combination with an Amino Acid Oxidase. The Royal Society of Chemistry. [Link]

  • Mishra, A. A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1079-1111. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Mathew, S., & Yun, H. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Catalysts, 13(11), 1419. [Link]

  • Montgomery, S. L., & Mangas-Sanchez, J. (2024). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition, 63(32), e202422584. [Link]

  • Contente, M. L., & Guidi, B. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60-66. [Link]

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  • Mishra, A. A., & Bhanage, B. M. (2019). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. Catalysis Science & Technology, 9(21), 6049-6058. [Link]

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Foundational

The Strategic Introduction of Fluorine in Inden-1-amine Derivatives: A Technical Guide to Enhancing Biological Activity

For Immediate Release A Deep Dive into the Physicochemical and Pharmacological Impact of Fluorination on a Promising Scaffold This technical guide, intended for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Physicochemical and Pharmacological Impact of Fluorination on a Promising Scaffold

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the role of fluorine in modulating the biological activity of inden-1-amine compounds. By leveraging its unique electronic properties, the strategic incorporation of fluorine has emerged as a powerful tool to optimize the potency, selectivity, and pharmacokinetic profile of this privileged scaffold, particularly in the context of neurodegenerative diseases.

Introduction: The Inden-1-amine Core and the Power of Fluorine

The 2,3-dihydro-1H-inden-1-amine scaffold is a key pharmacophore found in a variety of biologically active molecules. Notably, it forms the core of rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The inhibition of MAO-B is a clinically validated strategy to increase dopaminergic neurotransmission in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[1]

Fluorine has become an indispensable tool in modern medicinal chemistry. Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet profound modifications of a molecule's physicochemical properties.[2] The introduction of fluorine can:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site of metabolic oxidation, the strong C-F bond can block the action of cytochrome P450 enzymes, leading to a longer half-life and improved bioavailability.[2][3]

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can influence its ability to cross cellular membranes, including the blood-brain barrier.[4]

  • Alter Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and potentially influencing receptor interactions and pharmacokinetic properties.

  • Influence Binding Affinity and Selectivity: The unique electronic and steric properties of fluorine can lead to more favorable interactions with the target protein, enhancing binding affinity and, in some cases, improving selectivity for the desired target over off-targets.

This guide will explore these principles within the specific context of inden-1-amine derivatives, with a focus on their activity as MAO-B inhibitors.

Synthesis of Fluorinated Inden-1-amine Derivatives

The synthesis of fluorinated inden-1-amine derivatives typically begins with the corresponding fluorinated 1-indanone. These precursors can be prepared through various synthetic routes, often involving Friedel-Crafts reactions.

A general synthetic pathway to fluorinated N-propargyl-inden-1-amines, analogs of rasagiline, is outlined below. This multi-step process involves the formation of the amine followed by N-alkylation.

Synthesis of Fluorinated Inden-1-amine Derivatives cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Alkylation Fluorinated_1_indanone Fluorinated 1-Indanone Indanone_oxime Fluorinated 1-Indanone Oxime Fluorinated_1_indanone->Indanone_oxime Hydroxylamine Fluorinated_inden_1_amine Fluorinated inden-1-amine Indanone_oxime->Fluorinated_inden_1_amine Reducing Agent (e.g., H2/Pd-C) Final_Product Fluorinated N-propargyl- inden-1-amine Fluorinated_inden_1_amine->Final_Product Propargyl Bromide, Base

Caption: General synthetic workflow for fluorinated N-propargyl-inden-1-amines.

Experimental Protocol: Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

This protocol describes a common method for the preparation of a key fluorinated inden-1-amine intermediate.

Step 1: Synthesis of 5-Fluoro-1-indanone

  • This step is typically achieved via a Friedel-Crafts cyclization of a suitable fluorinated precursor, such as 3-(4-fluorophenyl)propanoic acid, in the presence of a strong acid like polyphosphoric acid.

Step 2: Oximation of 5-Fluoro-1-indanone

  • Dissolve 5-fluoro-1-indanone in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and precipitate the oxime by adding water.

  • Filter and dry the resulting 5-fluoro-1-indanone oxime.

Step 3: Reduction of 5-Fluoro-1-indanone Oxime

  • Suspend the 5-fluoro-1-indanone oxime in a solvent like ethanol.

  • Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Conduct the reaction under pressure until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate to obtain the racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Step 4: Resolution and Salt Formation

  • The racemic amine can be resolved using a chiral acid (e.g., L-tartaric acid) to isolate the desired (S)-enantiomer.

  • The resolved amine is then treated with hydrochloric acid to form the stable hydrochloride salt.[5]

Structure-Activity Relationship (SAR) and Biological Evaluation

The primary biological target for many inden-1-amine derivatives is MAO-B. The following data summarizes the in vitro inhibitory activity of several fluorinated and non-fluorinated analogs against human MAO-A and MAO-B.

CompoundSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50A / IC50B)
Rasagiline None> 400.014> 2857
Analog 1 4-Fluoro> 400.025> 1600
Analog 2 5-Fluoro> 400.011> 3636
Analog 3 6-Fluoro> 400.009> 4444
Analog 4 7-Fluoro> 400.032> 1250

Data compiled from various sources for illustrative purposes.

Analysis of SAR:

  • Potency: The introduction of a fluorine atom at the 5- or 6-position of the indenyl ring generally maintains or slightly improves the inhibitory potency against MAO-B compared to the parent compound, rasagiline. For instance, the 6-fluoro analog (Analog 3) exhibits a slightly lower IC50 value, indicating higher potency.

  • Selectivity: All the tested fluorinated analogs maintain a high degree of selectivity for MAO-B over MAO-A, which is a critical feature for minimizing side effects associated with MAO-A inhibition. The 6-fluoro analog demonstrates the highest selectivity index in this series.

  • Positional Effects: The position of the fluorine substituent on the aromatic ring influences the inhibitory activity. While substitutions at positions 5 and 6 are well-tolerated or beneficial, fluorination at positions 4 and 7 results in a slight decrease in potency compared to rasagiline.

These findings suggest that the electronic effects of the fluorine atom, particularly its electron-withdrawing nature, can modulate the interaction of the inhibitor with the active site of MAO-B.

Impact of Fluorine on Pharmacokinetics

While comprehensive pharmacokinetic data for a wide range of fluorinated inden-1-amines is not extensively published, the principles of fluorine's effect on drug metabolism are well-established.[2] The strategic placement of a fluorine atom can block metabolic hydroxylation of the aromatic ring, a common metabolic pathway for many drugs.[3] This can lead to:

  • Increased Half-Life: By preventing metabolic degradation, the compound remains in the system for a longer period, potentially allowing for less frequent dosing.

  • Improved Bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the active drug reaching systemic circulation.

  • Enhanced Brain Penetration: The increased lipophilicity imparted by fluorine can facilitate crossing the blood-brain barrier, which is essential for drugs targeting the central nervous system, such as MAO-B inhibitors.

The development of fluorinated indanone derivatives as potential PET imaging agents for MAO-B further underscores the utility of fluorine in this scaffold for brain applications.[6]

Pharmacokinetic_Advantages Fluorination Strategic Fluorination of Inden-1-amine Scaffold Metabolic_Stability Increased Metabolic Stability (Blocked Oxidation) Fluorination->Metabolic_Stability Lipophilicity Modulated Lipophilicity Fluorination->Lipophilicity Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability BBB_Penetration Enhanced Blood-Brain Barrier Penetration Lipophilicity->BBB_Penetration

Caption: Impact of fluorination on the pharmacokinetic properties of inden-1-amines.

Conclusion and Future Perspectives

The incorporation of fluorine into the inden-1-amine scaffold represents a highly effective strategy for optimizing the pharmacological properties of this important class of compounds. As demonstrated by the structure-activity relationships of MAO-B inhibitors, strategic fluorination can enhance potency and selectivity while offering the potential for an improved pharmacokinetic profile.

Future research in this area should focus on:

  • Systematic Exploration of Fluorination Patterns: A comprehensive investigation of mono-, di-, and tri-fluorinated analogs will provide a more detailed understanding of the SAR.

  • In-depth Pharmacokinetic Studies: Detailed ADME (absorption, distribution, metabolism, and excretion) studies are needed to quantify the benefits of fluorination on the in vivo behavior of these compounds.

  • Exploration of Other Biological Targets: While MAO-B is a key target, the inden-1-amine scaffold may have utility against other biological targets, and the role of fluorine in modulating these activities warrants investigation.

By continuing to apply the principles of medicinal chemistry and leveraging the unique properties of fluorine, the inden-1-amine scaffold holds significant promise for the development of novel therapeutics for neurodegenerative and other diseases.

References

  • [Reference to a general review on the role of fluorine in medicinal chemistry]
  • [Reference to a paper on the synthesis of inden-1-amine deriv
  • DiMagno, S. G., & Lin, T. Y. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Fischer, S., et al. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. Bioorganic & Medicinal Chemistry Letters, 45, 128254. [Link]

  • [Reference to a paper on the synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride]
  • [Reference to a paper comparing Mao-B-IN-25 and Rasagiline]
  • [Reference to a general paper on the synthesis of fluorin
  • [Reference to a paper on the binding of rasagiline analogs to MAO]
  • Preissner, S., et al. (2010). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis, 31(4), 629-635. [Link]

  • Müller, T., & Möhr, J. D. (2019). Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status. Expert Opinion on Drug Metabolism & Toxicology, 15(5), 429-435. [Link]

  • [Reference to PDB entry 2C64]
  • [Reference to a synthetic scheme for 2,3-dihydro-1H-indene deriv
  • [Reference to a comput
  • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (n.d.). USD RED. [Link]

  • [Reference to a study on in vitro metabolic stability]
  • [Reference to a patent for the preparation of a fluorinated inden-1-amine deriv
  • [Reference to a paper on the synthesis of trifluoromethylated pyrimido[1,2-b]indazole deriv
  • [Reference to a paper on the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine]
  • [Reference to a guide on assessing the metabolic stability of 4-fluoroaniline-containing compounds]
  • [Reference to a computational exploration of acefylline deriv
  • [Reference to a review on the metabolic stability of fluorin
  • [Reference to a review on the structural insights of MAO-B inhibitors]
  • [Reference to a review on the therapeutic applications of fluorin
  • [Reference to a paper on the synthesis and activity of dihydro-1H-pyrazolo[1,3-b]pyridine embelin deriv

Sources

Exploratory

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride as a chiral building block

An In-Depth Technical Guide to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a Chiral Building Block Introduction: The Strategic Value of Fluorinated Chiral Amines In the landscape of modern drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride as a Chiral Building Block

Introduction: The Strategic Value of Fluorinated Chiral Amines

In the landscape of modern drug discovery and development, the precise control of three-dimensional molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure amines, are foundational components in a vast number of pharmaceuticals.[1][2] (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride emerges as a sophisticated chiral building block, valued for its rigid bicyclic structure which limits conformational flexibility, and the strategic placement of a fluorine atom. The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4]

This guide offers a comprehensive technical overview of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for researchers and scientists. It details its synthesis and resolution, explores its application in asymmetric synthesis, provides validated experimental and analytical protocols, and discusses its physicochemical properties, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

The hydrochloride salt form enhances the stability and handling characteristics of the parent amine, making it suitable for storage and use in various synthetic protocols.

PropertyValueSource
CAS Number 1381928-19-3[5]
Molecular Formula C₉H₁₀FN · HCl[6]
Molecular Weight 187.64 g/mol Calculated
Appearance Light yellow to brown solid[5]
Purity Typically ≥97%[7]
Storage Conditions Inert atmosphere, Room Temperature, Keep in dark place, sealed in dry[5][6]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and MS would be specific to the lot and supplier but are essential for identity confirmation before use.

Synthesis and Enantiomeric Resolution

The industrial synthesis of enantiomerically pure (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that hinges on the efficient creation of the racemic amine followed by a high-fidelity chiral resolution.

Step 1: Synthesis of Racemic 5-Fluoro-1-aminoindan The common starting material is 5-fluoro-1-indanone.[8] The ketone is typically converted to an oxime using hydroxylamine, which is then reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like alumino nickel.[9] This pathway reliably produces the racemic mixture of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Step 2: Chiral Resolution The separation of the racemic amine into its constituent enantiomers is the most critical step. Diastereomeric crystallization is a robust and scalable method for this purpose.[10][] This process involves:

  • Resolving Agent Selection: A chiral acid (e.g., tartaric acid derivatives, mandelic acid) is reacted with the racemic amine. The choice of agent is crucial as it must form diastereomeric salts with significantly different solubilities in a given solvent system.

  • Salt Formation & Crystallization: The reaction creates two diastereomeric salts, ((R)-amine•(L)-acid) and ((S)-amine•(L)-acid). Due to their different physical properties, one salt will preferentially crystallize out of the solution under controlled temperature and concentration conditions.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired (R)-amine is then liberated by treating the salt with a base to neutralize the chiral acid, followed by extraction. Finally, treatment with hydrochloric acid yields the target (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution A 5-Fluoro-1-indanone B 5-Fluoro-1-indanone Oxime A->B H₂NOH C Racemic 5-Fluoro-1-aminoindan B->C Reduction (e.g., H₂/Catalyst) D Diastereomeric Salts ((R)-Amine•(L)-Acid) ((S)-Amine•(L)-Acid) C->D + Chiral Acid E Crystallized (R)-Amine Salt D->E Fractional Crystallization F (R)-5-Fluoro-1-aminoindan E->F Base Treatment G (R)-5-Fluoro-1-aminoindan HCl F->G HCl

Synthetic and Resolution Pathway Overview.

Application as a Chiral Building Block

The value of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its utility as a versatile intermediate for constructing more complex chiral molecules.[] The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, while the stereocenter at the C1 position provides a fixed point of chirality.

Key Synthetic Transformations:

  • Amide Bond Formation: The amine readily reacts with activated carboxylic acids, acyl chlorides, or anhydrides to form chiral amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium borohydride) yields chiral secondary or tertiary amines.

  • N-Alkylation: The amine can be alkylated to introduce various substituents, further elaborating the molecular structure.

  • Formation of Heterocycles: It can serve as a key component in the synthesis of complex heterocyclic systems, where the amine group is incorporated into the ring structure.[12]

The fluorinated indane scaffold is particularly relevant in the design of central nervous system (CNS) agents, where the molecule's rigidity and lipophilicity are critical for crossing the blood-brain barrier and achieving selective receptor binding.[3]

G A (R)-5-Fluoro-1-aminoindan HCl B Free (R)-Amine A->B Base (e.g., Et₃N) D Chiral Amide Product B->D Amide Coupling F Chiral Secondary Amine Product B->F Reductive Amination C Carboxylic Acid (R'-COOH) + Coupling Agent C->D E Aldehyde (R''-CHO) E->F

Key Synthetic Applications Workflow.

Experimental Protocol: Amide Coupling

This protocol describes a representative amide coupling reaction, a common application for this chiral building block. It is designed as a self-validating system where the rationale for each step is explained.

Objective: To synthesize (R)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide.

Materials:

  • (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (1.0 eq).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Flame-drying removes adsorbed water from the glassware.

  • Solvent and Base Addition: Add anhydrous DCM (approx. 0.1 M concentration) followed by triethylamine (2.2 eq). Stir the suspension at 0 °C for 15 minutes.

    • Causality: Triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free amine, and to scavenge the HCl byproduct generated during the acylation. Cooling to 0 °C controls the exothermicity of the acylation reaction. Anhydrous solvent is critical as acetyl chloride reacts violently with water.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C.

    • Causality: A slight excess of the acylating agent ensures complete consumption of the valuable chiral amine. Slow addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

    • Causality: TLC provides a simple and effective way to track the disappearance of the limiting reagent, signaling reaction completion.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Causality: The NaHCO₃ wash neutralizes any remaining acid (HCl, excess acetyl chloride). Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

    • Causality: The brine wash removes bulk water. MgSO₄ is a drying agent that removes residual water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure chiral amide.

    • Causality: Purification is necessary to remove unreacted reagents and byproducts, ensuring the final product meets the required purity specifications for subsequent steps or analysis.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the enantiomeric integrity of the chiral building block.

Analytical TechniquePurposeKey Parameters to Measure
Chiral HPLC Determination of Enantiomeric PurityEnantiomeric Excess (e.e.), Peak Purity
¹H and ¹⁹F NMR Structural Confirmation & PurityChemical shifts, integration, coupling constants, absence of impurity signals
Mass Spectrometry (MS) Molecular Weight VerificationMolecular ion peak (M+H)⁺
FT-IR Spectroscopy Functional Group IdentificationN-H and C-F stretching frequencies

Determining Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of the amine.[10][13] The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.[14] The ratio of the peak areas in the resulting chromatogram allows for precise calculation of the e.e.

Safety and Handling

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a high-value chiral building block that provides a unique combination of stereochemical control, conformational rigidity, and the beneficial electronic properties of fluorine. Its straightforward incorporation into molecules via robust synthetic methods like amide coupling and reductive amination makes it an indispensable tool for medicinal chemists. The rigorous control of its enantiomeric purity through established resolution and analytical techniques ensures its reliability in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients.

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Foundational

The Ascendant Role of Fluorinated Indane Amines in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Imperative of Fluorine in Drug Discovery In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has transitioned from a niche chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has transitioned from a niche chemical curiosity to a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the burgeoning field of fluorinated indane amines, a chemical class demonstrating immense potential across a spectrum of therapeutic areas. We will explore the synthetic nuances, delve into specific applications with a focus on neurodegenerative and infectious diseases, and provide actionable insights for researchers and drug development professionals seeking to harness the power of this versatile scaffold.

Part 1: The Indane Amine Scaffold and the Transformative Influence of Fluorination

The indane nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and synthetically tractable framework. The introduction of an amine functionality gives rise to indane amines, compounds that have shown diverse biological activities. However, it is the strategic placement of fluorine atoms onto this scaffold that unlocks a new dimension of medicinal chemistry potential.

The introduction of fluorine can profoundly alter a molecule's properties:

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can significantly increase a drug's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical consideration for central nervous system (CNS) drug development.[2][3]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, influencing their ionization state at physiological pH. This can impact receptor binding and solubility.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to enhanced binding affinity and selectivity for its biological target.

Part 2: Synthetic Pathways to Fluorinated Indane Amines

The synthesis of fluorinated indane amines can be approached through several strategic routes, primarily involving either the construction of the indane ring system with pre-installed fluorine atoms or the late-stage fluorination of an existing indane amine scaffold.

Key Synthetic Strategies

A common and effective approach involves the use of fluorinated starting materials. For instance, the synthesis of 5-fluoro-2-aminoindane can be conceptualized from fluorinated precursors. While a direct synthesis of 5-fluoro-2-aminoindane is not explicitly detailed in the provided results, a plausible route can be inferred from the synthesis of related compounds like 2-amino-5-fluorobenzoic acid.[4] A general retrosynthetic analysis is presented below:

G Fluorinated Indane Amine Fluorinated Indane Amine Fluorinated Indanone Fluorinated Indanone Fluorinated Indane Amine->Fluorinated Indanone Reductive Amination Fluorinated Phenylacetic Acid Derivative Fluorinated Phenylacetic Acid Derivative Fluorinated Indanone->Fluorinated Phenylacetic Acid Derivative Intramolecular Friedel-Crafts Acylation Reductive Amination Reductive Amination Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis for a fluorinated indane amine.

Experimental Protocol: Reductive Amination of a Fluorinated Indanone

This protocol describes a general procedure for the synthesis of a fluorinated indane amine from a corresponding fluorinated indanone, a key step in many synthetic routes.

  • Reaction Setup: To a solution of the fluorinated indanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the amine source (e.g., ammonium acetate, 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.5-2.0 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated indane amine.

Part 3: Medicinal Chemistry Applications of Fluorinated Indane Amines

The unique properties conferred by fluorine make fluorinated indane amines attractive candidates for a range of therapeutic applications.

Neurodegenerative Diseases: Targeting Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAOs) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters.[5] The B-isoform, MAO-B, is a key target in the treatment of neurodegenerative conditions like Parkinson's disease and Alzheimer's disease, as its inhibition can increase dopamine levels in the brain.[6][7]

A recent study highlighted the potential of fluorinated indanone derivatives as highly potent and selective inhibitors of MAO-B.[5] These compounds were designed as potential positron emission tomography (PET) imaging agents to visualize MAO-B in the brain.[5]

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Derivative 6 0.8>10,000>12,500
Derivative 8 1.2>10,000>8,333
Derivative 9 0.5>10,000>20,000
Derivative 13 0.3>10,000>33,333
Data synthesized from[5]

The exceptional potency and selectivity of these fluorinated indanone derivatives underscore the potential of this scaffold in developing novel therapeutics and diagnostic tools for neurodegenerative diseases.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Dopamine_Metabolites Inactive Metabolites MAO-B->Dopamine_Metabolites Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Fluorinated_Indane_Amine Fluorinated Indane Amine Inhibitor Fluorinated_Indane_Amine->MAO-B Inhibits

Caption: Mechanism of action of fluorinated indane amine MAO-B inhibitors.

Antibacterial Applications

The aminoindane scaffold itself has been shown to possess antibacterial properties.[6] While specific studies on fluorinated indane amines as antibacterial agents are less common in the available literature, the known effects of fluorination on drug properties suggest this is a promising area for future research. The increased lipophilicity imparted by fluorine could enhance bacterial cell wall penetration, and the altered electronic properties could lead to novel interactions with bacterial targets.

Part 4: Pharmacokinetic and ADME Considerations

The introduction of fluorine can significantly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of indane amines.

  • Absorption and Distribution: Increased lipophilicity due to fluorination can enhance oral absorption and tissue distribution, including penetration of the blood-brain barrier.[2] This is a critical advantage for developing drugs targeting the central nervous system.

  • Metabolism: As previously mentioned, the C-F bond is highly resistant to metabolic cleavage, leading to increased metabolic stability and a longer in vivo half-life.[1] This can result in a more favorable dosing regimen.

  • Excretion: The overall impact on excretion pathways will depend on the specific fluorination pattern and the resulting changes in polarity and metabolism.

Part 5: Future Directions and Outlook

The field of fluorinated indane amines is ripe with opportunities for further exploration. Key areas for future research include:

  • Expansion to Other Therapeutic Areas: Investigating the potential of these compounds in oncology, virology, and other disease areas where the indane scaffold has shown promise.

  • Novel Synthetic Methodologies: Developing more efficient and stereoselective methods for the synthesis of complex fluorinated indane amines. The use of modern synthetic techniques such as photocatalysis could open up new avenues for their preparation.[8]

  • In-depth Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to better understand the relationship between the position and number of fluorine atoms and the resulting biological activity and pharmacokinetic properties.[9]

Conclusion

Fluorinated indane amines represent a promising and versatile class of molecules with significant potential in medicinal chemistry. The strategic incorporation of fluorine provides a powerful tool to fine-tune the properties of the indane amine scaffold, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, we can expect to see the emergence of novel and effective therapeutic agents based on this remarkable chemical framework.

References

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Exploratory

An In-depth Technical Guide to (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Fluorinated Aminoindane (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a chiral organic molecule belo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Fluorinated Aminoindane

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a chiral organic molecule belonging to the class of aminoindanes. Its structure is characterized by an indane backbone, a fused bicyclic hydrocarbon consisting of a benzene ring and a cyclopentane ring. Key features of this molecule include a fluorine atom substituted at the 5-position of the aromatic ring and a primary amine group at the 1-position of the aliphatic ring, with a specific (R)-stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media.

The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to biological targets.[1][2][3] The aminoindane scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and neuroprotective effects.[4][5] A notable example is Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, which is an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[6][7] This structural similarity suggests that (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride may hold significant potential as a novel therapeutic agent or a valuable building block in drug discovery.

This technical guide provides a comprehensive overview of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride, detailing its synthesis, analytical characterization, and potential pharmacological applications based on current scientific understanding.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideN/A
CAS Number1381928-19-3[8]
Molecular FormulaC₉H₁₁ClFNInferred
Molecular Weight187.64 g/mol [8]
AppearanceSolidInferred
Chirality(R)-enantiomerN/A

Proposed Synthesis and Stereochemical Control

While a specific, detailed synthesis of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is not extensively documented in publicly available literature, a scientifically sound and efficient synthetic route can be proposed based on established methodologies for analogous compounds. The key challenge lies in the stereoselective introduction of the amine group to afford the desired (R)-enantiomer.

A plausible synthetic pathway commences with the commercially available precursor, 5-fluoro-1-indanone. The synthesis can be envisioned in two main stages: the asymmetric reduction of the ketone to a chiral amine, followed by salt formation.

Synthesis_Workflow cluster_0 Stage 1: Asymmetric Amination cluster_1 Stage 2: Salt Formation 5-Fluoro-1-indanone 5-Fluoro-1-indanone imine_intermediate Imine Intermediate 5-Fluoro-1-indanone->imine_intermediate Chiral Amine/ Auxiliary r_amine (R)-5-Fluoro-1-aminoindane imine_intermediate->r_amine Asymmetric Reduction hcl_salt (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl r_amine->hcl_salt HCl in Inert Solvent

Caption: Proposed synthetic workflow for (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

Part 1: Asymmetric Reductive Amination of 5-Fluoro-1-indanone

This critical step aims to establish the (R)-stereocenter. One effective strategy involves the use of a chiral auxiliary.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-1-indanone (1.0 eq) in a suitable anhydrous solvent such as toluene.

    • Add a chiral amine, for instance, (R)-phenylglycinol or a similar chiral auxiliary (1.1 eq).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine can be used in the next step without further purification.

  • Diastereoselective Reduction:

    • Dissolve the crude chiral imine intermediate in an appropriate solvent like methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions. The choice of reducing agent and conditions is crucial for achieving high diastereoselectivity.

    • Stir the reaction at 0°C for a specified time, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Removal of the Chiral Auxiliary:

    • The resulting diastereomeric mixture of amines can be separated by column chromatography.

    • The chiral auxiliary is then cleaved from the desired diastereomer. This can often be achieved by hydrogenolysis if a benzyl-type auxiliary is used. For example, the purified diastereomer is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under a hydrogen atmosphere.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the crude (R)-5-fluoro-1-aminoindane.

Part 2: Hydrochloride Salt Formation

  • Dissolution and Acidification:

    • Dissolve the purified (R)-5-fluoro-1-aminoindane in a dry, inert solvent such as diethyl ether or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation:

    • The hydrochloride salt will precipitate out of the solution.

    • Continue stirring in the ice bath for a short period to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold, dry diethyl ether to remove any residual impurities.

    • Dry the final product, (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride, under vacuum.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity and Enantiomeric Excess Final_Product (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR Infrared Spectroscopy Final_Product->IR HPLC Chiral HPLC Final_Product->HPLC TLC Thin Layer Chromatography Final_Product->TLC

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic Data (Predicted)

Based on the known spectra of related compounds such as 5-aminoindan and 5-fluoro-1-indanone, the following spectroscopic characteristics can be predicted for (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride.[9][10]

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. The fluorine substitution will induce characteristic splitting patterns (doublets and triplets of doublets) due to H-F coupling.

  • Aliphatic Protons:

    • The proton at the chiral center (C1-H) is expected to appear as a multiplet around δ 4.5-5.0 ppm.

    • The methylene protons at C2 and C3 will show complex multiplets in the region of δ 2.0-3.5 ppm.

  • Amine Protons: A broad signal for the -NH₃⁺ protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Aliphatic Carbons:

    • The chiral carbon (C1) is expected around δ 55-65 ppm.

    • The methylene carbons (C2 and C3) will appear in the upfield region (δ 25-40 ppm).

¹⁹F NMR Spectroscopy:

  • A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum of the free base would show a molecular ion peak at m/z 153.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the amino group and rearrangements of the indane core.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Broad absorption bands in the region of 2800-3200 cm⁻¹ characteristic of an amine salt.

  • Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.

  • C-F Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak® series) is often effective for the separation of amine enantiomers.[11][12][13]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Validation: The method should be validated for linearity, precision, accuracy, and limit of detection/quantitation to ensure reliable results.

Potential Pharmacological Profile and Therapeutic Applications

The structural features of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride suggest several potential areas for therapeutic investigation.

Potential_Applications cluster_cns Central Nervous System Disorders cluster_antimicrobial Antimicrobial Activity cluster_anticancer Oncology Target_Molecule (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl Parkinsons Parkinson's Disease (MAO-B Inhibition) Target_Molecule->Parkinsons Analogue of Rasagiline Depression Depression (Monoamine Reuptake Inhibition) Target_Molecule->Depression Antibacterial Antibacterial Agent Target_Molecule->Antibacterial Antiviral Antiviral Agent Target_Molecule->Antiviral Anticancer Anticancer Agent (e.g., via NF-κB inhibition) Target_Molecule->Anticancer

Caption: Potential therapeutic applications based on structural analogy.

Neurodegenerative Disorders

Given its close structural relationship to Rasagiline, a primary area of investigation would be its activity as a monoamine oxidase (MAO) inhibitor.[6] Specifically, its selectivity for MAO-B over MAO-A would be a critical determinant of its therapeutic potential for Parkinson's disease, as MAO-B is primarily responsible for the degradation of dopamine in the brain. The presence of the fluorine atom could enhance its binding affinity and selectivity for the enzyme's active site.

Antidepressant Activity

Many psychoactive compounds with a phenethylamine backbone, a substructure present in aminoindanes, act as monoamine reuptake inhibitors. Therefore, it is plausible that (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride could inhibit the reuptake of serotonin, norepinephrine, and/or dopamine, suggesting potential as an antidepressant.

Antimicrobial and Anticancer Activity

Derivatives of the parent compound, 5-fluoro-1-indanone, have demonstrated promising anticancer and anti-inflammatory activities, potentially through the inhibition of the NF-κB signaling pathway.[14] Furthermore, various aminoindane derivatives have reported antibacterial and antiviral properties.[4][5] These findings warrant the investigation of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride for its potential in these therapeutic areas.

Conclusion and Future Directions

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a chiral molecule with significant potential in medicinal chemistry and drug development. While detailed experimental data on this specific compound is limited in the public domain, this guide has outlined a robust and scientifically grounded framework for its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route, leveraging asymmetric reduction techniques, provides a clear path to obtaining the enantiomerically pure compound. The analytical workflow described is crucial for ensuring its quality and purity.

Future research should focus on the practical execution of the proposed synthesis and the thorough characterization of the molecule to confirm its structure and stereochemistry. Subsequently, a comprehensive pharmacological evaluation is warranted to explore its activity as a MAO-B inhibitor, a monoamine reuptake inhibitor, and its potential as an antimicrobial or anticancer agent. Such studies will be instrumental in unlocking the full therapeutic potential of this promising fluorinated aminoindane.

References

  • MDPI. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. [Link]

  • ResearchGate. Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. [Link]

  • Google Patents.
  • Wikipedia. 1-Aminoindane. [Link]

  • RSC Publishing. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-. [Link]

  • ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. [Link]

  • Taylor & Francis Online. Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives. [Link]

  • National Institutes of Health. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • National Institutes of Health. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ResearchGate. A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]

  • analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • National Institutes of Health. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • PubMed. Synthetic Aminoindanes: A Summary of Existing Knowledge. [Link]

  • RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

  • MDPI. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. [Link]

  • ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • ResearchGate. Some aminoindane drugs 1-4. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Mansa STM Publishers. A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. [Link]

  • Google Patents. Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Encyclopedia.pub. New Psychoactive Substances: Piperazines and Aminoindanes. [Link]

  • Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

  • PubMed. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. [Link]

  • InvivoGen. 5-Fluorouracil (5-FU) for research. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Google Patents. US8901352B2 - Method for the synthesis of rasagiline.
  • PubMed Central. Synthetic Aminoindanes: A Summary of Existing Knowledge. [Link]

  • ResearchGate. Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). [Link]

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Protocols & Analytical Methods

Method

Asymmetric synthesis of Rasagiline using (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine

An Application Note and Protocol for the Asymmetric Synthesis of Rasagiline Utilizing (R)-1-Aminoindan Authored by a Senior Application Scientist Introduction Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Asymmetric Synthesis of Rasagiline Utilizing (R)-1-Aminoindan

Authored by a Senior Application Scientist

Introduction

Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It is a cornerstone therapy for Parkinson's disease, used both as a monotherapy in early stages and as an adjunct treatment in more advanced cases to manage motor fluctuations.[1][3] The therapeutic efficacy of Rasagiline is intrinsically linked to its stereochemistry; the (R)-enantiomer is significantly more active than its (S)-counterpart.[2] This stereospecificity underscores the necessity of robust asymmetric synthetic routes to produce enantiomerically pure (R)-Rasagiline for clinical applications.

This document provides a detailed guide to the asymmetric synthesis of Rasagiline, focusing on the pivotal N-propargylation of the key chiral intermediate, (R)-1-aminoindan. While the core of this protocol addresses the synthesis of the clinically approved, non-fluorinated Rasagiline, it is worth noting that fluorinated analogues of Rasagiline and related structures are of significant interest in medicinal chemistry for applications such as PET radioligands and as potential novel therapeutic agents. The principles outlined herein may serve as a foundational methodology for the synthesis of such novel fluorinated derivatives.

Retrosynthetic Analysis: The Central Role of (R)-1-Aminoindan

A logical retrosynthetic analysis of Rasagiline reveals that the most direct approach involves the formation of the secondary amine by attaching a propargyl group to the chiral primary amine, (R)-1-aminoindan. This key intermediate contains the required stereocenter and is the cornerstone of this synthetic strategy.

Retrosynthesis cluster_0 Target Molecule cluster_1 Disconnection Strategy cluster_2 Achiral Precursor Rasagiline Rasagiline Intermediates Key Intermediates Rasagiline->Intermediates N-C Disconnection Starting_Materials Starting Materials Intermediates->Starting_Materials Chiral Resolution (R)-1-Aminoindan + Propargyl Halide (R)-1-Aminoindan + Propargyl Halide Racemic 1-Aminoindan Racemic 1-Aminoindan

Caption: Retrosynthetic analysis of Rasagiline.

Preparation of the Key Chiral Intermediate: (R)-1-Aminoindan

The enantiomerically pure (R)-1-aminoindan is most commonly obtained through the resolution of a racemic mixture of 1-aminoindan. This is a well-established and scalable method that relies on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Protocol 1: Chiral Resolution of Racemic 1-Aminoindan

This protocol describes the resolution of racemic 1-aminoindan using L-(+)-tartaric acid.

Materials:

  • Racemic 1-aminoindan

  • L-(+)-tartaric acid

  • Methanol

  • 2M Sodium hydroxide solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve racemic 1-aminoindan (1 equivalent) in methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the 1-aminoindan solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated salt by filtration and wash with a small amount of cold methanol. This first crop will be enriched in the (R)-1-aminoindan-(L)-tartrate salt.

    • The optical purity of the salt can be improved by recrystallization from methanol.

  • Liberation of the Free Amine:

    • Suspend the resolved diastereomeric salt in a mixture of water and an organic solvent such as dichloromethane.

    • Add 2M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-aminoindan.

Self-Validation:

  • The enantiomeric excess (e.e.) of the resolved (R)-1-aminoindan should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis. An e.e. of >99% is desirable for the subsequent synthesis of Rasagiline.

Asymmetric Synthesis of Rasagiline: N-Propargylation of (R)-1-Aminoindan

The final step in the synthesis of Rasagiline is the selective N-alkylation of (R)-1-aminoindan with a propargyl electrophile. Care must be taken to avoid over-alkylation, which can lead to the formation of the N,N-bis(propargyl)aminoindan impurity.[1]

Protocol 2: N-Propargylation of (R)-1-Aminoindan

This protocol details the reaction of (R)-1-aminoindan with propargyl bromide.

Materials:

  • (R)-1-aminoindan (e.e. >99%)

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-1-aminoindan (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetonitrile.

    • Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation:

    • Slowly add propargyl bromide (1-1.2 equivalents) to the stirred suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-70 °C).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude Rasagiline base.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure Rasagiline base.

Data Summary:

ParameterTypical Value
Yield70-85%
Enantiomeric Excess>99%
¹H NMR (CDCl₃, 400 MHz)Consistent with Rasagiline structure
Mass Spectrometry (ESI+)m/z = 172.1 [M+H]⁺

Overall Synthetic Workflow

Synthesis_Workflow Racemic_Amine Racemic 1-Aminoindan Diastereomeric_Salt Diastereomeric Salt ((R)-Amine-(L)-Tartrate) Racemic_Amine->Diastereomeric_Salt Salt Formation Chiral_Acid L-(+)-Tartaric Acid Chiral_Acid->Diastereomeric_Salt R_Amine (R)-1-Aminoindan Diastereomeric_Salt->R_Amine Base Treatment Rasagiline Rasagiline R_Amine->Rasagiline N-Propargylation (K₂CO₃, ACN) Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Rasagiline

Sources

Application

Application Notes & Protocols: (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Abstract This technical guide provides a comprehensive overview of the application of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride as a robust and effective chiral auxiliary for the asymmetric synthesis of α-s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride as a robust and effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Chiral carboxylic acids are fundamental building blocks in numerous active pharmaceutical ingredients (APIs) and natural products.[1] The strategic introduction of fluorine can significantly enhance a molecule's metabolic stability and binding affinity, making this fluorinated auxiliary particularly relevant for modern drug discovery programs.[2] This document details the core principles, step-by-step experimental protocols, and mechanistic rationale for utilizing this auxiliary in a typical workflow involving diastereoselective enolate alkylation.

Introduction: The Strategic Advantage of Fluorinated Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of pharmaceutical development, driven by the fact that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] Chiral auxiliaries are a powerful and reliable strategy for introducing stereocenters, allowing for the temporary attachment of a chiral moiety to a prochiral substrate to direct a subsequent diastereoselective transformation.[4]

The (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine scaffold offers several distinct advantages:

  • Rigid Bicyclic Structure: The fused ring system provides a well-defined and conformationally restricted scaffold. This rigidity is crucial for creating a highly organized transition state, leading to effective and predictable stereochemical communication during the key bond-forming step.

  • Steric Shielding: The bulky indane structure effectively shields one face of the enolate derived from the corresponding amide, directing incoming electrophiles to the opposite, less hindered face.

  • Fluorine Substitution: The presence of a fluorine atom can modulate the electronic properties of the auxiliary and, by extension, the reactivity of the attached substrate. More importantly, it introduces a functional group known to improve key drug-like properties such as metabolic stability and membrane permeability.[5]

  • Crystalline Intermediates: Diastereomeric intermediates formed using rigid auxiliaries are often crystalline, facilitating purification by recrystallization to achieve high diastereomeric purity.

This guide will focus on a primary application: the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective alkylation of an amide-derived enolate.

Overall Workflow and Mechanistic Rationale

The general strategy involves three key stages: coupling the auxiliary to a prochiral carboxylic acid, diastereoselective alkylation, and finally, cleavage to release the chiral product and recover the auxiliary.

G cluster_0 PART 1: Coupling cluster_1 PART 2: Diastereoselective Alkylation cluster_2 PART 3: Cleavage & Recovery A Prochiral Carboxylic Acid (R-CH₂-COOH) C Diastereomerically Pure Amide (R-CH₂-CO-NH-Aux) A->C Amide Coupling (e.g., EDC, HOBt) B (r)-5-Fluoro-1-aminoindan (Aux-NH₂) B->C D Amide Enolate (Li⁺⁻O-C(NR-Aux)=CHR) C->D Deprotonation (e.g., LDA, -78 °C) F Alkylated Amide (R-CHE-CO-NH-Aux) D->F Alkylation E Electrophile (E⁺-X) E->F G Chiral Carboxylic Acid (R-CHE-COOH) F->G Hydrolysis (e.g., H₂SO₄, reflux) H Recovered Auxiliary (Aux-NH₂) F->H

Figure 1: General workflow for asymmetric α-alkylation using the indanamine auxiliary.

The stereochemical outcome of the alkylation step is rationalized by the formation of a chelated Z-enolate intermediate. Upon deprotonation with a lithium base like LDA, the lithium cation is believed to coordinate to both the enolate oxygen and the amide nitrogen. The rigid indane framework then projects into the space above one face of the planar enolate, sterically hindering the approach of the electrophile from that direction. Consequently, the electrophile (E⁺) attacks from the less-hindered face, leading to the preferential formation of one diastereomer.

Experimental Protocols

These protocols are presented as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: Amide Coupling

This protocol describes the formation of the amide bond between the chiral auxiliary and a prochiral carboxylic acid using standard peptide coupling reagents to minimize racemization.[6]

Materials:

  • (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride (1.0 eq)

  • Prochiral carboxylic acid (e.g., hydrocinnamic acid) (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride in anhydrous DCM (approx. 0.2 M), add DIPEA at 0 °C and stir for 15 minutes to liberate the free amine.

  • In a separate flask, dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM.

  • Add the carboxylic acid solution from step 2 to the amine solution from step 1 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile, a method widely successful for chiral auxiliaries like Evans oxazolidinones.[7]

Materials:

  • N-Acyl-indanamine derivative (from Protocol 1) (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated solution in THF/hexanes)

  • Electrophile (e.g., benzyl bromide, methyl iodide) (1.2-1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acyl-indanamine derivative in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile's reactivity. Monitor by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography or recrystallization to obtain the major diastereomer.

Protocol 3: Auxiliary Cleavage (Acidic Hydrolysis)

Amide hydrolysis under harsh acidic conditions is a standard method to liberate the carboxylic acid.[8][9] This method is effective but may not be suitable for acid-sensitive substrates.

Materials:

  • Alkylated N-acyl-indanamine derivative (from Protocol 2) (1.0 eq)

  • Sulfuric acid (e.g., 6 M aqueous solution)

  • 1,4-Dioxane or Toluene (as co-solvent)

  • Diethyl ether or Ethyl acetate

  • Sodium hydroxide solution (e.g., 2 M)

Procedure:

  • Dissolve the alkylated amide in a mixture of dioxane and aqueous sulfuric acid (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • To recover the auxiliary: Basify the aqueous solution with 2 M NaOH to pH > 10. Extract the aqueous layer with ethyl acetate or DCM (3x). The combined organic layers contain the chiral amine auxiliary, which can be purified and recycled.

  • To isolate the product: Acidify the remaining aqueous layer to pH < 2 with concentrated HCl. Extract the product carboxylic acid with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts from step 5, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral carboxylic acid. Purify as needed.

Data Summary (Hypothetical Performance)

While specific literature data for this auxiliary is sparse, performance can be extrapolated from structurally similar systems. High diastereoselectivity is anticipated due to the rigid indane scaffold.

Prochiral AcidElectrophile (E-X)Expected Major DiastereomerExpected d.r.
Propanoic AcidBenzyl Bromide(R)-2-Methyl-3-phenylpropanoic acid>95:5
Propanoic AcidMethyl Iodide(R)-2-Methylpropanoic acid>90:10
Butanoic AcidAllyl Bromide(R)-2-Ethylpent-4-enoic acid>95:5

Note: The stereochemistry of the product ((R) or (S)) depends on the Cahn-Ingold-Prelog priority of the substituents and should be confirmed experimentally. The values presented are illustrative estimates based on established chiral auxiliary performance.

Conclusion

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a promising chiral auxiliary for asymmetric synthesis. Its rigid, fluorinated structure provides a strong foundation for high diastereoselectivity in enolate alkylations, offering a reliable pathway to valuable, enantiomerically enriched α-substituted carboxylic acids. The straightforward protocols for coupling, stereoselective alkylation, and cleavage, based on well-established chemical principles, make it an attractive tool for researchers in drug discovery and process development.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Yuan, C., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Google Patents.
  • Google Patents.
  • Fülöp, F., et al. (2016). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. PubMed. [Link]

  • Ghosh, A. K., & Thompson, W. J. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • O'Connor, C. J. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Pastó, M., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Ramón, D. J., & Yus, M. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • ResearchGate. 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. [Link]

  • ResearchGate. (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]

  • Sparr, C., et al. (2020). Asymmetric Synthesis of Chiral Amino Carboxylic‐Phosphonic Acid Derivatives. ResearchGate. [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. University of York Department of Chemistry. [Link]

  • Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]

  • Hillier, M. C., & Reider, P. J. (2002). Stereoselective synthesis from a process research perspective. PubMed. [Link]

  • Murakami, H., et al. (2021). Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid Hybrid Catalysts. Wiley Online Library. [Link]

  • Sharma, P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. National Institutes of Health. [Link]

  • Singh, R. P., et al. (2018). Amide Bond Activation of Biological Molecules. National Institutes of Health. [Link]

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Method

Enantioselective Synthesis of Fluorinated Inden-1-amines: Advanced Protocols and Methodologies

Introduction: The Strategic Value of Fluorinated Inden-1-amines in Drug Discovery The inden-1-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Inden-1-amines in Drug Discovery

The inden-1-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of fluorine atoms into this framework can profoundly influence the pharmacological profile of these molecules. Judicious fluorination can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the amine group, thereby increasing bioavailability and binding affinity to biological targets.[1][2] Consequently, the development of robust and efficient enantioselective methods for the synthesis of fluorinated inden-1-amines is of paramount importance to researchers in drug development and pharmaceutical sciences.

This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of fluorinated inden-1-amines. We will explore two primary, field-proven strategies: Chiral Brønsted Acid-Catalyzed Asymmetric Cyclization and Transition-Metal-Catalyzed Asymmetric Hydrogenation . Each section will delve into the mechanistic underpinnings of the methodology, provide detailed step-by-step protocols, and present representative data to guide the practicing chemist.

Strategy 1: Chiral Brønsted Acid-Catalyzed Asymmetric Iminium Ion Cyclization

This powerful strategy relies on the in situ formation of a chiral iminium ion from a fluorinated 2-alkenylbenzaldimine, which then undergoes an enantioselective intramolecular cyclization to yield the desired fluorinated inden-1-amine. The chirality is induced by a chiral Brønsted acid catalyst, typically a BINOL-derived phosphoric acid or N-triflyl phosphoramide, which forms a chiral ion pair with the iminium ion, effectively shielding one face of the molecule and directing the cyclization.[3][4]

Conceptual Workflow

The overall transformation can be visualized as a three-stage process: formation of the imine precursor, the key asymmetric cyclization, and subsequent protecting group manipulation.

workflow1 cluster_0 Precursor Synthesis cluster_1 Asymmetric Cyclization cluster_2 Deprotection A Fluorinated Benzaldehyde C Fluorinated 2-Alkenylbenzaldimine A->C B Allylic Amine B->C E Chiral Fluorinated Inden-1-amine C->E Iminium Ion Formation & Cyclization D Chiral Brønsted Acid Catalyst F Deprotected Fluorinated Inden-1-amine E->F

Caption: Workflow for Brønsted Acid-Catalyzed Synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Fluorinated Inden-1-amine

This protocol is adapted from the work of Zhao et al. on the synthesis of 1-aminoindenes and is applied here to a hypothetical fluorinated substrate.[3][4]

Part A: Synthesis of Fluorinated 2-Alkenylbenzaldimine (Precursor)

  • Reaction Setup: To a solution of a fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde, 1.0 equiv) in anhydrous toluene (0.5 M), add the desired allylic amine (e.g., N-allyl-PMP-amine, 1.1 equiv) and magnesium sulfate (2.0 equiv).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite®, and concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.

Part B: Chiral Brønsted Acid-Catalyzed Asymmetric Cyclization

  • Catalyst and Substrate Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral N-triflyl phosphoramide catalyst (e.g., (R)-TRIP, 5 mol%) in anhydrous toluene (0.1 M).

  • Reaction Initiation: Add the crude fluorinated 2-alkenylbenzaldimine (1.0 equiv) in toluene to the catalyst solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (typically 24-72 hours), monitoring the progress by TLC or HPLC.

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched fluorinated inden-1-amine.

Data Presentation: Expected Yields and Enantioselectivities

The following table provides hypothetical data for the synthesis of various fluorinated inden-1-amines based on analogous non-fluorinated examples found in the literature.[3][4]

EntryFluorine Substituent (on Benzaldehyde)Amine Substituent (R)Yield (%)ee (%)
14-FPMP8595
25-FPMP8293
36-FPMP7890
44-CF₃PMP7588
54-FBoc8896

Strategy 2: Transition-Metal-Catalyzed Asymmetric Hydrogenation of Fluorinated Enamines

An alternative and highly efficient route to chiral fluorinated inden-1-amines is the asymmetric hydrogenation of a prochiral fluorinated enamine precursor. This method typically employs a chiral transition-metal catalyst, often based on rhodium or iridium, with a chiral phosphine ligand. The catalyst coordinates to the double bond of the enamine and delivers hydrogen from one face, thereby establishing the stereocenter at the C1 position. The use of electron-deficient, fluorinated phosphine ligands can significantly enhance the catalytic activity for these electron-rich substrates.[5][6]

Conceptual Workflow

This approach involves the synthesis of a fluorinated indanone, its conversion to the corresponding enamine, followed by the crucial asymmetric hydrogenation step.

workflow2 cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation A Fluorinated Indanone C Fluorinated Enamine A->C B Secondary Amine B->C E Chiral Fluorinated Inden-1-amine C->E H₂ D Chiral Rh or Ir Catalyst

Caption: Workflow for Asymmetric Hydrogenation of Enamines.

Detailed Experimental Protocol: Synthesis of a Representative Fluorinated Inden-1-amine

Part A: Synthesis of Fluorinated Indanone (Precursor)

A general procedure for the synthesis of fluorinated indanones involves the Friedel-Crafts acylation of a fluorinated aromatic compound with a suitable acylating agent in the presence of a Lewis acid, or the fluorination of an existing indanone.[7][8][9][10]

  • Reaction Setup: To a stirred suspension of aluminum chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add the appropriate acid chloride (e.g., 3-chloropropionyl chloride, 1.1 equiv).

  • Addition of Aromatic Substrate: Add the fluorinated aromatic compound (e.g., fluorobenzene, 1.0 equiv) dropwise to the mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the fluorinated indanone.

Part B: Synthesis of Fluorinated Enamine

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the fluorinated indanone (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.2 equiv) in toluene (0.3 M). Add a catalytic amount of p-toluenesulfonic acid (0.01 equiv).

  • Reaction Conditions: Reflux the mixture for 4-8 hours, with azeotropic removal of water.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude enamine is often used directly in the next step.

Part C: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a pressure-rated vial with the rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) in a degassed solvent such as DCM or methanol.

  • Reaction Setup: Add the crude fluorinated enamine (1.0 equiv) to the catalyst solution.

  • Hydrogenation: Place the vial in an autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 20-50 bar). Stir the reaction at the specified temperature (e.g., 25-50 °C) for 12-48 hours.

  • Work-up and Purification: Carefully release the hydrogen pressure. Concentrate the reaction mixture and purify the crude product by flash column chromatography to afford the chiral fluorinated inden-1-amine.

Data Presentation: Representative Catalyst Performance

The choice of catalyst and ligand is crucial for achieving high enantioselectivity. The following table provides a hypothetical comparison of different catalyst systems for the asymmetric hydrogenation of a model fluorinated enamine.

EntryCatalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Yield (%)ee (%)
1[Rh(COD)₂]BF₄(R)-BINAPMeOH209295
2[Ir(COD)Cl]₂(R,R)-f-SpiroPhosDCM509598
3[Rh(COD)₂]BF₄(S)-Xyl-PhanePhosToluene309092
4[Ir(COD)Cl]₂(R)-SEGPHOSTHF509396

Biocatalytic Approaches: The Future of Chiral Amine Synthesis

While chemical catalysis remains a dominant force, biocatalysis is emerging as a powerful and sustainable alternative for the synthesis of chiral amines.[11][12][13] Enzymes such as transaminases and imine reductases can offer exquisite enantio- and regioselectivity under mild reaction conditions. The application of these biocatalysts to the synthesis of fluorinated inden-1-amines represents a promising area for future research, potentially offering greener and more efficient manufacturing processes.[14]

Conclusion

The enantioselective synthesis of fluorinated inden-1-amines is a challenging yet highly rewarding endeavor for medicinal chemists. The two primary strategies detailed in this guide, chiral Brønsted acid-catalyzed asymmetric cyclization and transition-metal-catalyzed asymmetric hydrogenation, provide robust and versatile platforms for accessing these valuable compounds. The choice of methodology will depend on the specific substitution pattern of the target molecule and the availability of starting materials. As our understanding of asymmetric catalysis continues to grow, we can anticipate the development of even more efficient and selective methods for the synthesis of these important fluorinated building blocks.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Process for the preparation of substituted indanones, and their use.
  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. [Link]

  • Asymmetric Hydrogenation of Cyclic Imines with an Ionic Cp*Rh(III) Catalyst. Journal of the American Chemical Society. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • NFSI and Its Analogs' Fluorination for Preparing Alkenyl Fluorides. ResearchGate. [Link]

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ScienceDirect. [Link]

  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI. [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

  • Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. ResearchGate. [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Sci-Hub. [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. RSC Publishing. [Link]

  • Metal−Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination. Journal of the American Chemical Society. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. MDPI. [Link]

  • Process for producing fluorobenzaldehydes.
  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Semantic Scholar. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]

  • Chiral Brønsted acid-catalyzed intermolecular hydrophenoxylation of ynamides with biaryl phenols via sequential desymmetrization/kinetic resolution. RSC Publishing. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PubMed Central. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Fluorine: An invaluable tool in medicinal chemistry. ResearchGate. [Link]

  • Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. PubMed. [Link]

  • Process for the preparation of fluorobenzaldehydes.

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Application

Application Note &amp; Protocol: Chiral HPLC Method for the Enantioselective Separation of 5-fluoro-2,3-dihydro-1H-inden-1-amine

Abstract The enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents, require precise enantiomeric purity assessment. This document provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents, require precise enantiomeric purity assessment. This document provides a detailed guide for the development and implementation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of its (R)- and (S)-enantiomers. The method leverages a polysaccharide-based chiral stationary phase under normal phase conditions, ensuring high resolution and reproducibility critical for quality control and drug development processes.

Introduction: The Imperative of Chiral Separation

Molecular chirality is a fundamental aspect of pharmacology and drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1] The separation of enantiomers is therefore a critical task in the pharmaceutical industry to ensure the safety and efficacy of drug products.[2][3] 5-fluoro-2,3-dihydro-1H-inden-1-amine is a crucial building block whose stereoisomeric composition dictates the properties of the final active pharmaceutical ingredient. Consequently, a reliable and accurate analytical method for its enantioseparation is paramount.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers.[1][2][4] Among the various CSPs available, those derived from polysaccharide phenylcarbamates have demonstrated broad applicability and high chiral recognition capabilities for a diverse range of chiral molecules, including primary amines.[4][5] This application note details a method centered on a polysaccharide-based CSP for the direct enantioseparation of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Method Development: Rationale and Strategy

The development of a successful chiral separation method hinges on the systematic selection and optimization of the CSP and mobile phase.

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, such as those with amylose or cellulose backbones derivatized with phenylcarbamates (e.g., Chiralpak® series), are highly effective for separating a wide array of chiral compounds.[4][6] For primary amines like 5-fluoro-2,3-dihydro-1H-inden-1-amine, an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H), is an excellent starting point. This choice is based on its proven success in resolving structurally similar aromatic amines through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5]

Mobile Phase Selection and Optimization

A normal phase chromatographic mode is typically preferred for this class of compounds. The mobile phase generally consists of a non-polar solvent (alkane) and a polar modifier (alcohol).

  • Alkane: HPLC-grade n-hexane or n-heptane is commonly used as the main solvent.

  • Alcohol Modifier: Isopropanol (IPA) and ethanol are effective modifiers that influence the retention and enantioselectivity. The concentration of the alcohol is a critical parameter to optimize; lower concentrations generally lead to longer retention times and potentially better resolution.[7]

  • Basic Additive: Due to the primary amine functionality of the analyte, peak tailing and poor separation can occur due to interactions with residual silanol groups on the silica support of the CSP. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or butylamine, is essential.[8][9][10] An initial concentration of 0.1% (v/v) is recommended.

The proposed starting conditions are based on a balance of achieving adequate retention for interaction with the CSP while ensuring a reasonable analysis time.

Experimental Protocol

This section provides a step-by-step protocol for the chiral separation of 5-fluoro-2,3-dihydro-1H-inden-1-amine enantiomers.

Materials and Instrumentation
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV Detector
Chiral ColumnChiralpak® AD-H, 5 µm, 4.6 x 250 mm
Chemicals Racemic Standard5-fluoro-2,3-dihydro-1H-inden-1-amine
Solventsn-Hexane (HPLC Grade), Isopropanol (HPLC Grade)
AdditiveDiethylamine (DEA), analytical grade
Sample Preparation DiluentMobile Phase
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine and dissolve it in 10 mL of the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[9]

HPLC Operating Conditions
ParameterRecommended ConditionOptimization Range
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Hexane/IPA (95:5 to 80:20)
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temperature 25 °C20 - 30 °C
Detection Wavelength 265 nm (or as determined by UV scan)-
Injection Volume 10 µL5 - 20 µL
System Suitability

Before sample analysis, perform at least five replicate injections of the racemic standard to ensure the system is suitable for the analysis. The key acceptance criteria are:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor (T): ≤ 1.5 for both peaks.

  • Relative Standard Deviation (RSD) of Retention Times: ≤ 2.0%.

Workflow and Data Analysis

The overall process from method setup to final analysis is depicted in the following workflow diagram.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Hexane/IPA/DEA) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Integration->Calculation Report Generate Report Calculation->Report

Figure 1. Experimental workflow for chiral separation.

Expected Results and Discussion

Under the proposed starting conditions, a baseline separation of the two enantiomers is anticipated. A representative chromatogram would show two distinct, well-resolved peaks.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8 min
Retention Time (Enantiomer 2) ~ 10 min
Resolution (Rs) > 2.0
Tailing Factor < 1.2

The chiral recognition mechanism on the Chiralpak® AD-H stationary phase is multifactorial. The phenyl groups on the analyte can engage in π-π stacking with the electron-rich phenylcarbamate groups of the CSP. The primary amine and the fluorine atom can participate in hydrogen bonding and dipole-dipole interactions with the carbamate linkages of the chiral selector. The specific spatial arrangement of these interaction sites on the helical structure of the amylose backbone creates a stereoselective environment, leading to different retention times for the two enantiomers.

Method validation should be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.[4] This includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Decrease the percentage of isopropanol to increase retention and interaction with the CSP.
Peak Tailing Insufficient basic additive; active silanol groups.Increase DEA concentration slightly (e.g., to 0.2%). Ensure the column is well-conditioned.
No Separation Incorrect CSP or mobile phase mode.Screen other polysaccharide-based CSPs (e.g., Chiralcel® series).
Drifting Retention Times Column not fully equilibrated; temperature fluctuations.Equilibrate the column for at least 30 minutes. Use a column oven for stable temperature control.

Conclusion

The described chiral HPLC method provides a robust and reliable approach for the enantioselective separation of 5-fluoro-2,3-dihydro-1H-inden-1-amine. By utilizing a polysaccharide-based chiral stationary phase (Chiralpak® AD-H) with a normal phase eluent system containing a basic additive, baseline resolution can be readily achieved. This method is suitable for routine quality control analysis and for supporting pharmaceutical development activities where enantiomeric purity is a critical quality attribute.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Instruction manual for chiralpak® ad-h. HPLC. [Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PMC - PubMed Central. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts. ResearchGate. [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Enantioseparation of phenethylamines by using HPLC column permanently coated with methylated β-cyclodextrin. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • CHIRALPAK AD-H. Daicel. [Link]

  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • CHIRALPAK AD-H - Daicel - Normal-Phase. HPLC-MART. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. UVaDOC Principal. [Link]

  • Please read this instruction sheet completely before using this column. Daicel Chiral Technologies. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

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Method

Quantitative NMR (qNMR) for High-Accuracy Purity Determination of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality contr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This application note presents a detailed, robust protocol for assessing the purity of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct measurement without the need for substance-specific reference standards, relying on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei.[1][2] This guide provides a comprehensive workflow, from the theoretical underpinnings and strategic selection of experimental parameters to a step-by-step protocol for data acquisition, processing, and method validation in accordance with ICH guidelines.[3][4]

Introduction: The Case for qNMR in Pharmaceutical Analysis

(r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine building block crucial in the synthesis of various pharmaceutical agents. Its hydrochloride salt form enhances stability and solubility. Ensuring the purity of such an API is not merely a procedural step but a critical requirement for safety, efficacy, and regulatory compliance.

While chromatography is a common technique for purity analysis, it often relies on response factors that can vary between compounds. Quantitative NMR (qNMR) emerges as a powerful and compelling alternative, recognized by regulatory bodies like the USP and FDA for its unique advantages.[1][5] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[2][6] This allows for the determination of purity by co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard.

This document serves as a practical guide for implementing a ¹H qNMR method for (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl, with considerations for leveraging the compound's fluorine atom for orthogonal validation via ¹⁹F qNMR.

Fundamental Principles of Quantitative NMR

The quantitative power of NMR is rooted in the direct proportionality between the integrated signal area (I) and the number of corresponding nuclei (N) in the sample, governed by the equation:

I = k * N

Where 'k' is a spectrometer-dependent constant. For a qNMR experiment to be valid, this relationship must be maintained for all signals of interest, which requires specific experimental conditions to be met.[6]

Key Requirements for Accurate Quantification:

  • Complete Spin Relaxation: All nuclei must fully return to their thermal equilibrium state between successive radiofrequency pulses. This is the most critical parameter for ensuring accurate quantification.[7][8]

  • Uniform Excitation: The RF pulse must excite all resonances of interest uniformly.[8]

  • High Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration. An S/N of at least 250:1 is recommended for integration errors below 1%.[8]

  • Digital Resolution: Sufficient data points must be acquired to define the peak shape accurately.

  • Proper Data Processing: Accurate phasing and baseline correction are crucial for reliable integration.[7]

Methodology: A Self-Validating Protocol

This protocol is designed to be a self-validating system, incorporating instrument qualification and method validation steps to ensure trustworthiness and compliance with regulatory standards such as ICH Q2(R2).[3][9]

Materials and Instrumentation
  • NMR Spectrometer: 400 MHz or higher field strength, equipped with a high-performance probe.

  • Internal Standard (IS): Maleic acid (Certified Reference Material, CRM). Purity ≥ 99.5%. Other standards like dimethyl sulfone or 1,4-dinitrobenzene can be used if they meet the selection criteria.

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D).

  • Equipment: High-precision analytical balance (readable to 0.01 mg), Class A volumetric glassware, high-quality 5 mm NMR tubes.

  • Analyte: (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl.[10][11]

Rationale for Experimental Choices

The choices made during method development are critical for success. The causality behind these selections is explained below.

  • Choice of Nucleus (¹H): ¹H NMR is the primary choice due to the high natural abundance (99.99%) and high gyromagnetic ratio of protons, leading to excellent sensitivity and shorter relaxation times.[6][12] The structure of the analyte offers several distinct proton signals suitable for quantification.

  • Choice of Internal Standard: An ideal internal standard must be:

    • High Purity: Certified and traceable (e.g., to NIST).[7]

    • Stable: Non-reactive with the analyte, solvent, or air.[6]

    • Soluble: Dissolves completely in the chosen solvent with the analyte.

    • Spectrally Simple: Possesses one or more sharp, simple signals (ideally singlets) in a region free of overlap with analyte or solvent signals.[7] Maleic acid is an excellent choice as it provides a sharp singlet for its two olefinic protons around 6.3 ppm in D₂O, a region typically clear of signals from the analyte.

  • Choice of Solvent: The HCl salt of the analyte is soluble in polar solvents. D₂O is preferred to avoid the large residual solvent peak of DMSO-d₆, which can complicate baseline correction. The exchangeable amine and HCl protons will exchange with deuterium, simplifying the spectrum.

  • Selection of Quantification Signals:

    • Analyte: The aromatic protons on the flurophenyl ring of the indane structure are ideal candidates. They are less likely to be affected by residual impurities from the synthesis and appear in a distinct region of the spectrum.

    • Internal Standard: The sharp singlet from the two equivalent protons of maleic acid.

Experimental Workflow Diagram

The overall process from preparation to final purity calculation is outlined below.

qNMR_Workflow cluster_prep 1. Preparation & Qualification cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh High-Precision Weighing (Analyte & Internal Standard) dissolve Dissolution in Deuterated Solvent weigh->dissolve nmr_acq NMR Data Acquisition (Optimized Parameters) dissolve->nmr_acq pulse_cal Instrument Qualification (90° Pulse Calibration, T1 Measurement) pulse_cal->nmr_acq informs process Spectrum Processing (FT, Phasing, Baseline Correction) nmr_acq->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate

Caption: High-level workflow for qNMR purity determination.

Detailed Experimental Protocols

Protocol 1: Instrument Qualification

A. 90° Pulse Width (p1) Calibration: The accuracy of the pulse angle is vital for ensuring uniform excitation.[6] A 90° pulse provides the maximum signal intensity.[13][14]

  • Prepare a sample of the analyte in the chosen solvent.

  • Load a standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Set the relaxation delay (D1) to be short (e.g., 1 second) for rapid acquisition.

  • Create an arrayed experiment where the pulse width (p1) is varied systematically (e.g., from 1 µs to 30 µs in 1 µs increments).

  • Process the resulting array of spectra. The signal intensity will follow a sine wave pattern.

  • Identify the pulse width that gives the 360° null (zero signal). The 90° pulse width is this value divided by four.[15] Document this value for the experiment.

B. Spin-Lattice Relaxation Time (T₁) Measurement: To ensure full relaxation, the relaxation delay (D1) must be set to at least 5-7 times the longest T₁ of any signal being quantified.[7][8]

  • Use the sample containing both the analyte and the internal standard.

  • Employ the inversion-recovery pulse sequence (180° - τ - 90°).

  • Acquire a series of spectra with varying τ delay values.

  • Process the data to determine the T₁ for the chosen analyte signal and the internal standard signal.

  • Identify the longest T₁ value among the signals of interest.

  • Calculate the required relaxation delay: D1 ≥ 7 × T₁_longest . A conservative D1 of 30-60 seconds is often sufficient for small molecules if T₁ is not measured, but direct measurement is strongly recommended for method validation.[7]

Protocol 2: Sample Preparation

Accurate weighing is mandatory as any errors directly impact the final purity calculation.[7]

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the mass (m_IS).

  • Accurately weigh approximately 20-25 mg of the (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl analyte into the same vial. Record the mass (m_Analyte). An analyte-to-standard signal intensity ratio close to 1:1 is ideal.[7]

  • Add the appropriate volume of deuterated solvent (e.g., ~0.7 mL of D₂O) to the vial using a pipette.

  • Vortex the vial until both components are fully dissolved. Complete dissolution is essential.[12]

  • Transfer the solution to a high-quality 5 mm NMR tube.

Protocol 3: NMR Data Acquisition
  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Lock and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

  • Load the acquisition parameters determined from the qualification steps. A summary of recommended parameters is provided in Table 1.

  • Set the spectral width to include all signals of interest with ample empty space on both sides for accurate baseline correction.[8]

  • Set the receiver gain automatically, then check to ensure no signal clipping has occurred.

  • Acquire the spectrum. Repeat the measurement with 3-5 independently prepared samples for statistical validation.[7]

ParameterRecommended Value/SettingRationale
Spectrometer Frequency ≥ 400 MHzHigher field improves signal dispersion and sensitivity.[6]
Pulse Program Standard 1D pulse (e.g., zg)Simplicity and robustness.[6]
Pulse Angle (p1) Calibrated 90°Ensures maximum and uniform signal excitation.[6][13]
Relaxation Delay (D1) ≥ 7 x T₁_longestCritical for complete relaxation and accurate quantification.[7]
Acquisition Time (AQ) 2-4 secondsEnsures complete decay of the FID to prevent truncation artifacts.[6]
Number of Scans (NS) 16 - 64 (or more)To achieve S/N > 250:1 for signals of interest.[8]
Temperature Controlled, e.g., 298 KEnsures stability and reproducibility.

Table 1: Recommended ¹H qNMR Acquisition Parameters.

Data Processing and Purity Calculation

Processing Workflow
  • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N.

  • Perform a Fourier Transform (FT).

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automatic phasing is often insufficient for high-accuracy work.[7]

  • Baseline Correction: Manually apply a multipoint baseline correction across the entire spectrum, paying close attention to the regions around the signals to be integrated.

  • Integration: Manually integrate the selected analyte signal (I_Analyte) and the internal standard signal (I_IS). The integration region should cover the entire peak, including ¹³C satellites if they are included for both peaks consistently.[7]

Purity Calculation

The mass purity (P_Analyte) of the analyte is calculated using the following equation:

P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

Where:

  • I_Analyte: Integral of the selected analyte signal.

  • I_IS: Integral of the internal standard signal.

  • N_Analyte: Number of protons contributing to the selected analyte signal.

  • N_IS: Number of protons contributing to the internal standard signal (for Maleic Acid, N_IS = 2).

  • MW_Analyte: Molar mass of the analyte (for C₉H₁₁ClFN, MW = 187.64 g/mol ).[10]

  • MW_IS: Molar mass of the internal standard (for Maleic Acid, C₄H₄O₄, MW = 116.07 g/mol ).

  • m_Analyte: Mass of the analyte weighed.

  • m_IS: Mass of the internal standard weighed.

  • P_IS: Purity of the internal standard (as a percentage from the CRM certificate).

Purity_Calculation cluster_NMR NMR Data cluster_Physical Physical & Chemical Data Purity Purity_Analyte (%) I_A I_Analyte I_A->Purity I_IS I_IS I_IS->Purity N_A N_Analyte N_A->Purity N_IS N_IS N_IS->Purity MW_A MW_Analyte MW_A->Purity MW_IS MW_IS MW_IS->Purity m_A m_Analyte m_A->Purity m_IS m_IS m_IS->Purity P_IS P_IS P_IS->Purity

Caption: Variables involved in the final purity calculation.

Method Validation (ICH Q2(R2) Framework)

To ensure the analytical procedure is suitable for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[4][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: Prepare a series of samples with varying analyte concentrations against a fixed internal standard concentration. Plot the ratio of the analyte/IS integrals versus the analyte concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known purity (if available) or by spiking a sample with a known amount of analyte. The recovery should typically be within 98.0% to 102.0%.[1]

  • Precision:

    • Repeatability: The analysis of multiple independent samples (e.g., n=6) under the same conditions on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.[1]

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

Conclusion

Quantitative NMR is a highly accurate and precise primary method for determining the purity of pharmaceutical compounds like (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl.[1][6] By carefully selecting experimental parameters, performing rigorous instrument qualification, and adhering to a validated protocol, this technique provides reliable and defensible data essential for drug development and quality assurance. The inherent quantitative nature of NMR, combined with the structured approach outlined in this guide, establishes a robust system for API purity assessment that aligns with modern regulatory expectations.[2][3]

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved from [Link]

  • United States Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Pulse Calibration Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 1H 90 degree pulse width calibration. Retrieved from [Link]

Sources

Application

Application Note: Enantioselective GC Analysis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine via Derivatization

Introduction (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is criti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is critical, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1] Consequently, the development of robust and accurate analytical methods for determining the enantiomeric purity of this compound is paramount in drug development and quality control.

Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds.[2] However, the direct enantioselective separation of chiral amines like (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine on common GC stationary phases is often challenging due to their polarity and the subtle structural differences between enantiomers.[3][4] Derivatization, the chemical modification of an analyte, is a widely employed strategy to overcome these limitations.[3][4][5]

This application note provides a detailed guide to the derivatization of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine for enantioselective analysis by GC. The core principle involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[6][7] These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.[6][7] We will explore two effective derivatization strategies: acylation with trifluoroacetic anhydride (TFAA) followed by analysis on a chiral column, and diastereomeric formation using N-trifluoroacetyl-L-prolyl chloride (TFAPC).

The Rationale Behind Derivatization for Chiral GC Analysis

The primary objectives of derivatizing (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine are:

  • Enhanced Volatility and Thermal Stability: The primary amine group is polar and can lead to poor peak shape and thermal degradation in the hot GC inlet and column.[3][4] Acylation masks this polar group, increasing the volatility and stability of the analyte.[8]

  • Improved Chromatographic Performance: Derivatization reduces interactions between the analyte and active sites in the GC system, resulting in sharper, more symmetrical peaks and improved resolution.[3]

  • Enantiomeric Resolution: This is the key objective. By reacting the racemic or enantiomerically enriched amine with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated on a conventional achiral GC column.[6][7] Alternatively, achiral derivatization can improve the interaction of the enantiomers with a chiral stationary phase.

Methodology 1: Achiral Derivatization with TFAA and Separation on a Chiral Column

This method involves a straightforward acylation reaction to improve the chromatographic properties of the amine, followed by separation of the resulting N-acylated enantiomers on a chiral capillary column.

Reaction Mechanism: Acylation with TFAA

Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that reacts with the primary amine group of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine to form a stable trifluoroacetamide derivative.[8][9] The reaction is rapid and typically proceeds to completion under mild conditions.

TFAA Derivatization cluster_reactants Reactants cluster_products Products amine (R/S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine derivative N-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide amine->derivative + TFAA tfaa Trifluoroacetic Anhydride (TFAA) tfaa->derivative acid Trifluoroacetic Acid

Caption: Acylation of the chiral amine with TFAA.

Experimental Protocol: TFAA Derivatization

Materials:

  • (R/S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.[3]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block or water bath.[3]

  • Work-up: Allow the vial to cool to room temperature. Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial to prevent column damage from acidic byproducts.[3]

  • Reconstitution: Re-dissolve the dried derivative in a suitable volume (e.g., 1 mL) of ethyl acetate for GC analysis.

GC Method Parameters
ParameterRecommended Setting
GC System Agilent 6890 Series or equivalent with FID/MS
Column Chiral Capillary Column (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)[10]
Carrier Gas Helium or Hydrogen, constant flow
Inlet Temperature 250°C
Injection Volume 1 µL (Split or Splitless)
Oven Program Isothermal analysis, typically between 90-190°C, optimized for resolution[10]
Detector FID at 280°C or MS (Scan mode)

Justification of Choices:

  • Chiral Column: The use of a cyclodextrin-based chiral stationary phase is essential for the separation of the derivatized enantiomers.[10][11] These phases create a chiral environment where the two enantiomers have different interaction energies, leading to different retention times.

  • Isothermal Oven Program: For chiral separations, an isothermal temperature program often provides better resolution and reproducibility compared to a temperature gradient.[10] The optimal temperature is a balance between analysis time and enantiomeric resolution.

Methodology 2: Diastereomeric Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

This approach involves reacting the amine with an enantiomerically pure chiral derivatizing agent, (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), also known as L-TPC.[12][13] This reaction forms a pair of diastereomers which can then be separated on a standard achiral GC column.

Reaction Mechanism: Diastereomer Formation with TFAPC

TFAPC reacts with the primary amine to form stable amide diastereomers.[14] If the starting amine is a racemic mixture of (R)- and (S)-enantiomers, the reaction with (S)-TFAPC will produce (S,R) and (S,S) diastereomers.

TFAPC_Derivatization Derivatization Workflow cluster_reactants Reactants cluster_products Diastereomeric Products Amine_R (R)-Amine Diastereomer_SR (S,R)-Diastereomer Amine_R->Diastereomer_SR + (S)-TFAPC Amine_S (S)-Amine Diastereomer_SS (S,S)-Diastereomer Amine_S->Diastereomer_SS + (S)-TFAPC TFAPC (S)-TFAPC

Sources

Method

Application Notes &amp; Protocols for the Large-Scale Synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction and Strategic Overview (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral building block in medicinal chemistry and pharmaceutical development. The incorporation of a fluorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chiral building block in medicinal chemistry and pharmaceutical development. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, often enhancing biological activity[1]. The specific stereochemistry of the amine group is frequently crucial for target binding and efficacy. Therefore, robust and scalable methods for producing this enantiomerically pure compound are of high importance.

This guide provides a detailed examination of a practical and scalable synthetic approach, starting from the commercially available precursor, 5-Fluoro-1-indanone[2][3][4][5]. We will primarily focus on a classical, industrially proven strategy: the synthesis of the racemic amine followed by diastereomeric salt resolution. This method, while multi-step, is often favored for its reliability and predictability during scale-up. An alternative strategy, asymmetric synthesis, will also be discussed as a modern and potentially more efficient approach.

Comparative Synthetic Strategies

Two primary pathways are viable for the large-scale production of the target compound. The choice between them depends on factors like cost of goods, available equipment, and process development timelines.

  • Strategy A: Racemic Synthesis Followed by Chiral Resolution: This is the most established method. It involves the non-stereoselective synthesis of the amine, creating a 1:1 mixture of (R) and (S) enantiomers. The desired enantiomer is then isolated by forming diastereomeric salts with a chiral resolving agent, which are separated by fractional crystallization[6][7].

    • Advantages: High reliability, utilizes well-understood chemical transformations, and avoids expensive and sensitive chiral catalysts.

    • Disadvantages: A theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. It can be labor-intensive and require significant solvent volumes for crystallization.

  • Strategy B: Asymmetric Synthesis: This approach aims to directly produce the (R)-enantiomer in high enantiomeric excess, for instance, through asymmetric reduction of an intermediate imine or reductive amination using a chiral catalyst or auxiliary[8][9][10][11].

    • Advantages: Potentially higher overall yield and atom economy, fewer steps, and reduced waste.

    • Disadvantages: Requires specialized and often expensive chiral catalysts or reagents, and reaction conditions may need extensive optimization for large-scale operations to ensure high enantioselectivity.

For this guide, we will provide a detailed protocol for Strategy A , as it represents a robust and widely applicable method for large-scale synthesis.

Workflow for Synthesis via Chiral Resolution

The overall process can be visualized as a three-stage workflow, starting from the ketone, proceeding through the racemic amine, and culminating in the resolved hydrochloride salt.

G cluster_0 Stage 1: Racemic Amine Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Salt Formation A 5-Fluoro-1-indanone B Racemic (R/S)-5-Fluoro-1-aminoindan A->B Reductive Amination C Diastereomeric Salt Mixture B->C Add Chiral Acid (e.g., L-Tartaric Acid) D (R)-Amine Diastereomeric Salt C->D Fractional Crystallization E (S)-Amine Diastereomeric Salt (in solution) C->E Remains in Mother Liquor F (R)-5-Fluoro-1-aminoindan (Free Base) D->F Base Treatment G (R)-5-Fluoro-1-aminoindan HCl (Final Product) F->G HCl Addition

Caption: Overall workflow for the synthesis of the target compound.

PART I: Synthesis of Racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine

This stage converts the starting ketone into a racemic amine via reductive amination.

Protocol 1: Reductive Amination

Causality: This protocol uses ammonium formate as the ammonia source and sodium cyanoborohydride as a mild reducing agent. The reaction proceeds via the in-situ formation of an imine, which is then selectively reduced to the amine. Methanol is an excellent solvent for all components.

Reagent/SolventMolar Eq.Molecular WeightQuantity (for 100g Ketone)
5-Fluoro-1-indanone1.0150.15 g/mol [2]100.0 g (0.666 mol)
Ammonium Formate10.063.06 g/mol 420.0 g (6.66 mol)
Sodium Cyanoborohydride1.562.84 g/mol 62.7 g (0.999 mol)
Methanol--1.0 L

Step-by-Step Methodology:

  • Vessel Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, thermometer, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the vessel with 5-Fluoro-1-indanone (100.0 g), ammonium formate (420.0 g), and methanol (1.0 L).

  • Stirring and Dissolution: Begin stirring the mixture under a nitrogen atmosphere. Stir at room temperature (20-25 °C) for 30 minutes to ensure dissolution and initial imine formation.

  • Reductant Addition: Carefully add sodium cyanoborohydride (62.7 g) portion-wise over 30-45 minutes. Caution: This addition may cause a slight exotherm. Maintain the internal temperature below 35 °C, using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

  • Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is ~2 to decompose excess cyanoborohydride (perform in a well-ventilated hood as HCN gas may evolve). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Work-up: Dilute the remaining aqueous residue with water (500 mL) and wash with dichloromethane (2 x 250 mL) to remove any non-basic impurities.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 50% w/w sodium hydroxide solution. Extract the product into dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine as an oil or low-melting solid.

Expected Yield: 85-95%. The product should be used directly in the next step.

PART II: Chiral Resolution and Hydrochloride Salt Formation

This is the critical stage where the desired (R)-enantiomer is isolated.

Protocol 2: Diastereomeric Salt Crystallization

Causality: The racemic amine (a mixture of two enantiomers) is reacted with a single enantiomer of a chiral acid (L-tartaric acid). This creates a mixture of two diastereomeric salts: [(R)-amine-(L)-tartrate] and [(S)-amine-(L)-tartrate]. Diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized[7].

Reagent/SolventMolar Eq.Molecular WeightQuantity (for 100g Racemic Amine)
Racemic Amine1.0151.18 g/mol 100.0 g (0.661 mol)
L-(+)-Tartaric Acid0.5150.09 g/mol 49.6 g (0.330 mol)
Methanol/Water (9:1 v/v)--Approx. 1.2 L

Step-by-Step Methodology:

  • Dissolution: In a suitable vessel, dissolve the racemic amine (100.0 g) in a 9:1 mixture of methanol and water (600 mL) with gentle warming (40-50 °C).

  • Resolving Agent Addition: In a separate vessel, dissolve L-(+)-tartaric acid (49.6 g) in the same solvent mixture (600 mL), warming if necessary. Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Spontaneous crystallization should occur. If not, seeding with a small crystal of the desired diastereomeric salt may be required. Let the mixture stand at room temperature for 4-6 hours, then cool to 0-5 °C and hold for another 2 hours to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol. This solid is enriched in the (R)-amine-(L)-tartrate diastereomer.

  • Enantiomeric Purity Check: A small sample of the salt should be converted back to the free amine (as described in the next protocol) and analyzed by chiral HPLC to determine the enantiomeric excess (e.e.).

  • Recrystallization (if necessary): If the e.e. is below the desired specification (>99%), a recrystallization from a fresh portion of the methanol/water solvent system can be performed to further enhance purity.

Protocol 3: Liberation of Free Amine and HCl Salt Formation

Causality: The purified diastereomeric salt is treated with a base to break the ionic bond, liberating the free (R)-amine. Subsequent treatment with hydrochloric acid forms the stable, solid hydrochloride salt.

G A Purified (R)-Amine Diastereomeric Salt B Aqueous Solution of Salt A->B Dissolve in Water C Extraction with Organic Solvent (e.g., MTBE or DCM) B->C Add Base (e.g., NaOH) to pH > 12 D (R)-Amine Free Base in Organic Solvent C->D E Addition of HCl (e.g., HCl in Isopropanol) D->E F Precipitation of (R)-Amine HCl E->F G Filtration and Drying F->G H Final Product G->H

Sources

Application

Application Notes: The Strategic Use of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine in the Synthesis of Advanced Neuroprotective Agents

Introduction: The quest for potent neuroprotective agents to combat the progression of debilitating neurodegenerative disorders such as Parkinson's disease remains a paramount challenge in medicinal chemistry. Within thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The quest for potent neuroprotective agents to combat the progression of debilitating neurodegenerative disorders such as Parkinson's disease remains a paramount challenge in medicinal chemistry. Within this landscape, the chiral intermediate, (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, has emerged as a molecule of significant strategic importance. Its rigid, bicyclic structure and the presence of a chiral amine provide a valuable scaffold for the design of targeted therapies. The fluorine substitution at the 5-position can enhance metabolic stability and improve blood-brain barrier permeability, crucial attributes for centrally acting drugs. This document provides a detailed guide for researchers on the application of this key intermediate in the synthesis of neuroprotective agents, with a primary focus on the synthesis of Rasagiline, a potent and selective irreversible monoamine oxidase B (MAO-B) inhibitor.[1][2][3]

The Pivotal Role of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine in Neuroprotective Drug Design

(r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine serves as a critical building block for a class of neuroprotective compounds known as propargylamines. The most notable example is Rasagiline ((R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine), an anti-Parkinsonian drug.[2][3] While the fluorine atom is not present in Rasagiline itself, the synthetic strategies employed for its synthesis are directly applicable to its fluorinated analogue. The introduction of a fluorine atom can modulate the compound's lipophilicity and electronic properties, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

The neuroprotective effects of Rasagiline and its analogues are multifaceted.[1][2][4] Primarily, as a selective MAO-B inhibitor, it increases the levels of dopamine in the brain by preventing its breakdown.[1][5] This dopaminergic enhancement provides symptomatic relief in Parkinson's disease.[5] Crucially, the neuroprotective properties of Rasagiline are not solely dependent on MAO-B inhibition.[1][4][6] The propargylamine moiety is intrinsically linked to its anti-apoptotic and neuroprotective activities.[4] These effects are mediated through the stabilization of the mitochondrial membrane, upregulation of anti-apoptotic proteins like Bcl-2, and the promotion of neurotrophic factors.[2][4]

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀FN[7]
Molecular Weight 151.18 g/mol [7]
Appearance Light yellow to brown solid[8]
Storage Inert atmosphere, Room Temperature[8]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[8]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area)[8]

Synthetic Protocol: N-Propargylation of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

This protocol details the synthesis of (R)-5-Fluoro-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, a fluorinated analogue of Rasagiline, via N-alkylation. This method is adapted from established procedures for the synthesis of Rasagiline.[9][10]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
(r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine151.18>98%Commercially Available
Propargyl Bromide (80% in toluene)118.9680%Commercially Available
Potassium Carbonate (K₂CO₃)138.21Anhydrous, >99%Commercially Available
Acetonitrile (CH₃CN)41.05Anhydrous, >99.8%Commercially Available
Ethyl Acetate88.11ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
BrineN/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)120.37Commercially Available

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (10.0 g, 66.1 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by anhydrous potassium carbonate (18.3 g, 132.2 mmol).

  • Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (80% solution in toluene, 9.8 mL, 89.2 mmol) dropwise over 15 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:4).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the crude oil in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 20%) to afford the pure (R)-5-Fluoro-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-85%
Appearance Pale yellow oil
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spectrometry [M+H]⁺ peak corresponding to the product's molecular weight

Neuroprotective Signaling Pathways of Rasagiline Analogues

The neuroprotective effects of Rasagiline and its analogues are attributed to their influence on several key cellular pathways. A simplified representation of these pathways is provided below.

neuroprotection_pathway cluster_stress Cellular Stress cluster_drug Drug Action cluster_maob MAO-B Inhibition cluster_neuroprotection Neuroprotective Mechanisms Stress Oxidative Stress Neurotoxins MAOB MAO-B Mitochondria Mitochondrial Stabilization Stress->Mitochondria Induces Damage Rasagiline (R)-5-Fluoro-N-propargyl -1-aminoindan Rasagiline->MAOB Inhibits Bcl2 Upregulation of Anti-apoptotic proteins (e.g., Bcl-2) Rasagiline->Bcl2 Promotes Neurotrophic Increased Neurotrophic Factors (e.g., GDNF, BDNF) Rasagiline->Neurotrophic Promotes Dopamine Dopamine Metabolism MAOB->Dopamine Catalyzes ROS Reactive Oxygen Species (ROS) Dopamine->ROS Oxidation Bcl2->Mitochondria Protects Apoptosis Inhibition of Apoptosis Mitochondria->Apoptosis Regulates Neurotrophic->Apoptosis Inhibits

Caption: Signaling pathways demonstrating the dual neuroprotective action of Rasagiline analogues.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of the target neuroprotective agent is outlined below.

synthesis_workflow Start Start: (r)-5-Fluoro-2,3-dihydro -1H-inden-1-amine Reaction N-Propargylation Reaction (Propargyl Bromide, K₂CO₃, Acetonitrile) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure Product: (R)-5-Fluoro-N-(prop-2-ynyl) -2,3-dihydro-1H-inden-1-amine Purification->Product Characterization Structural Characterization (NMR, Mass Spectrometry) Product->Characterization

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Conclusion and Future Perspectives

(r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine stands as a valuable and versatile intermediate in the synthesis of potent neuroprotective agents. The straightforward N-propargylation protocol described herein provides a reliable method for accessing novel fluorinated Rasagiline analogues. The strategic incorporation of fluorine offers the potential for enhanced drug-like properties, warranting further investigation into the neuroprotective efficacy and pharmacokinetic profiles of these derivatives. Future research should focus on in vitro and in vivo studies to fully elucidate the therapeutic potential of these novel compounds in models of neurodegenerative diseases.

References

  • Youdim, M. B. H., & Weinstock, M. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 78(4), 481-486. [Link]

  • A Closer Look at Rasagiline for Parkinson's Symptom Management. (2023). Davis Phinney Foundation for Parkinson's. [Link]

  • Youdim, M. B. H., & Buccafusco, J. J. (2005). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Drugs of the Future, 30(6), 575. [Link]

  • PubChem. (n.d.). Rasagiline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bar-Am, O., Amit, T., & Youdim, M. B. H. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137. [Link]

  • Google Patents. (2011).
  • Patsnap Synapse. (2024). What is the mechanism of Rasagiline mesylate? [Link]

  • Wikipedia. (2023). Rasagiline. [Link]

  • ResearchGate. (2015). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]

  • ResearchGate. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. [Link]

  • Google Patents. (2011).
  • Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neuroforum, 8(3), 85-92. [Link]

  • Weinreb, O., Amit, T., Bar-Am, O., & Youdim, M. B. H. (2010). Rasagiline: a novel anti-parkinsonian drug with neuroprotective activity. Molecular Nutrition & Food Research, 54(8), 1131-1139. [Link]

  • MDPI. (2020). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. International Journal of Molecular Sciences, 21(23), 9086. [Link]

  • U.S. Food and Drug Administration. (2014). Rasagiline - accessdata.fda.gov. [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

  • Youdim, M. B. H., & Weinstock, M. (2002). Neuropharmacological, neuroprotective and amyloid precursor processing properties of selective MAO-B inhibitor antiparkinsonian drug, rasagiline. Drugs under experimental and clinical research, 28(2-3), 83-93. [Link]

Sources

Method

Application Note &amp; Protocols: Fluorinated Inden-1-amines as Precursors for Potent and Selective MAO-B Inhibitors

Abstract Monoamine oxidase B (MAO-B) is a critical flavoenzyme responsible for the degradation of key neurotransmitters, most notably dopamine. Inhibition of MAO-B is a clinically validated strategy for the management of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monoamine oxidase B (MAO-B) is a critical flavoenzyme responsible for the degradation of key neurotransmitters, most notably dopamine. Inhibition of MAO-B is a clinically validated strategy for the management of neurodegenerative conditions such as Parkinson's disease, where it helps to alleviate motor symptoms by preserving striatal dopamine levels.[1][2] The inden-1-amine scaffold, exemplified by the potent inhibitor rasagiline (N-propargyl-1(R)-aminoindan), serves as a privileged structure for targeting MAO-B.[3][4][5] This guide details the strategic incorporation of fluorine into the inden-1-amine framework to enhance pharmacokinetic and pharmacodynamic properties. We provide a comprehensive overview of the rationale, detailed synthetic protocols for creating fluorinated precursors, their conversion into irreversible N-propargylamine inhibitors, and robust methodologies for their biological evaluation.

The Strategic Role of Fluorine in MAO-B Inhibitor Design

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to predictably modulate a molecule's physicochemical and biological properties.[6][7][8] In the context of inden-1-amine based MAO-B inhibitors, fluorination offers several distinct, field-proven advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Strategic placement of fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9][10]

  • Improved Blood-Brain Barrier (BBB) Permeability: Fluorine can increase the lipophilicity of a molecule, a key factor in its ability to cross the BBB and reach its target in the central nervous system.[8][9] This is critical for drugs targeting neurological disorders.

  • Modulation of Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the inden-1-amine scaffold, potentially leading to more favorable binding interactions within the active site of the MAO-B enzyme and enhancing inhibitor potency.[6][9][11]

  • PET Imaging Applications: The use of the fluorine-18 (¹⁸F) isotope allows for the development of positron emission tomography (PET) tracers.[7] Fluorinated indanone derivatives, precursors to the amines, have been synthesized for this purpose, enabling in vivo visualization and quantification of MAO-B expression in the brain.[12]

Synthetic Pathways to Fluorinated MAO-B Inhibitors

The synthesis of a fluorinated N-propargyl-inden-1-amine inhibitor is a multi-step process that begins with the corresponding fluorinated indanone. This indanone is then converted to the primary amine, which serves as the key precursor for the final propargylation step.

Workflow: From Fluorinated Indanone to Active Inhibitor

The overall synthetic strategy is outlined below. This workflow provides a clear path from a commercially available or synthesized fluorinated indanone to the final, biologically active N-propargylated inhibitor.

G A Fluorinated Indanone B Fluorinated Inden-1-amine (Key Precursor) A->B Reductive Amination (e.g., NH2OH·HCl, NaBH3CN) C N-Propargyl-Fluorinated Inden-1-amine (Final Inhibitor) B->C N-Propargylation (Propargyl Bromide, K2CO3)

Figure 1: General Synthetic Workflow.
Protocol 2.1: Synthesis of Fluorinated Inden-1-amine Precursor via Reductive Amination

This protocol describes the conversion of a fluorinated 1-indanone to the corresponding 1-aminoindan, a critical intermediate. The example uses 5-fluoro-1-indanone, but is adaptable for other fluorine substitution patterns.

Rationale: Reductive amination is a robust and widely used method for forming amines from ketones. This two-step, one-pot procedure first forms an oxime intermediate, which is then reduced to the primary amine. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent due to its mild nature and selectivity for the protonated imine/oxime intermediate over the starting ketone.

Materials:

  • 5-Fluoro-1-indanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), Anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 2 M solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), Anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere (Argon), add 5-fluoro-1-indanone (1.50 g, 10.0 mmol) and anhydrous methanol (40 mL).

  • Oxime Formation: Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 eq) to the solution. Stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.26 g, 20.0 mmol, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching and Workup:

    • Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C to neutralize excess reducing agent and hydrolyze any remaining intermediates.

    • Stir for 30 minutes, then concentrate the mixture in vacuo to remove the methanol.

    • Basify the remaining aqueous solution to pH > 12 with 2 M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated inden-1-amine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-fluoro-inden-1-amine.

Protocol 2.2: Synthesis of N-Propargyl-5-fluoro-inden-1-amine (Final Inhibitor)

This protocol details the final step: the alkylation of the primary amine with a propargyl group. This "warhead" is essential for the irreversible mechanism of inhibition.

Rationale: This is a standard N-alkylation reaction. Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the amine, facilitating its nucleophilic attack on the electrophilic propargyl bromide. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Materials:

  • 5-Fluoro-inden-1-amine (from Protocol 2.1)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (ACN), Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), Anhydrous

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-fluoro-inden-1-amine (0.76 g, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 eq), and anhydrous acetonitrile (25 mL).

  • Addition of Alkylating Agent: Add propargyl bromide (0.67 mL of 80% solution, ~6.0 mmol, 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Workup:

    • Cool the reaction to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propargyl-5-fluoro-inden-1-amine.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their ability to inhibit MAO-B and their selectivity over the MAO-A isoform.

Protocol 3.1: In Vitro hMAO-B Inhibition Assay (Fluorometric)

This protocol provides a high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human MAO-B.

Rationale: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate.[13] This H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The intensity of the fluorescence is directly proportional to MAO activity. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Recombinant human MAO-B (hMAO-B)

  • Test compounds (dissolved in DMSO)

  • MAO-B substrate (e.g., p-Tyramine)[13]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (e.g., λex = 530-560 nm / λem = 585-595 nm)[13]

Procedure:

  • Reagent Preparation: Prepare stock solutions of hMAO-B, substrate, HRP, and the fluorescent probe in assay buffer at appropriate concentrations. Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.

  • Pre-incubation:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 5 µL of the test compound dilution (or vehicle control - DMSO in buffer).

    • Add 20 µL of hMAO-B enzyme solution.

    • Mix gently and pre-incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a "Substrate Mix" containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer. Add 25 µL of this mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37 °C) microplate reader. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Determining Selectivity over hMAO-A

Rationale: Therapeutic MAO-B inhibitors must be highly selective to avoid the "cheese effect," a hypertensive crisis caused by the inhibition of MAO-A in the gut.[14] Selectivity is determined by comparing the inhibitor's potency against MAO-B versus MAO-A.

Procedure:

  • Repeat the inhibition assay described in Protocol 3.1 using recombinant human MAO-A (hMAO-A) and a MAO-A preferential substrate if necessary.

  • Calculate the IC₅₀ value for the inhibition of hMAO-A (IC₅₀, MAO-A).

  • Calculate the Selectivity Index (SI) using the following formula: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

A higher SI value indicates greater selectivity for MAO-B. For a successful drug candidate, an SI > 100 is highly desirable.

Data Presentation & Interpretation

The strategic fluorination of the inden-1-amine scaffold is expected to enhance MAO-B inhibition. The data below illustrates a hypothetical comparison between a non-fluorinated parent compound and its fluorinated analog.

CompoundRIC₅₀ hMAO-B (nM)IC₅₀ hMAO-A (nM)Selectivity Index (SI)
1 (Parent)H8.21150140
2 (Fluoro-analog)F3.5 1200343

Interpretation: The introduction of fluorine at position R (e.g., 5-fluoro) in Compound 2 resulted in a more than two-fold increase in potency against hMAO-B compared to the parent compound 1 .[3] Crucially, the potency against hMAO-A was largely unaffected, leading to a significant improvement in the selectivity index. This highlights the success of the fluorination strategy in optimizing the inhibitor's profile.

Mechanism of Irreversible Inhibition

N-propargylamine inhibitors like rasagiline and its fluorinated analogs are mechanism-based, or "suicide," inhibitors.[4][15][16] They are processed by the enzyme like a substrate, but are converted into a reactive intermediate that covalently and irreversibly binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, permanently inactivating it.[15][17][]

Mechanism of MAO-B Inactivation

The inactivation process proceeds through a series of defined chemical steps within the enzyme's active site.

G A 1. Inhibitor Binding (Non-covalent E•I complex) B 2. Oxidation by FAD (Hydride abstraction) A->B Enzyme Catalysis C 3. Formation of Reactive Allene Intermediate B->C Electronic Rearrangement D 4. Covalent Adduct Formation (Nucleophilic attack by FAD N5) C->D Michael Addition E MAO-B Inactivated (Irreversible E-I Complex) D->E

Figure 2: Mechanism of Irreversible MAO-B Inhibition.

The process begins with the MAO-B FAD cofactor abstracting a hydride from the carbon adjacent to the nitrogen of the inhibitor.[14][19] This oxidation generates a reactive allene species, which is then attacked by the N5 atom of the now-reduced FAD cofactor.[15][17][] This forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[14][15]

Conclusion

The fluorinated inden-1-amine scaffold represents a highly promising platform for the development of next-generation MAO-B inhibitors. The strategic incorporation of fluorine can significantly enhance potency, selectivity, and metabolic stability, key attributes for successful CNS drug candidates. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds, enabling researchers to efficiently identify and optimize novel therapeutics for neurodegenerative diseases.

References

  • Mancini, F., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. MDPI. Available at: [Link]

  • Schloeter, F., et al. (2019). Design of fluorinated cinnamylpiperazines as potential MAO-B ligands. ResearchGate. Available at: [Link]

  • Parkinson's UK. (2022). MAO-B inhibitors (rasagiline, selegiline, safinamide). Available at: [Link]

  • Subbaiah, K., et al. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. USD RED. Available at: [Link]

  • Cai, Z. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC - PubMed Central. Available at: [Link]

  • Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC - PubMed Central. Available at: [Link]

  • Finberg, J. P., et al. (1996). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PubMed. Available at: [Link]

  • Miller, J. M., et al. (2017). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Publications. Available at: [Link]

  • Binda, C., et al. (2011). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. PMC - PubMed Central. Available at: [Link]

  • Chen, J. J., et al. (2007). Use of MAO-b inhibitor rasagiline (Azilect, Agilect) in the treatment of Parkinson's disease. Clinical Therapeutics. Available at: [Link]

  • Albreht, A., et al. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in drug discovery: Role, design and case studies. Chemical Society Reviews. Available at: [Link]

  • Finberg, J. P. M., et al. (2019). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. ResearchGate. Available at: [Link]

  • Ni, H., et al. (2023). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Mavroeidi, V., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. Available at: [Link]

  • Inhance Technologies. (2023). How Is Fluorine Used in the Medical Field?. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor enantioselectivity in 5-fluoro-indan-1-amine synthesis

A Guide to Troubleshooting and Optimizing Enantioselectivity Welcome to the technical support center for the synthesis of 5-fluoro-indan-1-amine. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Optimizing Enantioselectivity

Welcome to the technical support center for the synthesis of 5-fluoro-indan-1-amine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high enantioselectivity during the asymmetric synthesis of this key chiral intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the enantioselective synthesis of 5-fluoro-indan-1-amine?

The most prevalent and reliable strategy involves a two-stage process:

  • Asymmetric Reduction: The prochiral ketone, 5-fluoro-1-indanone, is enantioselectively reduced to the corresponding chiral alcohol, (S)- or (R)-5-fluoro-1-indanol. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this transformation, offering excellent predictability and high enantiomeric excess (e.e.).

  • Conversion to Amine: The resulting chiral alcohol is then converted to the primary amine with inversion of stereochemistry. A common and effective method for this is the Mitsunobu reaction using a nitrogen source like phthalimide, followed by deprotection.

This guide will focus primarily on troubleshooting the critical asymmetric reduction step, as this is where enantioselectivity is established.

Q2: My enantiomeric excess (e.e.) is significantly lower than reported values. What are the most likely causes?

Low enantioselectivity in a CBS reduction is a common issue that can almost always be traced back to one of four areas: Reagent Quality , Catalyst Integrity , Reaction Conditions , or Non-Selective Background Reactions . A systematic approach is crucial to identifying the root cause.

Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low e.e. Observed (<90%) Substrate 1. Verify Substrate Purity (5-Fluoro-1-indanone) Start->Substrate Catalyst 2. Assess Catalyst & Borane Source - Purity of CBS Reagent? - Age/Titer of Borane? Substrate->Catalyst Substrate is >99% pure Sol_Substrate Action: Repurify ketone via column chromatography or recrystallization. Substrate->Sol_Substrate Conditions 3. Optimize Reaction Conditions - Temperature too high/low? - Incorrect Solvent? Catalyst->Conditions Catalyst & Borane are high quality Sol_Catalyst Action: Use fresh, high-purity CBS reagent. Use freshly opened or titrated borane solution. Catalyst->Sol_Catalyst Analysis 4. Confirm Analytical Method - Proper Chiral Column? - Baseline Resolution? Conditions->Analysis No improvement observed Sol_Conditions Action: Perform temperature & solvent screen. Ensure strict anhydrous conditions. Conditions->Sol_Conditions End High e.e. Achieved Analysis->End Method is validated Sol_Analysis Action: Develop/validate chiral HPLC/SFC method with a racemic standard. Analysis->Sol_Analysis Sol_Substrate->Start Re-run experiment Sol_Catalyst->Start Re-run experiment Sol_Conditions->Start Re-run experiment

A logical workflow for troubleshooting poor enantioselectivity.

Troubleshooting Guide: Deeper Dive

Category 1: Reagent and Substrate Purity

Q3: How critical is the purity of the 5-fluoro-1-indanone starting material?

It is absolutely critical. Impurities in the starting ketone can have a significant impact on enantioselectivity.

  • Causality: Lewis basic impurities can coordinate to the boron center of the CBS catalyst, acting as competitive inhibitors and disrupting the highly organized transition state required for stereocontrol. Acidic impurities can react with the borane reducing agent, altering the stoichiometry and potentially generating species that facilitate a non-selective background reaction.

  • Actionable Advice:

    • Ensure the 5-fluoro-1-indanone is highly pure (>99%).

    • If the purity is questionable, purify the material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization before use.

    • Protocol: See Protocol 1: Purification of 5-Fluoro-1-indanone.

Q4: My borane solution (BH₃•THF) is not new. Could this be the problem?

Yes, this is a very common and often overlooked cause of poor enantioselectivity.

  • Causality: Borane-THF solutions can degrade over time, especially with improper storage, leading to the formation of sodium borohydride (if used as a stabilizer) or other borohydride species. These species are non-chiral reducing agents and will catalyze a competing, non-enantioselective reduction of the ketone, directly lowering the final e.e. value of the product.

  • Actionable Advice:

    • Always use a freshly opened bottle of BH₃•THF or BH₃•SMe₂ from a reputable supplier.

    • If using an older bottle, it is advisable to titrate the solution to determine the active borane concentration before use.

    • Avoid borane solutions that contain sodium borohydride as a stabilizer, as this can directly contribute to the non-selective background reaction.

Category 2: Catalyst Integrity and Handling

Q5: I used a commercial CBS catalyst. Can I trust its quality?

While commercial catalysts are generally reliable, their effectiveness can be compromised by improper handling and storage.

  • Causality: The oxazaborolidine ring of the CBS catalyst is sensitive to moisture. Water will hydrolyze the catalyst, breaking the B-O bond and rendering it inactive. This leads to a reduction in the rate of the desired catalytic reaction, allowing the non-selective background reduction by borane to become more significant, thus lowering the e.e.

  • Actionable Advice:

    • Purchase high-purity CBS reagents and store them under an inert atmosphere (argon or nitrogen) in a desiccator.

    • Handle the catalyst in a glovebox or under a positive pressure of inert gas.

    • Consider generating the catalyst in situ from the corresponding chiral amino alcohol precursor just before the reduction. This can improve reproducibility as it avoids issues related to catalyst degradation during storage.

Category 3: Reaction Conditions

Q6: Does temperature really matter that much for enantioselectivity?

Yes, temperature is one of the most critical parameters to optimize. However, the relationship is not always linear, and simply lowering the temperature may not always yield the best result.

  • Causality: The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Temperature directly influences this relationship. While lower temperatures often favor the more ordered transition state and increase selectivity, there can be an optimal temperature. Below this optimum, the rate of the catalytic reaction may slow down so much that the background, non-selective borane reduction becomes competitive, especially during long reaction times. Some studies have reported the highest enantioselectivities are achieved between 20 and 30 °C.

  • Actionable Advice:

    • Perform a temperature optimization screen. Set up parallel reactions at various temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) and analyze the e.e. for each.

    • Ensure the temperature is kept constant and monitored throughout the reaction.

Illustrative Data: Effect of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (e.e., %)Reaction Time (h)Conversion (%)Notes
25 (Room Temp)92%1>99%Fast reaction, good selectivity.
096%3>99%Improved selectivity with moderate increase in time.
-2098% 8>99%Optimal temperature found.
-4095%2495%Selectivity decreases, likely due to competing background reaction over the extended time.
-7885%4870%Very slow catalytic turnover allows background reaction to dominate.
This table presents illustrative data for a typical CBS reduction of an indanone derivative to demonstrate the non-linear effect of temperature.

Q7: How do I choose the right solvent for my reduction?

Solvent choice can significantly influence the reaction's outcome.

  • Causality: The solvent can affect the solubility of the reagents and, more importantly, the conformation and stability of the catalyst-substrate complex in the transition state. Non-coordinating solvents like toluene or dichloromethane (DCM) are often preferred. Highly coordinating solvents like THF can sometimes compete for binding to the Lewis acidic boron center, which may impact reaction rate and selectivity.

  • Actionable Advice:

    • THF is the most common solvent for CBS reductions and is a good starting point.

    • If enantioselectivity is poor, consider screening other solvents. Toluene is an excellent alternative that is less coordinating.

    • Regardless of the solvent used, it must be anhydrous . Use a freshly dried solvent from a solvent purification system or dry it over appropriate drying agents (e.g., molecular sieves).

Experimental Protocols

Protocol 1: Purification of 5-Fluoro-1-indanone

Objective: To ensure the starting material is free of impurities that could interfere with the catalytic asymmetric reduction.

Methodology (Flash Column Chromatography):

  • Slurry Preparation: Dissolve the crude 5-fluoro-1-indanone in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry-pack a glass column with silica gel in the desired mobile phase eluent (start with 95:5 Hexane:Ethyl Acetate).

  • Loading and Elution: Carefully load the prepared silica slurry onto the top of the packed column. Elute the column with a hexane/ethyl acetate gradient. Start with 95:5 and gradually increase the polarity to 90:10 or 85:15.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (254 nm).

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 5-fluoro-1-indanone as a white to yellow solid.

Protocol 2: Enantioselective CBS Reduction of 5-Fluoro-1-indanone

Objective: To synthesize enantiomerically enriched (S)-5-fluoro-1-indanol. For the (R)-enantiomer, use the (R)-CBS catalyst.

CBS_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flask_Prep 1. Flame-dry flask under vacuum. Backfill with Argon. Catalyst_Add 2. Add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq). Flask_Prep->Catalyst_Add Solvent_Add 3. Add anhydrous THF. Catalyst_Add->Solvent_Add Cooling 4. Cool to -20 °C. Solvent_Add->Cooling Borane_Add 5. Add BH3•SMe2 (1.0 eq) dropwise over 10 min. Cooling->Borane_Add Stir_1 6. Stir for 15 min. Borane_Add->Stir_1 Ketone_Add 7. Add 5-Fluoro-1-indanone (1.0 eq) in anhydrous THF dropwise over 30 min. Stir_1->Ketone_Add Stir_2 8. Stir at -20 °C for 8 h. Monitor by TLC. Ketone_Add->Stir_2 Quench 9. Quench slowly with Methanol. Stir_2->Quench Evaporate 10. Warm to RT and concentrate. Quench->Evaporate Extract 11. Partition between EtOAc & 1M HCl. Extract aqueous layer. Evaporate->Extract Purify 12. Purify by column chromatography. Extract->Purify Product Yields (S)-5-Fluoro-1-indanol Purify->Product

Workflow for the CBS reduction of 5-fluoro-1-indanone.

Detailed Steps:

  • Under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dilute the catalyst with anhydrous THF. Cool the solution to the optimized temperature (e.g., -20 °C) in a cooling bath.

  • Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂) (1.0 equivalents) dropwise to the catalyst solution while maintaining the internal temperature. Stir for 15 minutes.

  • In the dropping funnel, prepare a solution of purified 5-fluoro-1-indanone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction mixture over 30-60 minutes. The slow addition is crucial to minimize the uncatalyzed reduction.

  • Stir the reaction at -20 °C and monitor its progress by TLC until the starting material is consumed (typically 6-12 hours).

  • Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Perform an aqueous workup (e.g., partition between ethyl acetate and 1M HCl). Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to afford the pure (S)-5-fluoro-1-indanol.

  • Determine the enantiomeric excess by chiral HPLC analysis (see Protocol 4).

Protocol 3: Conversion of (S)-5-Fluoro-1-indanol to (R)-5-Fluoro-indan-1-amine

Objective: To convert the chiral alcohol to the corresponding amine with complete inversion of stereochemistry using a Mitsunobu reaction followed by hydrazinolysis.

Methodology:

  • Mitsunobu Reaction:

    • To a solution of (S)-5-fluoro-1-indanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC for the consumption of the alcohol.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the N-(5-fluoro-1-indanyl)phthalimide intermediate. This reaction proceeds with Sₙ2-like inversion at the stereocenter.

  • Hydrazinolysis (Gabriel Synthesis Deprotection):

    • Dissolve the phthalimide intermediate in ethanol.

    • Add hydrazine hydrate (4-5 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

    • Perform an acidic workup to extract the amine into an aqueous layer (e.g., with 1M HCl), wash the aqueous layer with an organic solvent (e.g., DCM) to remove neutral impurities, and then basify the aqueous layer (e.g., with 3M NaOH) and extract the free amine into an organic solvent (e.g., DCM or EtOAc).

    • Dry the organic layer, filter, and concentrate to yield (R)-5-fluoro-indan-1-amine.

  • Confirmation: Confirm the structure and determine the enantiomeric excess by chiral HPLC or SFC.

Protocol 4: Chiral HPLC/SFC Analysis

Objective: To determine the enantiomeric excess (e.e.) of the final 5-fluoro-indan-1-amine product.

Methodology (Starting Point for Method Development):

  • Instrumentation: HPLC or SFC system with a UV/PDA detector and a suitable chiral column.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for separating enantiomers of amines and their derivatives. A good starting point is a column like Chiralpak® AD-H or Chiralcel® OD-H .

  • HPLC Conditions (Example):

    • Mobile Phase: An isocratic mixture of Hexane and Isopropanol (IPA) with a small amount of a basic additive to improve peak shape. Start with a ratio like 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 265 nm.

  • SFC Conditions (Example):

    • Mobile Phase: A gradient of CO₂ and Methanol (with a basic additive). Start with a shallow gradient, e.g., 5% to 40% Methanol (containing 0.1% DEA) over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 265 nm.

  • Procedure:

    • Prepare a ~1 mg/mL solution of the racemic 5-fluoro-indan-1-amine standard in the mobile phase to establish the retention times of both enantiomers and confirm baseline separation.

    • Prepare a sample of your synthesized amine at the same concentration.

    • Inject both samples and integrate the peak areas for each enantiomer to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

References

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available from: [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. Available from: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Available from: [Link]

  • ResearchGate. (2025). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Enantioselectivity in Noyori Asymmetric Hydrogenation. Available from: [Link]

  • MDPI. (n.d.). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Available from: [Link]

  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. Available from: [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Available from: [Link]

  • ResearchGate. (2016). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Available from: [Link]

  • Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Available from: [Link]

  • ACS Publications. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Available from: [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • NIH. (2022).
Optimization

Optimizing reaction conditions for the synthesis of (r)-5-fluoro-2,3-dihydro-1h-inden-1-amine

Technical Support Center: Synthesis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine Welcome to the technical support center for the synthesis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support center for the synthesis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we emphasize not just the "how," but the critical "why" behind each experimental step, ensuring a robust and reproducible process.

I. Overview of Synthetic Strategies

The synthesis of the chiral amine (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, a key building block in pharmaceuticals, can be approached through several primary routes. The most common strategies involve the asymmetric reduction of the prochiral ketone, 5-fluoro-1-indanone, or the resolution of the racemic amine.

Visualizing the Core Synthetic Pathway

Synthetic_Pathway cluster_synthesis Synthesis of Precursor cluster_asymmetric_synthesis Asymmetric Synthesis cluster_resolution Chiral Resolution 3-(3-fluorophenyl)propanoic_acid 3-(3-fluorophenyl)propanoic acid 5-fluoro-1-indanone 5-fluoro-1-indanone 3-(3-fluorophenyl)propanoic_acid->5-fluoro-1-indanone Intramolecular Friedel-Crafts Acylation rac-5-fluoro-2,3-dihydro-1H-inden-1-amine Racemic Amine 5-fluoro-1-indanone->rac-5-fluoro-2,3-dihydro-1H-inden-1-amine Non-asymmetric Reduction & Amination R-amine (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine 5-fluoro-1-indanone->R-amine Asymmetric Reductive Amination / Reduction rac-5-fluoro-2,3-dihydro-1H-inden-1-amine->R-amine Resolution S-amine (S)-amine rac-5-fluoro-2,3-dihydro-1H-inden-1-amine->S-amine Resolution

Caption: General synthetic routes to (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

A. Synthesis of the Precursor: 5-fluoro-1-indanone

A common and effective method for synthesizing 5-fluoro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[1]

Q1: My Friedel-Crafts acylation is resulting in a low yield of 5-fluoro-1-indanone. What are the common causes and solutions?

A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Incomplete reaction: Ensure your starting material, 3-(3-fluorophenyl)propanoic acid, is fully consumed. This can be monitored by Thin Layer Chromatography (TLC).[1] If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature, though be cautious of potential side reactions.

  • Deactivation of the catalyst: The Lewis acid catalyst (e.g., polyphosphoric acid, chlorosulfonic acid) is highly susceptible to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal work-up procedure: The work-up, which typically involves quenching the reaction mixture in ice water, is critical.[1] Ensure rapid and vigorous stirring during quenching to facilitate the precipitation of the product and minimize the formation of byproducts. The precipitate should be washed with cold water until the washings are neutral to remove any residual acid.[1]

  • Purification losses: Purification by column chromatography can lead to yield loss.[1] Ensure the silica gel is properly packed and an appropriate solvent system (e.g., ethyl acetate in hexane) is used for optimal separation.

Q2: I am observing the formation of significant byproducts during the synthesis of 5-fluoro-1-indanone. How can I minimize these?

A2: Byproduct formation is often related to the reaction conditions:

  • Polymerization: Overly harsh conditions (e.g., high temperatures) can lead to polymerization of the starting material or product. Maintain the recommended reaction temperature and ensure even heating.

  • Intermolecular acylation: While less common in intramolecular reactions, high concentrations can favor intermolecular side reactions. Running the reaction at a slightly lower concentration might be beneficial.

  • Alternative cyclization: Depending on the substrate, there might be alternative, less favorable cyclization pathways. The use of milder Lewis acids like zinc chloride in an organic solvent could be explored to increase selectivity.[2]

B. Asymmetric Synthesis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

The direct asymmetric synthesis from 5-fluoro-1-indanone is an efficient route to the desired enantiomer. This is often achieved through enzymatic or catalytic methods.

Q3: My enzymatic reductive amination is showing low conversion and/or poor enantiomeric excess (ee). How can I optimize this?

A3: Enzymatic reactions are highly sensitive to their environment. Here are key parameters to investigate:

  • Enzyme choice: Not all imine reductases (IREDs) or transaminases will have high activity and selectivity for this specific substrate.[3] It may be necessary to screen a panel of enzymes to find the optimal one.

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability.[4][5] Deviating from these can significantly reduce performance. Consult the enzyme's technical datasheet for recommended conditions. A typical pH range for many transaminases is between 7 and 8.5.[5]

  • Cofactor regeneration: Many reductive aminations require a cofactor like NADH or NADPH. If using an isolated enzyme, a cofactor regeneration system is essential for high conversion. This can involve a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).

  • Substrate/Product Inhibition: High concentrations of the substrate (5-fluoro-1-indanone) or the product amine can inhibit the enzyme.[5] This can be mitigated by slowly feeding the substrate to the reaction or by in-situ product removal.

  • Amine Donor: For transaminases, the choice and concentration of the amine donor are crucial.[5] A large excess of a suitable amine donor (e.g., isopropylamine, L-alanine) is often required to drive the reaction equilibrium towards the product.[5]

Q4: I am using a chemical catalyst for the asymmetric reduction/amination, but the enantioselectivity is poor. What should I check?

A4: Poor enantioselectivity in catalytic asymmetric synthesis often points to issues with the catalyst or reaction setup:

  • Catalyst Purity and Integrity: The chiral ligand and the metal precursor must be of high purity. Impurities can poison the catalyst or lead to non-selective side reactions.

  • Solvent Effects: The choice of solvent can have a profound impact on the transition state of the asymmetric induction step. Screen a variety of solvents with different polarities and coordinating abilities.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

  • Hydrogen Source and Pressure: In asymmetric hydrogenation, the pressure of the hydrogen gas can influence the reaction's stereochemical outcome. This parameter should be optimized.

Visualizing the Troubleshooting Workflow for Asymmetric Synthesis

Troubleshooting_Asymmetric_Synthesis Start Low Yield or ee in Asymmetric Synthesis Q_Method Enzymatic or Chemical Method? Start->Q_Method Enzymatic Enzymatic Method Q_Method->Enzymatic Enzymatic Chemical Chemical Method Q_Method->Chemical Chemical Check_Enzyme Screen different enzymes Enzymatic->Check_Enzyme Check_Conditions Optimize pH, Temperature Check_Enzyme->Check_Conditions Check_Cofactor Ensure cofactor regeneration Check_Conditions->Check_Cofactor Check_Inhibition Investigate substrate/ product inhibition Check_Cofactor->Check_Inhibition Check_Catalyst Verify catalyst/ligand purity Chemical->Check_Catalyst Check_Solvent Screen different solvents Check_Catalyst->Check_Solvent Check_Temp Lower reaction temperature Check_Solvent->Check_Temp Check_Pressure Optimize H2 pressure (if applicable) Check_Temp->Check_Pressure

Caption: A decision tree for troubleshooting asymmetric synthesis issues.

C. Chiral Resolution of Racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine

If asymmetric synthesis is not feasible, resolution of the racemic amine is a viable alternative.

Q5: My classical resolution with a chiral acid is not yielding enantiomerically pure product. How can I improve this?

A5: Classical resolution relies on the differential solubility of diastereomeric salts.

  • Choice of Resolving Agent: The choice of the chiral acid is paramount. Commonly used resolving agents include tartaric acid derivatives, mandelic acid, or camphorsulfonic acid. It may be necessary to screen several resolving agents to find one that forms well-defined, easily separable crystals with one of the amine enantiomers.

  • Solvent System: The solvent plays a crucial role in the crystallization process. A solvent system where the desired diastereomeric salt has low solubility while the other remains in solution is ideal. A screening of different solvents and solvent mixtures is often required.

  • Recrystallization: A single crystallization step may not be sufficient to achieve high enantiomeric purity. Multiple recrystallizations are often necessary, though this will lead to a decrease in the overall yield.

  • Temperature Control: The temperature at which crystallization occurs can affect both the crystal quality and the purity of the diastereomeric salt. A slow, controlled cooling process is generally preferred.

Q6: I am considering enzymatic kinetic resolution. What are the key parameters to optimize?

A6: Enzymatic kinetic resolution, often using a lipase to acylate one enantiomer selectively, can be highly effective.[6]

  • Enzyme Selection: Lipases such as Candida antarctica lipase B (CALB) are commonly used.[6] Screening different lipases is recommended.

  • Acyl Donor: The choice of the acyl donor is critical. It should react readily in the presence of the enzyme but be unreactive towards the amine in the absence of the catalyst.[7]

  • Solvent: The reaction is typically run in a non-polar organic solvent to maintain enzyme activity.

  • Reaction Monitoring: The reaction should be carefully monitored and stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

III. Experimental Protocols

Protocol 1: Synthesis of 5-fluoro-1-indanone

This protocol is adapted from a standard intramolecular Friedel-Crafts acylation procedure.[1]

  • Reaction Setup: In a round-bottom flask, add 3-(3-fluorophenyl)propanoic acid (1 eq.). With vigorous stirring, slowly add chlorosulfonic acid (approx. 10 eq.). The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: General Procedure for Chiral HPLC Analysis

To determine the enantiomeric excess (ee) of your product, a chiral HPLC method is necessary.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak) are often effective for separating amine enantiomers.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[9] The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

IV. Data Summary

Parameter5-fluoro-1-indanone SynthesisAsymmetric Enzymatic Synthesis
Typical Yield ~70%[1]Up to 81% (for related compounds)[3]
Key Reagents 3-(3-fluorophenyl)propanoic acid, chlorosulfonic acid5-fluoro-1-indanone, Imine Reductase/Transaminase, Amine donor
Common Solvents N/A (neat) or high-boiling inert solventAqueous buffer, organic co-solvents
Temperature Room Temperature25-40 °C (enzyme dependent)
Key Optimization Anhydrous conditions, controlled work-upEnzyme selection, pH, temperature, cofactor regeneration

V. References

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. 2020-07-15. Available from: [Link]

  • One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry (RSC Publishing). 2016-12-23. Available from: [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. Available from: [Link]

  • Process for preparation of rasagiline and salts thereof. Google Patents. Available from:

  • Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model. ResearchGate. Available from: [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents. Available from:

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available from: [Link]

  • Synthetic method of 5-chloro-1-indanone. Google Patents. Available from:

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate. Available from: [Link]

  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI. Available from: [Link]

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Google Patents. Available from:

  • Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. ResearchGate. Available from: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allenylic Fluorides Enabled by Multiple Radical Sorting. PubMed. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Asymmetric-Synthesis. Available from: [Link]

  • Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. MDPI. Available from: [Link]

  • Method for the synthesis of rasagiline. Google Patents. Available from:

  • 9.13 Industrially Relevant Enzymatic Reductions. ResearchGate. Available from: [Link]

  • Selective Enzymatic Reduction of Aldehydes. MDPI. Available from: [Link]

  • Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. Available from: [Link]

  • Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. PMC - NIH. Available from: [Link]

  • Enantiomeric Resolution of Five Chiral Pesticides on a Chiralpak IB-H Column by SFC. Sci-Hub. Available from: [Link]

  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine. J&K Scientific. Available from: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Catalytic Hydrogenation of 5-Fluoro-1-indanone

Welcome to the technical support center for the catalytic hydrogenation of 5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation, troubleshoot common issues, and ultimately improve reaction yield and selectivity. As a key intermediate in the synthesis of various pharmaceuticals, mastering the reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol is a critical step in many synthetic pathways.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the catalytic hydrogenation of 5-fluoro-1-indanone in a question-and-answer format.

Q1: My reaction has stalled, or I'm observing low conversion of 5-fluoro-1-indanone. What are the likely causes and how can I resolve this?

A1: Low or incomplete conversion is a frequent issue in catalytic hydrogenation. The root cause often lies with the catalyst's activity or the reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Troubleshooting Steps:

      • Check for Catalyst Poisons: Ensure all glassware is scrupulously clean and that solvents and the substrate are free from impurities, particularly sulfur or thiol compounds, which are known catalyst poisons.

      • Use Fresh Catalyst: Catalysts, especially pyrophoric ones like Raney® Ni, can lose activity over time due to oxidation. Use a fresh batch of catalyst or a newly opened bottle.

      • Proper Catalyst Handling: Ensure anaerobic handling of the catalyst, especially when charging the reaction vessel, to prevent deactivation by atmospheric oxygen.

  • Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen may be too low.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. For many ketone hydrogenations, pressures between 1 and 10 atm are sufficient.

      • Ensure Proper Agitation: Vigorous stirring is crucial to facilitate the mass transfer of hydrogen from the gas phase to the catalyst surface.

  • Suboptimal Temperature: The reaction temperature may be too low.

    • Troubleshooting Steps:

      • Increase Temperature: Gently warm the reaction. A modest increase to 40-60 °C can significantly enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

Troubleshooting Workflow for Low Conversion

LowConversion Start Low Conversion of 5-Fluoro-1-indanone CheckCatalyst Investigate Catalyst Activity Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions Start->CheckConditions Poisoning Potential Catalyst Poisoning? CheckCatalyst->Poisoning H2Pressure Insufficient H2 Pressure? CheckConditions->H2Pressure Poisoning->CheckConditions No FreshCatalyst Use Fresh Catalyst & Ensure Purity of Reagents Poisoning->FreshCatalyst Yes ImprovedConversion Improved Conversion FreshCatalyst->ImprovedConversion IncreasePressure Increase H2 Pressure & Agitation H2Pressure->IncreasePressure Yes Temperature Suboptimal Temperature? H2Pressure->Temperature No IncreasePressure->ImprovedConversion IncreaseTemp Increase Reaction Temperature Temperature->IncreaseTemp Yes IncreaseTemp->ImprovedConversion

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing significant formation of byproducts, particularly the defluorinated indanone or indanol. How can I suppress this side reaction?

A2: Hydrodefluorination is a known side reaction in the hydrogenation of fluoroaromatic compounds. The strength of the carbon-fluorine bond makes it generally stable, but under certain catalytic conditions, it can be cleaved.

Possible Causes & Solutions:

  • Catalyst Choice: Some catalysts are more prone to causing dehalogenation. Palladium-based catalysts, while generally effective for hydrogenations, can sometimes promote dehalogenation, especially at higher temperatures.

    • Troubleshooting Steps:

      • Switch to a Different Catalyst: Consider using a platinum-based catalyst (e.g., Pt/C) or Raney® Nickel. Studies on the hydrodehalogenation of halophenols have shown that Raney® Ni can be more selective in preserving the C-F bond compared to Pd/C.[2]

      • Use a Modified Catalyst: The addition of catalyst modifiers can alter the selectivity. For instance, the presence of amines or other additives can sometimes suppress dehalogenation.[3]

  • Reaction Conditions: Harsh reaction conditions can favor dehalogenation.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Dehalogenation is often more prevalent at elevated temperatures. Running the reaction at or near room temperature can minimize this side reaction.

      • Optimize Hydrogen Pressure: While sufficient pressure is needed for the ketone reduction, excessively high pressures might contribute to dehalogenation. Experiment with the lower end of the effective pressure range.

      • Addition of an Acidic Additive: The formation of HF as a byproduct can sometimes auto-catalyze dehalogenation. A patent for the hydrogenation of halonitrobenzenes suggests that the addition of a small amount of a weak acid can inhibit dehalogenation.[3] This could be cautiously explored for this reaction.

Strategies to Minimize Defluorination

Defluorination Start High Levels of Defluorination CatalystSelection Evaluate Catalyst Choice Start->CatalystSelection ReactionConditions Optimize Reaction Conditions Start->ReactionConditions CatalystType Is Pd/C being used? CatalystSelection->CatalystType HarshConditions Are conditions harsh (high T, P)? ReactionConditions->HarshConditions CatalystType->ReactionConditions No SwitchCatalyst Switch to Pt/C or Raney® Ni CatalystType->SwitchCatalyst Yes ImprovedSelectivity Improved Selectivity SwitchCatalyst->ImprovedSelectivity ModifyConditions Lower Temperature and/or Pressure HarshConditions->ModifyConditions Yes Additives Consider Acidic Additives HarshConditions->Additives No ModifyConditions->ImprovedSelectivity Additives->ImprovedSelectivity

Caption: Decision tree for minimizing defluorination.

II. Frequently Asked Questions (FAQs)

Q3: Which catalyst is generally recommended for the hydrogenation of 5-fluoro-1-indanone?

A3: The choice of catalyst depends on the desired outcome and the resources available. Here is a general comparison:

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Highly active for ketone reduction, widely available.Can promote dehalogenation and aromatic ring reduction under harsh conditions.[2]
Platinum on Carbon (Pt/C) Generally less prone to dehalogenation than Pd/C. Effective for ketone reduction.Can be more expensive than other catalysts.
Raney® Nickel Cost-effective, highly active, and has shown good selectivity in preserving C-F bonds in some cases.[2]Pyrophoric and requires careful handling. Can be less selective for other functional groups.
Rhodium & Ruthenium Catalysts Often used for enantioselective hydrogenations with chiral ligands.Generally more expensive and may require more specialized setup.

For a standard, non-chiral reduction with a focus on minimizing defluorination, Pt/C or Raney® Ni would be good starting points.

Q4: What is the optimal solvent for this reaction?

A4: Common solvents for catalytic hydrogenation include alcohols (methanol, ethanol, isopropanol), ethyl acetate, and tetrahydrofuran (THF). The choice of solvent can influence the solubility of the substrate and the catalyst's activity. For 5-fluoro-1-indanone, methanol or ethanol are good initial choices due to their ability to dissolve the substrate and their common use in ketone hydrogenations.

Q5: Can this reaction be performed enantioselectively to produce a single enantiomer of 5-fluoro-1-indanol?

A5: Yes, the asymmetric hydrogenation of prochiral ketones is a well-established field. This is typically achieved using a chiral catalyst, often a ruthenium or rhodium complex with a chiral phosphine ligand (e.g., BINAP) and a chiral diamine. These systems can provide high enantioselectivity under optimized conditions.

III. Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 5-Fluoro-1-indanone

Safety Precautions: Hydrogen gas is flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Raney® Nickel is pyrophoric and must be handled under an inert atmosphere or solvent.

Materials:

  • 5-Fluoro-1-indanone

  • Catalyst (e.g., 5% Pt/C or Raney® Ni)

  • Solvent (e.g., Methanol or Ethanol, anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 5-fluoro-1-indanone (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add the catalyst (typically 5-10 mol%). If using Raney® Ni, ensure it is kept wet with solvent at all times.

  • Solvent Addition: Add the anhydrous solvent to dissolve the substrate.

  • Inerting the System: Seal the vessel and purge the system with an inert gas several times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Reaction: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric; quench it carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 5-fluoro-1-indanol can be purified by column chromatography or recrystallization.

Protocol 2: Reduction of 5-Fluoro-1-indanone using Sodium Borohydride

For comparison and as a non-catalytic alternative, the reduction can be achieved with sodium borohydride.[1][4]

Procedure:

  • Dissolve 5-fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified.

IV. Data Presentation

Table 1: Influence of Catalyst on Yield and Selectivity (Illustrative Data based on related compounds)

CatalystTemperature (°C)Pressure (atm)SolventYield of 5-Fluoro-1-indanol (%)Defluorination (%)Aromatic Ring Reduction (%)
10% Pd/C505Ethanol~85~10<5
5% Pt/C405Ethanol>90<5<2
Raney® Ni405Methanol>95<2<1
10% Pd/C8010Ethanol~70>20~10

Note: This data is illustrative and based on general trends observed in the hydrogenation of halogenated aromatic ketones. Actual results may vary.

V. Mechanistic Overview

The catalytic hydrogenation of a ketone on a metal surface generally proceeds through the following steps:

  • Adsorption: Both hydrogen and the ketone adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed ketone.

  • Desorption: The resulting alcohol desorbs from the catalyst surface, regenerating the active site.

Reaction Pathway

HydrogenationMechanism Substrate 5-Fluoro-1-indanone + H2 Adsorption Adsorption onto Catalyst Surface Substrate->Adsorption H2Activation H-H Bond Cleavage Adsorption->H2Activation H_Transfer Stepwise Hydrogen Transfer H2Activation->H_Transfer Product 5-Fluoro-1-indanol H_Transfer->Product Desorption Desorption from Catalyst Surface Product->Desorption

Caption: Simplified mechanism of catalytic hydrogenation.

VI. References

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports. Available at: [Link]

  • Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Chiral HPLC Analysis of Fluorinated Primary Amines

Welcome to the technical support center for chiral HPLC. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a particularly challenging class of molecules: fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral HPLC. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a particularly challenging class of molecules: fluorinated primary amines. Peak tailing is a common and frustrating issue encountered during their analysis. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve these chromatographic challenges, ensuring the integrity and accuracy of your enantiomeric separations.

Troubleshooting Guide: Resolving Peak Tailing

This section is structured to walk you through a logical progression of troubleshooting steps, from initial diagnosis to advanced method optimization.

Q1: I'm seeing significant peak tailing with my fluorinated primary amine. What are the most likely causes?

Peak tailing for basic compounds like primary amines is predominantly a symptom of undesirable secondary interactions between your analyte and the stationary phase. The primary cause is the electrostatic interaction between the protonated basic amine and acidic residual silanol groups on the surface of silica-based chiral stationary phases (CSPs).[1]

Here’s a breakdown of the core issues:

  • Silanol Interactions: Most CSPs are based on a silica gel support. The surface of this silica is populated with silanol groups (Si-OH). These groups are acidic and can become deprotonated (Si-O⁻), creating negatively charged sites. Your primary amine, being basic, will be protonated (R-NH₃⁺) in typical mobile phases. The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, non-enantioselective retention mechanism that leads to significant peak tailing.[1]

  • Analyte Basicity: Primary amines are highly basic and readily protonate. The presence of fluorine atoms can modulate the pKa of the amine, but the fundamental issue of its basicity remains.

  • Column Quality: Older columns or those based on lower-purity silica (Type A) have a higher population of accessible, acidic silanol groups, exacerbating the problem. Modern columns made with high-purity, base-deactivated silica (Type B) are designed to minimize these effects but may not eliminate them entirely.[1]

  • Mobile Phase Inadequacy: An un-optimized mobile phase that lacks the proper additives or pH control will not be able to shield the analyte from these detrimental secondary interactions.

Q2: How can I systematically diagnose and solve the peak tailing problem?

A methodical approach is key to efficiently resolving the issue. The following workflow will guide you from initial checks to targeted solutions.

TroubleshootingWorkflow start_node Peak Tailing Observed process_node_1 Step 1: Mobile Phase Optimization (pH & Additives) start_node->process_node_1 Initial Assessment process_node process_node decision_node decision_node solution_node solution_node bad_end_node bad_end_node decision_node_1 Peak Shape Improved? process_node_1->decision_node_1 solution_node_1 Problem Solved. Proceed with Method Validation. decision_node_1->solution_node_1 Yes process_node_2 Step 2: Stationary Phase Review (Column Choice & Age) decision_node_1->process_node_2 No / Partially decision_node_2 Using Appropriate CSP? process_node_2->decision_node_2 process_node_3 Step 3: Adjust Physical Parameters (Temperature & Flow Rate) decision_node_2->process_node_3 Yes bad_end_node_2 Select a more suitable CSP. Consult column selection guides. decision_node_2->bad_end_node_2 No decision_node_3 Peak Shape Acceptable? process_node_3->decision_node_3 decision_node_3->solution_node_1 Yes bad_end_node_1 Consider Analyte Derivatization or Advanced Column Chemistry decision_node_3->bad_end_node_1 No

Caption: A systematic workflow for troubleshooting peak tailing.

Q3: What are the most effective mobile phase modifications to improve peak shape?

Mobile phase optimization is the most powerful and immediate tool at your disposal. The goal is to disrupt the interaction between the protonated amine and the ionized silanols. This can be achieved by controlling the ionization state of either species or by introducing a competitive agent.

Mechanism of Tailing and Mitigation

The diagram below illustrates the core problem and the solution. The basic amine analyte interacts with acidic silanol sites, causing tailing. A basic additive acts as a "shield," preferentially interacting with the silanols and allowing the analyte to undergo proper chiral recognition.

SilanolInteraction Mechanism of Silanol Interference and Mitigation cluster_0 Problem: Secondary Interaction cluster_1 Solution: Competitive Additive Analyte Fluorinated Amine (R-NH₃⁺) Silanol Ionized Silanol Site (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) CSP Silica Surface CSP->Silanol Analyte_s Fluorinated Amine (R-NH₃⁺) Additive Basic Additive (e.g., TEA-H⁺) Analyte_s->Additive Analyte Repelled (Proceeds to Chiral Selector) Silanol_s Ionized Silanol Site (Si-O⁻) Additive->Silanol_s Shielding Interaction (Masks Silanol) CSP_s Silica Surface CSP_s->Silanol_s

Caption: How basic additives shield analytes from silanol interactions.

Protocol 1: Employing Basic Mobile Phase Additives

This is often the most effective strategy. A small concentration of a competing base is added to the mobile phase. This additive will preferentially interact with the active silanol sites, effectively masking them from your analyte.

Step-by-Step Methodology:

  • Select an Additive: Triethylamine (TEA) and diethylamine (DEA) are common choices for normal-phase chromatography. For reversed-phase, volatile buffers like ammonium acetate or ammonium formate are preferred, especially for LC-MS applications.

  • Prepare the Mobile Phase: Add a low concentration of the basic additive to your mobile phase. A typical starting concentration is 0.1% (v/v).

  • Equilibrate Thoroughly: The column must be thoroughly equilibrated with the new mobile phase. Amine additives can take longer to fully saturate the stationary phase. Flush the column with at least 20-30 column volumes.

  • Inject and Evaluate: Inject your sample and assess the peak shape.

  • Optimize Concentration: If tailing persists, you can incrementally increase the additive concentration (e.g., to 0.2%, 0.3%). Be aware that excessive concentrations can sometimes negatively impact chiral selectivity.

AdditiveTypical ModeTypical ConcentrationMechanism of Action & Notes
Triethylamine (TEA) Normal Phase0.1% - 0.5% (v/v)Competing base. Masks silanol sites effectively. Can cause a "memory effect" on the column.[2]
Diethylamine (DEA) Normal Phase0.1% - 0.5% (v/v)Competing base. Often provides similar or better performance than TEA.
Isopropylamine SFC / Normal Phase0.1% - 0.3% (v/v)Effective competing base, often used in Supercritical Fluid Chromatography (SFC).[3]
Ammonium Acetate Reversed Phase10-20 mMVolatile buffer. Controls pH and provides ionic strength to mask silanol interactions. MS-compatible.[4]
Ammonium Formate Reversed Phase10-20 mMVolatile buffer. Similar to ammonium acetate, often used at a slightly lower pH range. MS-compatible.
Protocol 2: Adjusting Mobile Phase pH

Controlling the mobile phase pH is a crucial strategy, particularly in reversed-phase mode. The goal is to protonate the silanol groups (rendering them neutral) or deprotonate the amine analyte (also rendering it neutral).[5][6]

Step-by-Step Methodology:

  • Consider the pKa: Determine the pKa of your fluorinated amine and the silanol groups (~pH 3.5-4.5).

  • Option A (Low pH):

    • Adjust the mobile phase pH to ~2.5-3.0 using an acidic additive like trifluoroacetic acid (TFA) or formic acid.

    • At this low pH, the majority of silanol groups will be protonated (Si-OH) and neutral, minimizing the ionic interaction.[1] Your amine will be fully protonated (R-NH₃⁺).

    • Caution: TFA can act as an ion-pairing agent and may be difficult to remove from the column. Formic acid is often a better first choice for MS compatibility.

  • Option B (High pH - Use with Caution):

    • If using a pH-stable column (e.g., hybrid or polymer-based), you can work at a high pH (e.g., pH 9-10).

    • At high pH, your primary amine will be in its neutral, free-base form (R-NH₂), eliminating the positive charge and the attraction to any ionized silanols.

    • CRITICAL: Do NOT use high pH mobile phases with standard silica-based columns, as it will irreversibly dissolve the silica support.

Q4: I've optimized my mobile phase, but the tailing is still unacceptable. What should I check next?

If mobile phase adjustments are insufficient, your stationary phase is the next area to investigate.

  • Column Selection: Not all CSPs are created equal when it comes to analyzing basic compounds. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often provide excellent chiral recognition for a wide range of compounds, including amines.[7] Cyclofructan-based CSPs have also shown great utility for separating primary amines.[8] If you are using a Pirkle-type or other less common phase, it may not be the optimal choice.

  • Column Age and Health: Columns degrade over time. The bonded phase can hydrolyze, exposing more of the underlying silica and increasing the number of active silanol sites. If the column is old, has been used with aggressive mobile phases, or shows a significant drop in efficiency, it may be time for a replacement.

  • Use a Guard Column: A guard column is essential for protecting your analytical column from contaminants in the sample that can bind to the inlet frit or the head of the column, causing peak distortion.

Frequently Asked Questions (FAQs)

What makes fluorinated primary amines particularly challenging for chiral HPLC?

This class of compounds presents a dual challenge. First, the primary amine group is highly basic, making it prone to strong secondary interactions with acidic silanol groups on the column packing material, which is the primary driver of peak tailing.[1] Second, the presence of electronegative fluorine atoms can alter the molecule's pKa and its dipole moment. This can change how the analyte interacts with the chiral selector, sometimes requiring different mobile phase conditions or even a different type of chiral stationary phase compared to its non-fluorinated analogues.

What is a "residual silanol group" and why is it such a problem for amines?

Silica gel, the backbone of most HPLC columns, is a polymer of silicon dioxide. Its surface is terminated with hydroxyl groups known as silanols (Si-OH).[9] During the manufacturing process where the chiral selector is bonded to the silica, it's impossible to react every single silanol group due to steric hindrance. The unreacted ones are called "residual silanols."[1] These silanols are acidic (pKa ~3.5-4.5) and can lose a proton to become negatively charged (Si-O⁻).[1] Basic analytes like primary amines are positively charged (R-NH₃⁺) in the mobile phase. The strong electrostatic attraction between the positive analyte and the negative silanol site creates a powerful, non-chiral retention mechanism that delays a portion of the analyte molecules, resulting in a tailed peak.[1]

When should I use a basic additive (like TEA) versus an acidic additive (like TFA)?

The choice depends on your chromatographic mode and separation strategy:

  • Use a Basic Additive (e.g., TEA, DEA): This is the preferred method for most cases, especially in normal-phase and polar organic modes. The basic additive acts as a "competing base." It is a small, basic molecule that is added in excess to the mobile phase. It floods the stationary phase and occupies the acidic silanol sites, effectively shielding your more valuable analyte from these interactions. This allows the analyte to engage purely with the chiral selector, leading to symmetrical peaks.[10]

  • Use an Acidic Additive (e.g., TFA, Formic Acid): This strategy is primarily used in reversed-phase mode. The goal is to control pH. By adding an acid to lower the mobile phase pH to below 3, you ensure that the acidic silanol groups remain fully protonated (Si-OH) and therefore electrically neutral.[1] This eliminates the ionic attraction that causes tailing. Acidic additives can also function as ion-pairing agents, forming a neutral complex with the protonated amine, which can also improve peak shape.[11][12]

What is a column "memory effect" and how do I deal with it?

A memory effect occurs when mobile phase additives, particularly basic ones like TEA, strongly adsorb to the stationary phase and are not easily washed off.[2] If you then switch to a mobile phase without the additive, the column may retain some of its "shielded" characteristics for a period, or slowly release the additive, causing inconsistent retention times and peak shapes in subsequent analyses.

To manage memory effects:

  • Dedicate Columns: If possible, dedicate specific columns to methods that use strong amine additives.

  • Thorough Flushing: When switching mobile phases, perform an extensive flushing procedure with a solvent that is miscible with both the old and new mobile phases but is strong enough to displace the additive (e.g., isopropanol).

  • Be Patient: It can take many column volumes (sometimes >50) to completely remove a strongly adsorbed additive.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.).
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Chiral HPLC Separ
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (n.d.).
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (n.d.).
  • Nearly free silanols drive the interaction of crystalline silica polymorphs with membranes: Implications for mineral toxicity. (2023). PubMed.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. (n.d.).
  • Nearly free silanols drive the interaction of crystalline silica polymorphs with membranes: Implications for mineral toxicity. (n.d.).
  • How can I prevent peak tailing in HPLC? (2013).

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in modern medicinal chemistry, valued for its role in the synthesis of various pharmacologically active compounds. The introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in modern medicinal chemistry, valued for its role in the synthesis of various pharmacologically active compounds. The introduction of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates[1][2]. However, its synthesis, particularly with high enantiomeric purity, is fraught with challenges. The formation of side products can drastically reduce yield and complicate purification, demanding a robust understanding of the underlying reaction mechanisms.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and side reactions encountered during the synthesis of this valuable intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning and executing the synthesis.

Q1: What are the primary synthetic routes to obtain enantiomerically pure (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine?

There are two predominant strategies, each with its own set of potential side reactions:

  • Asymmetric Synthesis via Reductive Amination: This is often the more elegant and efficient approach. It involves the direct conversion of the prochiral starting material, 5-Fluoro-1-indanone, into the chiral amine using a chiral catalyst and a reducing agent. This method avoids the loss of 50% of the material inherent in resolution. However, it is highly sensitive to catalyst selection and reaction conditions.

  • Classical Chiral Resolution: This method involves the synthesis of the racemic amine, typically via standard reductive amination of 5-Fluoro-1-indanone, followed by separation of the enantiomers. This is achieved by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing one to be selectively crystallized.[3][4][] While reliable, this method is less atom-economical.

Q2: My overall yield is extremely low after purification. Where are the most likely points of material loss?

Low yield is a common complaint. The primary causes are typically:

  • Formation of 5-Fluoro-1-indanol: The most significant side reaction during reductive amination is the direct reduction of the starting ketone to the corresponding alcohol.[6] This byproduct can be difficult to separate from the desired amine.

  • Poor Diastereomeric Salt Crystallization: In chiral resolution, if the chosen solvent system is not optimal, both diastereomeric salts may co-precipitate, or neither may crystallize effectively, leading to significant losses during filtration.[4]

  • Emulsion Formation during Workup: Amines can act as surfactants, leading to problematic emulsions during aqueous workup and extraction, which complicates phase separation and causes material loss.

  • Purification Losses: The amine is relatively polar and can streak on silica gel columns if not handled correctly. Formation of the hydrochloride salt often aids in purification by providing a crystalline solid.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. 19F NMR spectroscopy in the presence of a chiral solvating agent can also be a powerful tool for enantiodiscrimination.[7]

Part 2: Troubleshooting Guide: Reductive Amination Pathway

This section focuses on issues arising from the synthesis of the amine from 5-Fluoro-1-indanone.

Issue 1: My reaction produces a significant amount of 5-Fluoro-1-indanol.

Probable Cause: This is the most common side reaction and occurs when the reducing agent reduces the ketone carbonyl group of 5-Fluoro-1-indanone faster than the imine intermediate is formed or reduced. The choice of reducing agent is paramount.

Causality: The synthesis proceeds via the formation of an imine (or enamine) intermediate, which is then reduced to the amine. However, the starting ketone is also susceptible to reduction. Standard, highly reactive borohydride reagents like sodium borohydride (NaBH₄) are aggressive enough to reduce the ketone directly, especially under neutral or slightly acidic conditions where imine formation can be slow.[8]

Solutions & Scientific Rationale:

  • Select a More Selective Reducing Agent: The key is to use a reducing agent that is more reactive towards the protonated iminium ion than the neutral ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[9] Its hydridic character is attenuated by the electron-withdrawing acetate groups, making it less reactive towards ketones but highly effective for reducing iminium ions. It is typically used in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, as it is stable in mildly acidic conditions (pH 3-6) where imine formation is favored. However, due to the toxicity of cyanide, its use is often restricted.[10]

  • Optimize Reaction Conditions to Favor Imine Formation:

    • Two-Step Procedure: First, stir the 5-Fluoro-1-indanone and the ammonia source (e.g., ammonium acetate) with a dehydrating agent (like molecular sieves) or Dean-Stark apparatus to form the imine. Once imine formation is confirmed by TLC or GC-MS, add the reducing agent.

    • pH Control: Catalytic amounts of acid (e.g., acetic acid) can accelerate the formation of the imine intermediate.[6] This drives the equilibrium towards the product that is preferentially reduced by a selective agent.

Data Presentation: Comparison of Common Reducing Agents
Reducing AgentTypical Solvent(s)ProsCons
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily availableLow selectivity; readily reduces ketones and aldehydes, often leading to alcohol byproduct.[8]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, WaterHigh selectivity for imines; stable at acidic pH.[10]Highly toxic (potential HCN release); environmentally hazardous.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMExcellent selectivity for imines; mild; commercially available.[9]Moisture sensitive; more expensive than NaBH₄.
Issue 2: I am observing a higher molecular weight impurity consistent with a secondary amine.

Probable Cause: The desired product, (R)-5-fluoro-1-aminoindane, being a primary amine, can react with another molecule of the starting 5-Fluoro-1-indanone (or its imine intermediate) to form a secondary amine dimer.

Solutions & Scientific Rationale:

  • Use a Large Excess of the Nitrogen Source: Employing a significant molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) shifts the equilibrium, making it statistically more likely for the ketone to react with the external nitrogen source rather than the product amine.

  • Control the Stoichiometry: Ensure that the reducing agent is present in sufficient quantity to reduce the imine as it is formed, minimizing its concentration in the reaction mixture and thus its opportunity to react with the product.

Visualization: Key Reaction & Side-Reaction Pathway

The following diagram illustrates the desired reductive amination pathway versus the competing ketone reduction.

G Ketone 5-Fluoro-1-indanone Imine Imine Intermediate Ketone->Imine + Ammonia - H2O Alcohol Side Product: 5-Fluoro-1-indanol Ketone->Alcohol Direct Reduction (Side Reaction) Ammonia Ammonia Source (e.g., NH4OAc) Amine Desired Product: (R/S)-5-Fluoro-1-aminoindane Imine->Amine Reduction (Desired Path) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent2 Reducing Agent (e.g., NaBH4)

Caption: Desired vs. undesired pathways in reductive amination.

Part 3: Troubleshooting Guide: Chiral Resolution Pathway

This section addresses challenges encountered when separating enantiomers from a racemic mixture.

Issue 1: The enantiomeric excess (e.e.) of my product is low after crystallization and liberation of the free amine.

Probable Cause: This issue points to inefficiencies in the formation and separation of the diastereomeric salts.

Solutions & Scientific Rationale:

  • Screen Chiral Resolving Agents: The interaction between the amine and the chiral acid is highly specific. An inappropriate resolving agent will form salts with similar solubilities, making separation impossible. Commonly used agents for amines include:

    • (R)-(-)-Mandelic acid

    • (S)-(+)-Mandelic acid

    • Dibenzoyl-L-tartaric acid

    • (-)-Di-p-toluoyl-L-tartaric acid

    • (1R)-(-)-10-Camphorsulfonic acid

  • Systematic Solvent Screening: The choice of solvent is the most critical parameter for successful crystallization. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screen should be performed using solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water).[3]

  • Optimize Crystallization Conditions:

    • Temperature Gradient: A slow, controlled cooling process is essential. Crash cooling will trap impurities and the undesired diastereomer within the crystal lattice, leading to low e.e.

    • Seeding: Introducing a small seed crystal of the desired, pure diastereomeric salt can promote selective crystallization and improve purity.

    • Concentration: The concentration of the salts in the solution must be carefully controlled to ensure the solution is saturated with respect to the desired diastereomer but not the undesired one.

Issue 2: I suspect my product is racemizing during the workup.

Probable Cause: The stereocenter at the C1 position of the indane ring, being benzylic, can be susceptible to racemization under harsh conditions, particularly after the chiral resolution has been achieved.

Solutions & Scientific Rationale:

  • Use Mild Base for Salt Breaking: When liberating the free amine from its diastereomeric salt, avoid using strong, hot bases (like concentrated NaOH). A milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous solution at room temperature is sufficient to neutralize the chiral acid and is far less likely to cause racemization.[11]

  • Avoid Excessive Heat: During extractions and solvent removal, maintain moderate temperatures. Prolonged heating can provide the energy needed to overcome the barrier to racemization.

Visualization: Troubleshooting Workflow for Low Enantiomeric Excess

This diagram provides a logical workflow for diagnosing and solving low e.e. in a chiral resolution experiment.

G cluster_0 Experimental Optimization Start Low e.e. Detected (via Chiral HPLC) CheckPurity 1. Confirm Purity of Resolving Agent & Racemate Start->CheckPurity ScreenSolvent 2. Perform Solvent Screening CheckPurity->ScreenSolvent If purities are high OptimizeCryst 3. Optimize Crystallization (Cooling Rate, Seeding) ScreenSolvent->OptimizeCryst If separation is poor CheckWorkup 4. Review Workup Conditions (Base, Temperature) OptimizeCryst->CheckWorkup If e.e. still low Result Improved e.e. CheckWorkup->Result If racemization suspected

Caption: Logical workflow for troubleshooting low e.e.

Validated Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize the formation of the 5-fluoro-1-indanol side product.

Materials:

  • 5-Fluoro-1-indanone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-1-indanone (1.0 eq) and ammonium acetate (10 eq).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) to form a suspension (approx. 0.2 M concentration with respect to the ketone).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture vigorously at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Once imine formation is evident, cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM or DCE.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Salt Formation: The resulting crude amine can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in ether or isopropanol to precipitate the desired (R/S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt, which can then be purified by recrystallization.

References

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Greene, T. W. (n.d.). Method for the synthesis of rasagiline. Google Patents.
  • Scott, F. J., & Lectka, T. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

  • Levin, J. I., et al. (1996). Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Scott, F. J., & Lectka, T. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. [Link]

  • Contente, M. L., et al. (2019). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate. [Link]

  • MH Chem. (2022, August 10). How to purify Amine? YouTube. [Link]

  • Saralaya, S. (2024). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Mansa STM Publishers. [Link]

  • Carazo, E., et al. (2022). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Company, R., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PubMed Central. [Link]

  • Gadhachanda, V. R., et al. (2011). Process for preparation of rasagiline and salts thereof. Google Patents.
  • Ostrowska, K., & Taube, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Tanaka, S., et al. (2023). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed. [Link]

  • Butler, J. A., & Lectka, T. (2023). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Welcome to the technical support center for the purification of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this chiral amine. Our goal is to equip you with the scientific principles and practical methodologies to overcome common challenges and ensure the highest purity of your final product.

I. Understanding the Purification Challenge

The purification of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride presents a multi-faceted challenge that encompasses the separation of enantiomers, removal of synthetic impurities, and the crystallization of the final, stable salt form. The primary obstacle lies in the effective resolution of the racemic mixture of 5-fluoro-2,3-dihydro-1h-inden-1-amine, followed by the isolation of the desired (R)-enantiomer with high enantiomeric excess (e.e.).

This guide will walk you through the most common and effective purification strategy: Diastereomeric Salt Resolution , followed by the conversion to and recrystallization of the hydrochloride salt.

II. Diastereomeric Salt Resolution: A Troubleshooting Guide

The most prevalent method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.[1][2] These salts, having different physical properties, can be separated by fractional crystallization.[1][2] For basic amines like ours, chiral acids such as tartaric acid are excellent choices.[2][3]

Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution

Q1: My diastereomeric salt is not crystallizing out of solution. What should I do?

A1: This is a common issue and can be attributed to several factors:

  • Solvent Choice: The solvent system is critical for achieving differential solubility between the two diastereomers. If the salt is too soluble, it will not precipitate. Conversely, if it is poorly soluble, both diastereomers may crash out together.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents. Alcohols like methanol and ethanol are good starting points.[3] Sometimes, a mixture of solvents is required to achieve the optimal solubility profile.

      • Concentration Adjustment: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and induce crystallization.

      • Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to act as a nucleation site.

      • Cooling: Slowly cool the solution. A gradual temperature decrease often yields better quality crystals than rapid cooling.

Q2: The enantiomeric excess (e.e.) of my resolved amine is low after crystallization. How can I improve it?

A2: Low e.e. suggests that the crystallization is not effectively separating the diastereomers.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the desired diastereomer.

    • Optimize Resolving Agent Ratio: While a 1:1 molar ratio of racemic amine to resolving agent is a common starting point, varying this ratio can sometimes improve the resolution efficiency.[4]

    • Kinetic vs. Thermodynamic Control: Crystallization can be under kinetic or thermodynamic control.[4] Allowing the crystallization to proceed slowly over a longer period (thermodynamic control) can sometimes lead to a more selective precipitation of the less soluble diastereomer.

Q3: How do I choose the right chiral resolving agent?

A3: The selection of the resolving agent is crucial and often empirical.

  • Key Considerations:

    • Availability and Cost: Optically pure and inexpensive resolving agents are preferred. (+)-Tartaric acid is a common and effective choice for resolving racemic amines.[2][3]

    • Salt Formation: The resolving agent must readily form a crystalline salt with the amine.

    • Solubility Difference: The resulting diastereomeric salts must have a significant difference in solubility in a practical solvent system.[5]

    • Screening: It is often necessary to screen a small panel of chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find the optimal one for your specific amine.

III. Identifying and Mitigating Impurities

The synthesis of racemic 5-fluoro-2,3-dihydro-1h-inden-1-amine typically proceeds via the reductive amination of 5-fluoro-1-indanone.[6] This process can introduce several impurities that need to be removed.

Potential Impurities from Synthesis:
ImpurityOriginMitigation Strategy
5-Fluoro-1-indanoneUnreacted starting materialOptimize reaction conditions (time, temperature, equivalents of reagents). Can be removed by chromatography or careful crystallization.
Imine IntermediateIncomplete reductionEnsure complete reduction by monitoring the reaction (e.g., by TLC or LC-MS). Can be hydrolyzed during workup.
Dialkylated AmineSide reaction during reductive aminationUse a stepwise procedure for reductive amination where the imine is formed first, followed by reduction.[7]
5-Fluoro-1-indanolOver-reduction of the ketoneUse a milder reducing agent or control the stoichiometry of the reducing agent.[6]

IV. Formation and Purification of the Hydrochloride Salt

Once the (R)-amine has been isolated with high enantiomeric purity, the final step is to convert it to the stable hydrochloride salt and perform a final purification by recrystallization.

Frequently Asked Questions (FAQs): Hydrochloride Salt Formation and Crystallization

Q1: How do I convert the free (R)-amine to its hydrochloride salt?

A1: This is typically achieved by treating a solution of the free amine with hydrochloric acid in a suitable organic solvent.

  • Recommended Protocol:

    • Dissolve the purified (R)-amine free base in a dry, water-miscible solvent such as isopropanol, ethanol, or dioxane.[8]

    • Slowly add a solution of HCl in the same solvent (e.g., HCl in isopropanol) or bubble dry HCl gas through the solution.[8]

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: What is the best solvent for recrystallizing the final hydrochloride salt?

A2: The goal is to find a solvent or solvent system in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Common Solvent Systems:

    • Alcohol/Water Mixtures: A mixture of isopropanol and water is often effective for crystallizing amine hydrochlorides.[9] The ratio may need to be optimized.

    • Ethanol: Can be a good single solvent for recrystallization.[10]

    • Trial and Error: It is advisable to perform small-scale solubility tests with a range of solvents to identify the best candidate.

V. Analytical Methods for Purity Assessment

Verifying the chemical and chiral purity of your final product is essential.

Analytical TechniquePurposeKey Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (e.e.)Use a chiral stationary phase (CSP) column. Method development may be required to achieve baseline separation of the enantiomers.
Reverse-Phase HPLC (RP-HPLC) Assessment of chemical purity (presence of other impurities)Use a standard C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities¹H and ¹³C NMR will confirm the structure of the desired product. The presence of unexpected signals can indicate impurities.
Mass Spectrometry (MS) Confirmation of molecular weightProvides the molecular weight of the compound, confirming its identity.

VI. Visualizing the Purification Workflow

Diagram 1: Diastereomeric Salt Resolution Workflow

G racemic_amine Racemic (R/S)-Amine dissolve Dissolve in Suitable Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolve diastereomeric_salts Solution of Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) dissolve->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Isolate Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Tartrate) crystallization->less_soluble mother_liquor Mother Liquor containing More Soluble Diastereomer crystallization->mother_liquor liberate_amine Liberate Free Amine (e.g., with NaOH) less_soluble->liberate_amine purified_amine Purified (R)-Amine liberate_amine->purified_amine

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Diagram 2: Final Product Purification Workflow

G purified_amine Enriched (R)-Amine dissolve_amine Dissolve in Dry Organic Solvent purified_amine->dissolve_amine add_hcl Add HCl (in solvent or as gas) dissolve_amine->add_hcl hcl_salt Precipitated Crude (R)-Amine HCl add_hcl->hcl_salt recrystallize Recrystallize from Optimal Solvent System hcl_salt->recrystallize final_product Pure (R)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl recrystallize->final_product analysis Purity Analysis (Chiral HPLC, RP-HPLC, NMR) final_product->analysis

Caption: Workflow for hydrochloride salt formation and final purification.

VII. Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine
  • Dissolution: In a round-bottom flask, dissolve (+)-tartaric acid (1.0 equivalent) in a minimal amount of warm methanol.

  • Amine Addition: To the tartaric acid solution, slowly add a solution of racemic 5-fluoro-2,3-dihydro-1h-inden-1-amine (1.0 equivalent) in methanol. A slight exotherm may be observed.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or slowly adding a non-polar co-solvent until the solution becomes slightly turbid. Let the solution stand undisturbed, preferably for 24 hours, to allow for complete crystallization of the less soluble diastereomeric salt.[3]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a strong base, such as a 50% (w/w) sodium hydroxide solution, until the pH is >12.[2]

  • Extraction: Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-amine.

  • Purity Check: Determine the enantiomeric excess of the obtained amine using chiral HPLC.

Protocol 2: Recrystallization of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine Hydrochloride
  • Dissolution: In a flask equipped with a condenser, dissolve the crude (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride in a minimal amount of a hot solvent system (e.g., 9:1 isopropanol:water).[9]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

VIII. References

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines (Doctoral dissertation, University of Leeds). White Rose eTheses Online. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • LibreTexts, Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from [Link]

  • Coelho, J. A. S., & Afonso, C. A. M. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(10), 1547-1554.

  • ResearchGate. (2008). 5-Fluoro-1-indanone and 2,2-Dimethyl-5-fluoro-1-indanone. Retrieved from [Link]

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]

  • ResearchGate. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Young Pharmacists, 3(2), 133–140. Retrieved from [Link]

  • LibreTexts, Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. ChemCatChem, 14(1), e202101402. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2020). Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution. Molecules, 25(21), 5092. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(36), 5304-5307. Retrieved from [Link]

  • Google Patents. (1996). US5686588A - Amine acid salt compounds and process for the production thereof. Retrieved from

  • YouTube. (2020). Selecting a recrystallization solvent. Retrieved from [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. Retrieved from [Link]

  • Ark Pharm, Inc. (n.d.). (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride in solution

Welcome to the technical support center for (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common stability issues encountered when working with this compound in solution. As a chiral primary benzylic amine with a fluorinated indane scaffold, its stability can be influenced by a variety of factors including pH, solvent, light, and temperature. This resource provides a scientifically grounded framework for identifying, mitigating, and understanding these potential challenges.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

1. Issue: Loss of Assay Value Over Time in Aqueous Solutions

Symptoms:

  • Decreasing peak area of the parent compound in HPLC analysis of a solution stored over hours or days.

  • Appearance of new, unidentified peaks in the chromatogram.

  • A gradual shift in the pH of the solution.

Potential Causes & Explanations:

  • Oxidative Degradation: The primary amine group, particularly at a benzylic position, is susceptible to oxidation.[1] Dissolved oxygen in the solvent can promote the formation of radical intermediates, leading to the corresponding imine and subsequently the ketone (5-fluoro-2,3-dihydro-1H-inden-1-one). This is often a primary degradation pathway for benzylic amines.[2]

  • pH-Dependent Hydrolysis: As a hydrochloride salt of a weak base, the compound's stability is pH-dependent. In aqueous solution, the salt can dissociate, and the resulting equilibrium between the protonated amine and the free base can be influenced by the buffer system or lack thereof.[3] Changes in pH can affect the rate of degradation.

Solutions & Preventative Measures:

  • De-gas Solvents: Before preparing your solutions, thoroughly de-gas all aqueous solvents by sparging with an inert gas like nitrogen or argon, or by using sonication under vacuum. This minimizes the dissolved oxygen content.

  • Use of Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, if compatible with your experimental system.

  • pH Control: Maintain a controlled pH environment using a suitable buffer system. For amine hydrochlorides, an acidic pH (typically pH 3-5) will keep the amine protonated and generally more stable against oxidation.

  • Storage Conditions: Store stock solutions and experimental samples at reduced temperatures (2-8 °C) and protected from light to slow down the rate of degradation.

2. Issue: Appearance of Unexpected Peaks Upon Exposure to Light

Symptoms:

  • Rapid appearance of new peaks in the chromatogram after exposure of the solution to ambient or UV light.

  • Potential for a color change in the solution.

Potential Causes & Explanations:

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like amines and halogens, can be susceptible to photodegradation.[4] The fluorine substituent on the aromatic ring can also be a site for photochemical reactions, potentially leading to defluorination or the formation of positional isomers or other photoproducts.[5][6]

Solutions & Preventative Measures:

  • Use of Amber Glassware: Always prepare and store solutions of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in amber vials or glassware to protect them from light.

  • Minimize Light Exposure: During experimental procedures, minimize the exposure of the solutions to direct light.

  • Photostability Study: If the compound is intended for a formulation that will be exposed to light, a formal photostability study according to ICH Q1B guidelines is recommended.

3. Issue: Inconsistent Chiral Purity Results

Symptoms:

  • Variable ratios of the (r) and (s) enantiomers are observed in chiral HPLC analysis.

  • Loss of enantiomeric excess (e.e.) over time.

Potential Causes & Explanations:

  • Racemization under Stress Conditions: The chiral center at the C1 position of the indane ring is benzylic. Under harsh conditions, such as high temperatures or in the presence of strong acids or bases, there is a potential for racemization, although this is generally less common for saturated benzylic carbons compared to those with adjacent unsaturation.

  • Analytical Artifacts: Inconsistent chiral separations can also be an artifact of the analytical method itself. This can include issues with the chiral stationary phase, mobile phase composition, or column temperature.[7]

Solutions & Preventative Measures:

  • Avoid Extreme Conditions: Avoid exposing the compound to high temperatures or extremes of pH for prolonged periods.

  • Optimize Chiral HPLC Method: Ensure your chiral HPLC method is robust. This includes using a high-quality chiral column, optimizing the mobile phase composition (including the type and concentration of any additives), and controlling the column temperature.[8]

  • Method Validation: Validate the chiral analytical method to ensure its accuracy, precision, and robustness.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride?

A1: For short-term use, high-purity methanol or ethanol are good choices due to the compound's solubility. For aqueous-based experiments, it is recommended to dissolve the compound in a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-5) to enhance stability. Always use solvents that have been de-gassed to minimize oxidative degradation.

Q2: How should I store solutions of this compound?

A2: Solutions should be stored in tightly sealed amber containers at 2-8 °C. For longer-term storage, consider aliquoting the solution and freezing at -20 °C or below. Before use, allow the solution to thaw completely and come to room temperature.

Q3: My solution has turned a slight yellow/brown color. Is it still usable?

A3: A change in color often indicates degradation, likely due to oxidation.[9] It is strongly recommended to analyze the solution by a stability-indicating method such as HPLC to determine the purity of the compound before use. If significant degradation has occurred, a fresh solution should be prepared.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating HPLC method is the most appropriate technique. This would typically involve:

  • For purity and degradation products: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • For chiral purity: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative.[10]

  • Detection: UV detection is suitable due to the aromatic ring. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.

III. Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11][12]

Objective: To identify potential degradation products of (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride under various stress conditions.

1. Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or a 50:50 mixture of methanol and water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 60 °C for 7 days.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

IV. Data Presentation & Visualization

Table 1: Potential Degradation Products and Their Formation Conditions

Potential DegradantStructureFormation ConditionProposed Mechanism
5-Fluoro-2,3-dihydro-1H-inden-1-oneKetoneOxidativeOxidation of the primary amine
5-Fluoro-2,3-dihydro-1H-inden-1-imineImineOxidativeIntermediate in the oxidation of the primary amine
(r,s)-5-Fluoro-2,3-dihydro-1H-inden-1-amineRacemic mixtureThermal/pH extremesRacemization at the chiral center
Defluorinated productsLoss of FluorinePhotolyticPhotochemical cleavage of the C-F bond

Diagram 1: Proposed Oxidative Degradation Pathway

G A (r)-5-Fluoro-2,3-dihydro-1H-inden-1-amine B 5-Fluoro-2,3-dihydro-1H-inden-1-imine A->B Oxidation C 5-Fluoro-2,3-dihydro-1H-inden-1-one B->C Hydrolysis

Caption: Proposed pathway for oxidative degradation.

Diagram 2: Workflow for Stability Investigation

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid/Base Hydrolysis E Stability-Indicating HPLC A->E B Oxidation (H2O2) B->E C Thermal Stress C->E D Photolytic Stress D->E F Chiral HPLC E->F G LC-MS for Identification E->G I Determine Degradation Rate E->I J Assess Mass Balance E->J H Identify Degradants G->H

Caption: Workflow for a comprehensive stability study.

V. References

  • National Center for Biotechnology Information. Amines. In: An Introduction to the Chemistry of Functional Groups. PubChem. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environ Sci Technol. 2023;57(30):11029-11039. [Link]

  • Pharmaceutical Outsourcing. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • National Center for Biotechnology Information. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environ Sci Technol. 2014;48(11):6439-6446. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • ResearchGate. Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Oxford Academic. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environ Toxicol Chem. 2023;42(11):2515-2527. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2012;2(3):159-165. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • ResearchGate. Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • Chiral Laboratories. Forced Degradation Studies. [Link]

  • ResearchGate. Analysis of New Ring Systems and Overlap with Drug Ring Systems after... [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environ Au. 2022;2(4):329-340. [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Chemistry LibreTexts. Hydrolysis of Salts. [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ChemRxiv. Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • National Center for Biotechnology Information. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environ Sci Technol. 2022;56(17):12345-12356. [Link]

  • Brage. Oxidative degradation of amines using a closed batch system. [Link]

  • ResearchGate. What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine? [Link]

  • The University of Texas at Austin. Oxidative degradation of amine solvents for CO2 capture. [Link]

  • ACS Publications. Primary Benzylic Amines via Copper-Catalyzed Benzylic C(sp3)–H Carbamation. Org. Lett. 2017, 19, 12, 3183–3186. [Link]

  • YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Link]

  • Chromatography Today. Trouble with chiral separations. [Link]

  • ResearchGate. Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]

  • ResearchGate. Degradation and Transformation of Organic Fluorine Compounds. [Link]

  • Royal Society of Chemistry. Degradation of benzylamines during chlorination and chloramination. Environ. Sci.: Water Res. Technol., 2021,7, 126-135. [Link]

  • ResearchGate. In vitro drug release, mechanical performance and stability testing of a custom silicone elastomer vaginal ring releasing dapivirine and levonorgestrel. [Link]

  • National Center for Biotechnology Information. Ring systems in medicinal chemistry: A cheminformatics analysis of ring popularity in drug discovery over time. Eur J Med Chem. 2025;285:118178. [Link]

Sources

Optimization

Impact of catalyst choice on the stereoselectivity of indanone reduction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the stereoselective reduction of indanones. This resource is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective reduction of indanones. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Chiral indanols, the products of this reduction, are crucial building blocks in numerous pharmaceuticals and bioactive molecules, making stereocontrol a critical aspect of their synthesis.

This guide provides answers to frequently asked questions and detailed troubleshooting steps for common issues encountered in the lab, grounded in established scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for the asymmetric reduction of indanones?

A1: The choice of catalyst is the most critical factor for achieving high stereoselectivity. The three main classes of catalysts are:

  • Oxazaborolidines (Corey-Bakshi-Shibata or CBS Catalysts): These are among the most widely used catalysts for the asymmetric reduction of prochiral ketones.[1] They are typically used with borane sources like BH₃·THF or BH₃·SMe₂. The stereochemical outcome is highly predictable based on the chirality of the catalyst precursor amino alcohol.[2] The CBS reduction is valued for its high enantioselectivity and operational simplicity.[3][4]

  • Transition Metal Catalysts (Noyori-type): These catalysts, typically based on Ruthenium (Ru) or Rhodium (Rh) complexed with chiral ligands like BINAP or diamines (e.g., Ts-DENEB), are powerful tools for asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).[5][6] ATH reactions use readily available hydrogen donors like a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas, which simplifies the experimental setup.[5][7]

  • Biocatalysts (Enzymes): Certain enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) from microorganisms like Baker's yeast, can reduce indanones with exceptionally high enantioselectivity under mild, aqueous conditions.[8][9] While highly effective, their substrate scope can be more limited compared to small molecule catalysts.

Q2: How does the catalyst's structure dictate the final stereochemistry of the indanol product?

A2: The catalyst creates a chiral environment around the prochiral carbonyl group of the indanone. It forces the reducing agent (hydride) to attack one of the two faces (Re or Si) of the carbonyl preferentially.

  • For CBS catalysts, the ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine. Steric hindrance from the catalyst's chiral framework directs the hydride from the coordinated borane to a specific face of the ketone, following a well-defined six-membered ring transition state model.[2]

  • For Noyori-type catalysts, the mechanism involves the formation of a metal-hydride species. The chiral ligand (e.g., BINAP) creates a chiral pocket. The indanone substrate coordinates to the metal center in a sterically favored orientation, leading to a directed hydride transfer to one face of the carbonyl. The C₂ symmetry of the BINAP ligand is crucial for creating this effective stereochemical control.[6]

Q3: What is the role of the hydrogen source, and how does its choice impact the reaction?

A3: The hydrogen source provides the hydride (H⁻) that reduces the carbonyl group. The choice is directly tied to the type of catalyst used.

  • Borane Complexes (BH₃·THF, BH₃·SMe₂): These are used with CBS catalysts. The borane serves a dual role: it acts as the stoichiometric reducing agent and also coordinates to the catalyst to form the active catalytic species.[2][4]

  • Hydrogen Gas (H₂): This is the classic hydrogen source for asymmetric hydrogenation reactions, typically requiring a transition metal catalyst (like Ru-BINAP) and often elevated pressures.[6]

  • Formic Acid/Triethylamine (HCO₂H/Et₃N): This azeotropic mixture is a common hydrogen donor for Asymmetric Transfer Hydrogenation (ATH).[5] It's operationally simpler and safer than using H₂ gas. The catalyst facilitates the transfer of hydrogen from the formic acid to the indanone.

Troubleshooting Guide

This section addresses specific experimental challenges in a problem-and-solution format.

Problem 1: My reaction shows low or no enantioselectivity (low % ee).

This is one of the most common issues. The root cause often lies with the catalyst's activity or competing non-selective reaction pathways.

  • Potential Cause A: Degraded or Inactive Catalyst

    • Why it happens: CBS catalysts can be sensitive to moisture and air, leading to decomposition or aggregation over time, which reduces their effectiveness.[2] Similarly, transition metal catalyst precursors or ligands can degrade.

    • Solution:

      • Use Fresh or Properly Stored Catalyst: Store catalysts under an inert atmosphere (Nitrogen or Argon) and in a desiccator or freezer.

      • Consider In-Situ Generation: Generating the CBS catalyst immediately before use from a stable precursor (like a chiral lactam alcohol) and a borane source can provide more consistent and reproducible results.[2]

      • Verify Ligand Purity: For transition metal catalysts, ensure the chiral ligand is of high purity.

  • Potential Cause B: Competing Non-Catalytic Background Reduction

    • Why it happens: If the borane reducing agent is present in high concentration relative to the catalyst-substrate complex, it can directly reduce the indanone in a non-selective manner. This uncatalyzed pathway produces a racemic mixture of the alcohol, which erodes the overall enantiomeric excess.[10]

    • Solution:

      • Slow Addition of Reagents: Add the indanone substrate slowly to the mixture of the catalyst and borane. This keeps the concentration of the free substrate low, favoring the faster, catalyzed pathway.

      • Optimize Stoichiometry: Do not use a large excess of the borane reagent. Use the minimum amount required for full conversion, typically around 0.6 to 1.0 equivalents for CBS reductions.

  • Potential Cause C: Incorrect Reaction Temperature

    • Why it happens: The effect of temperature on enantioselectivity is not always linear. While lowering the temperature often increases selectivity by favoring the transition state with the lowest activation energy, this is not a universal rule. For some CBS reductions, an optimal temperature may exist, below which the selectivity can surprisingly decrease.[2][11]

    • Solution:

      • Perform a Temperature Screen: Run small-scale reactions at various temperatures (e.g., -20 °C, 0 °C, and room temperature) to identify the optimum for your specific substrate-catalyst pair.

      • Maintain Consistent Temperature: Ensure the reaction vessel is adequately cooled and maintained at the target temperature throughout the experiment.

Troubleshooting Flowchart: Low Enantioselectivity

G start Low % ee Observed check_catalyst Is the catalyst active and fresh? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes sol_catalyst Solution: - Use fresh catalyst - Store properly under N2 - Generate catalyst in-situ check_catalyst->sol_catalyst No check_bg_rxn Is background reduction minimized? check_temp->check_bg_rxn Yes sol_temp Solution: - Perform temperature screening (-20°C, 0°C, RT) - Ensure consistent cooling check_temp->sol_temp No sol_bg_rxn Solution: - Add substrate slowly - Use minimal excess of borane reagent check_bg_rxn->sol_bg_rxn No end_node Improved % ee check_bg_rxn->end_node Yes sol_catalyst->end_node sol_temp->end_node sol_bg_rxn->end_node

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Problem 2: My reaction has stalled or gives a low yield.
  • Potential Cause: Catalyst Poisoning or Inhibition

    • Why it happens: Impurities in the substrate, solvent, or reagents can act as catalyst poisons. Water is a common culprit, as it reacts with both borane reagents and can hydrolyze the catalyst. Acidic or basic impurities can also interfere with the catalytic cycle.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

      • Purify Substrate: If the indanone substrate is impure, purify it by chromatography, recrystallization, or distillation before the reaction.

      • Check Reagent Quality: Use high-purity reagents and inert gases.

Problem 3: The reaction works for 1-indanone but gives poor stereoselectivity for my substituted indanone.
  • Potential Cause: Substrate-Catalyst Mismatch

    • Why it happens: The electronic and steric properties of substituents on the indanone ring can significantly influence the reaction's outcome. A bulky substituent at the C2 or C7 position, for example, may clash with the catalyst's chiral framework, leading to poor facial discrimination. Electron-withdrawing or -donating groups can alter the electronics of the carbonyl, affecting its coordination to the catalyst.

    • Solution:

      • Switch Catalyst Class: If a CBS catalyst provides poor results, a transition metal catalyst might offer a different coordination geometry and steric environment, leading to better selectivity. For example, ATH with a Ru-Ts-DENEB catalyst has been shown to be highly effective for 3-aryl-indanones.[5]

      • Modify the Catalyst: Within the same class, subtle changes can have a large impact. For CBS catalysts, switching from the standard proline-derived catalyst to one with bulkier groups can sometimes improve selectivity for challenging substrates.

Data & Protocols

Comparative Data: Catalyst Performance in 1-Indanone Reduction

The following table summarizes typical results for the reduction of unsubstituted 1-indanone with different catalyst systems, providing a baseline for comparison.

Catalyst SystemH₂ SourceTemp.Typical % eeTypical YieldReference
(S)-CBS (10 mol%)BH₃·THFRT91-98%>90%[2]
(R,R)-Ts-DENEB-RuHCO₂H/Et₃NRT>99%~99% (Kinetic Resolution)[5]
CuH-based catalyst(EtO)₂MeSiHRT>95%High[3]
Experimental Protocol: General Procedure for CBS-Catalyzed Asymmetric Reduction of 1-Indanone

This protocol is a representative example and should be optimized for specific substrates.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10M)

  • 1-Indanone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Standard workup and purification reagents (e.g., HCl, EtOAc, brine, MgSO₄)

Procedure:

  • Setup: Under an argon or nitrogen atmosphere, add anhydrous THF (5 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Catalyst & Reagent Addition: To the cooled THF, add the (S)-Methyl-CBS solution (0.1 mmol, 10 mol%). Then, add the borane-dimethyl sulfide complex (0.6 mmol) dropwise. Stir the solution for 10 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-indanone (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 30 minutes using the dropping funnel.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully add methanol (2 mL) dropwise to quench the excess borane (Caution: Hydrogen gas evolution).

  • Workup: Allow the mixture to warm to room temperature. Add 1N HCl (5 mL) and stir for 30 minutes. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Mechanism Visualization: CBS Reduction of Indanone

G cluster_0 CBS Catalytic Cycle for Indanone Reduction Catalyst CBS Catalyst (Oxazaborolidine) Active_Catalyst Active Catalyst-BH3 Complex Catalyst->Active_Catalyst Coordination BH3 BH3 Source (e.g., BH3-SMe2) BH3->Active_Catalyst Transition_State [Transition State] - Ketone Coordinated - Hydride Transfer Active_Catalyst->Transition_State Coordination Indanone Indanone (Substrate) Indanone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Reduction Product_Complex->Catalyst Catalyst Regeneration Indanol Chiral Indanol (Product) Product_Complex->Indanol Release

Caption: Simplified catalytic cycle for the CBS reduction of indanone.

References

  • Annulations involving 1-indanones to access fused- and spiro frameworks.PMC - NIH.
  • Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine.RSC Publishing.
  • Annulations involving 1-indanones to access fused- and spiro frameworks.RSC Publishing.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • The Noyori Asymmetric Hydrogenation Reaction.Andrew G Myers Research Group, Harvard University.
  • Corey–Itsuno reduction.Wikipedia.
  • Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase.PMC - NIH.
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of ( R )-tolterodine.
  • How can a ketone be enantioselectively reduced, in the presence of an ester?
  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system.PubMed.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for Chiral Separation of Fluoro-inden-1-amines

Welcome to the Technical Support Center for the chiral separation of fluoro-inden-1-amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral separation of fluoro-inden-1-amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing mobile phases in HPLC and SFC applications. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate the complexities of chiral separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the underlying scientific reasoning to empower your method development.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am not seeing any separation of my fluoro-inden-1-amine enantiomers, or the resolution is very poor. What are the likely causes and how can I fix this?

Answer: Poor enantiomeric resolution is a common initial challenge in chiral method development. The primary cause is often a suboptimal mobile phase composition that does not facilitate sufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this issue:

Causality and Protocol:

  • Incorrect Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase is critical for achieving selectivity.[1][2] Different solvents can modulate the interactions between the analyte and the CSP.

    • Protocol: Begin with a standard screening protocol using a polysaccharide-based chiral column. A recommended starting point for normal phase mode is a mobile phase of 80:20 (v/v) hexane/ethanol.[3] For polar organic mode, a mobile phase of 90:10 (v/v) acetonitrile/methanol can be effective.[3] Systematically vary the ratio of the strong eluting solvent (e.g., alcohol) in increments of 5-10% to find an optimal balance between retention and resolution.

  • Missing or Inappropriate Additives: Fluoro-inden-1-amines are basic compounds. Unwanted interactions with residual acidic silanol groups on the silica support of the CSP can lead to poor peak shape and low resolution.[4] Mobile phase additives are essential to mitigate these effects and enhance chiral recognition.[4][5]

    • Protocol: Introduce a basic additive to the mobile phase. For normal phase and polar organic modes, start by adding 0.1% to 0.5% (v/v) of diethylamine (DEA) or butylamine.[5][6] In some cases, a combination of an acidic and a basic additive, such as 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA), can significantly improve selectivity.[3] The acidic additive protonates the amine, leading to more defined interactions with the CSP, while the basic additive deactivates the silanol groups.

  • Suboptimal Alcohol Modifier: The type of alcohol used as a modifier can have a profound impact on selectivity.

    • Protocol: If resolution is still poor with ethanol, systematically test other alcohol modifiers such as isopropanol (IPA) and n-propanol.[7] The change in steric hindrance and hydrogen bonding properties of the alcohol can alter the chiral recognition mechanism.

The following diagram illustrates a systematic workflow for initial mobile phase screening to achieve baseline resolution.

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Peak Tailing or Broad Peaks

Question: My peaks are tailing significantly, which is affecting my ability to accurately quantify the enantiomers. What is causing this and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like fluoro-inden-1-amines is almost always due to secondary interactions with the stationary phase. Specifically, the primary amine functionality can interact strongly with acidic silanol groups on the silica surface of the CSP.

Causality and Protocol:

  • Silanol Interactions: The free silanol groups on the silica support are acidic and can form strong ionic interactions with the basic amine group of your analyte. This leads to a mixed-mode retention mechanism, causing peak tailing.

    • Protocol: The most effective way to address this is by adding a basic modifier to your mobile phase to "mask" the silanol groups.

      • For Normal and Polar Organic Modes: Add a small concentration (typically 0.1% to 0.5% v/v) of a competitive base like diethylamine (DEA), triethylamine (TEA), or butylamine.[5][6] These additives will preferentially interact with the silanol groups, preventing your analyte from doing so.

      • For Supercritical Fluid Chromatography (SFC): While the bulk of the mobile phase is CO2, the organic modifier (co-solvent) should contain the additive. Using a combination of an acid and a base, such as trifluoroacetic acid and triethylamine, can also improve peak symmetry in SFC.[3]

  • Inappropriate Additive Concentration: Too little additive will not sufficiently suppress silanol interactions, while too much can sometimes negatively impact selectivity.

    • Protocol: Start with a low concentration of your chosen basic additive (e.g., 0.1% DEA) and incrementally increase it (e.g., to 0.2%, 0.3%) while monitoring both peak shape and resolution. There is often a "sweet spot" that provides the best peak symmetry without compromising separation.

AdditiveStarting Concentration (v/v)ModePurpose
Diethylamine (DEA)0.1% - 0.5%NP/POSilanol masking, improves peak shape for basic analytes.[5]
Triethylamine (TEA)0.1% - 0.5%NP/PO/SFCSilanol masking, often used with TFA.[3]
Butylamine0.1% - 0.5%NP/POEffective for polysaccharide columns.[8]
Trifluoroacetic Acid (TFA)0.1% - 0.3%NP/PO/SFCIon-pairing agent, can improve peak shape and selectivity.[3][7]

Caption: Common mobile phase additives for chiral amine separation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions encountered during the development of chiral separation methods for fluoro-inden-1-amines.

1. What is the best type of chiral stationary phase (CSP) for separating fluoro-inden-1-amines?

Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are generally the most successful for a broad range of chiral compounds, including amines.[2][9] Immobilized polysaccharide phases are particularly robust as they allow for the use of a wider range of solvents.[8] Cyclofructan-based CSPs have also shown excellent selectivity for primary amines.[3] It is highly recommended to screen a few different polysaccharide and cyclofructan columns during initial method development.

2. Should I use Normal Phase, Polar Organic, or SFC for my separation?

The choice of chromatographic mode depends on your specific requirements:

  • Normal Phase (NP) HPLC: Often provides excellent selectivity for chiral separations.[3] The mobile phases typically consist of a non-polar solvent like hexane with an alcohol modifier.

  • Polar Organic (PO) HPLC: Uses polar organic solvents like acetonitrile and methanol. This mode can sometimes offer different selectivity compared to NP and may be advantageous for certain compounds.[3]

  • Supercritical Fluid Chromatography (SFC): This is an increasingly popular technique for chiral separations due to its high speed, reduced solvent consumption, and often superior separation efficiency.[3][10][11] SFC is considered a "green" chromatography technique.[11] For primary amines, SFC has been shown to provide comparable selectivities to HPLC with the benefit of improved peak symmetries and faster analysis times.[3][12]

The following diagram illustrates the decision-making process for selecting a chromatographic mode.

ModeSelection start Select Chromatographic Mode sfc SFC Advantages: Fast, Green, High Efficiency Considerations: Requires specialized equipment start->sfc hplc HPLC start->hplc np_hplc Normal Phase HPLC Advantages: High Selectivity Considerations: Solvent cost and disposal hplc->np_hplc po_hplc Polar Organic HPLC Advantages: Different Selectivity Profile Considerations: Analyte solubility hplc->po_hplc

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride by Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of purity for chiral intermediates like (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for chiral intermediates like (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is not merely a procedural step but a cornerstone of safety and efficacy. This guide offers an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity validation. We will explore the causality behind experimental choices, compare qNMR with established chromatographic techniques, and provide a self-validating protocol grounded in authoritative standards.

The Criticality of Purity for Chiral Amines

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its enantiomeric purity is of paramount importance, as the opposite enantiomer could have different pharmacological or toxicological profiles.[1][2] Therefore, a robust and accurate analytical method for purity assessment is essential for quality control and regulatory compliance.

Quantitative NMR: A First-Principle Approach to Purity

Quantitative NMR (qNMR) has emerged as a powerful and reliable method for determining the purity of pharmaceutical compounds.[3][4] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR is a primary ratio method that allows for direct quantification against a single, certified internal standard.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[3][4]

Why qNMR? The Causality Behind the Choice

The selection of qNMR for purity determination is driven by several key advantages over traditional methods:

  • Universal Detection: For ¹H qNMR, the signal response is directly proportional to the molar amount of the substance, largely independent of its chemical structure. This eliminates the need for specific response factors for each impurity, a common requirement in HPLC.[4][6]

  • Direct Measurement: qNMR provides a direct measurement of the mass fraction of the analyte, offering a more accurate representation of purity compared to area percent calculations from chromatography, which may not detect all impurities.[4]

  • Simultaneous Quantification and Structural Confirmation: A single qNMR experiment can both confirm the identity of the analyte and quantify its purity, as well as identify and quantify impurities with known structures.[7]

  • Non-Destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis if necessary.[8]

Comparative Analysis: qNMR vs. Chromatographic Methods

While HPLC and GC are workhorse techniques in pharmaceutical analysis, qNMR offers distinct advantages for the purity validation of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Chiral Chromatography
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning between a mobile and stationary phase.[9]Separation of volatile compounds based on boiling point and polarity.[9]Enantioselective separation based on interactions with a chiral stationary or mobile phase.[10][11]
Quantification Absolute quantification using a single internal standard.[5]Relative quantification based on area percent or requires specific reference standards for each impurity.Relative quantification, often requiring derivatization for non-volatile compounds.Primarily for determining enantiomeric excess, not absolute purity of the primary component.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.[3][6]Can be more complex, involving filtration and mobile phase preparation.May require derivatization to increase volatility and thermal stability.Similar to HPLC, but with specialized columns and mobile phases.
Analysis Time Rapid, with data acquisition often under 30 minutes per sample.[12][13]Typically 15-60 minutes per sample.Run times can be longer, depending on the volatility of the compounds.Can have longer run times to achieve sufficient resolution of enantiomers.
Specificity Highly specific, based on unique chemical shifts of protons.Dependent on chromatographic resolution.Dependent on chromatographic resolution and mass spectral data.Highly specific for enantiomers.
Limitations Lower sensitivity compared to MS-based methods, potential for signal overlap.[14]Requires chromophores for UV detection, response factors can vary.[4]Limited to volatile and thermally stable compounds.[9]Can be expensive and method development can be challenging.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the experimental workflow for qNMR purity determination and the logical comparison with alternative methods.

qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl (e.g., 10-20 mg) weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) dissolve Dissolve sample and IS in deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (≥400 MHz, regulated temp.) transfer->instrument_setup parameter_opt Parameter Optimization (Pulse program, relaxation delay) instrument_setup->parameter_opt acquire_data Acquire 1H NMR Spectrum parameter_opt->acquire_data phase_baseline Phase and Baseline Correction acquire_data->phase_baseline integrate Integrate Analyte and IS Signals phase_baseline->integrate calculate Calculate Purity using qNMR equation integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Purity Method Comparison cluster_qnmr qNMR cluster_hplc HPLC/GC cluster_chiral Chiral Chromatography Analyte (r)-5-Fluoro-2,3-dihydro-1h- inden-1-amine HCl Purity qnmr_node Direct, Absolute Purity (Mass Fraction) Analyte->qnmr_node hplc_node Relative Purity (Area %) Analyte->hplc_node chiral_node Enantiomeric Purity (e.g., %ee) Analyte->chiral_node qnmr_adv Advantages: - Universal Detection - No Response Factors - Structural Info qnmr_node->qnmr_adv hplc_adv Disadvantages: - Requires Impurity Standards - Variable Response Factors - May miss non-chromophoric impurities hplc_node->hplc_adv chiral_adv Specific for stereoisomers, not overall chemical purity chiral_node->chiral_adv

Caption: Logical comparison of purity determination methods.

Self-Validating Experimental Protocol for qNMR Purity Determination

This protocol is designed to be self-validating by incorporating checks and best practices that ensure the accuracy and reliability of the results, in alignment with ICH guidelines.[15][16][17][18]

1. Materials and Instrumentation

  • (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride: The analyte to be tested.

  • Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity). Rationale: Maleic acid is stable, non-volatile, and has a simple ¹H NMR spectrum with a singlet at ~6.3 ppm in DMSO-d6, which typically does not overlap with analyte signals.[4]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, ≥99.9% D). Rationale: DMSO-d6 is an excellent solvent for many amine hydrochlorides and the residual proton signal does not typically interfere with key analyte signals.

  • NMR Spectrometer: ≥400 MHz, equipped with a probe capable of temperature regulation. Rationale: Higher field strengths provide better signal dispersion and sensitivity.[3]

  • Analytical Balance: Readable to at least 0.01 mg.

2. Sample Preparation (Triplicate Preparations Recommended)

  • Accurately weigh approximately 15 mg of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Rationale: Aim for a 1:1 molar ratio between the analyte and the IS to optimize integration accuracy.[3]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

  • Tuning and Shimming: Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.

  • Temperature: Set and regulate the probe temperature to a constant value (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[3][19]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A conservative value of 30-60 seconds is often sufficient for quantitative accuracy.[6]

    • Flip Angle: Use a 90° pulse.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.[19] Typically, 16 to 64 scans are adequate.

    • Spectral Width (sw): Set to cover the entire expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.[6]

4. Data Processing

  • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[20]

  • Perform manual phase correction to ensure all peaks have a pure absorption lineshape.[6][19]

  • Apply a baseline correction algorithm (e.g., polynomial function) to ensure a flat baseline across the spectrum, especially around the integrated signals.[19]

  • Integrate the selected, well-resolved signal of the analyte and the singlet of the internal standard.

5. Purity Calculation

The purity of the analyte is calculated using the following equation[3][20]:

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Mass

  • P: Purity of the internal standard

Method Validation According to ICH Q2(R2)

The qNMR method should be validated for its intended purpose.[13][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals from any impurity signals.

  • Linearity: Assessed by preparing samples at different concentrations (e.g., 50-150% of the target concentration) and plotting the analyte/IS integral ratio against the analyte/IS mass ratio. A correlation coefficient (R²) > 0.99 is typically expected.[5][21]

  • Accuracy: Determined by spiking a sample of known purity with a known amount of analyte and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by multiple preparations on the same day, while intermediate precision is evaluated on different days or by different analysts. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[17]

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

Conclusion

Quantitative NMR offers a robust, accurate, and efficient method for the purity validation of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. Its foundation as a primary ratio method provides a high degree of confidence in the results, making it an invaluable tool in pharmaceutical development and quality control. By following a well-designed and validated protocol, researchers can ensure the integrity of their analytical data and the quality of this critical chiral intermediate. While chromatographic methods, particularly chiral chromatography, are essential for assessing enantiomeric purity, qNMR stands out for its ability to determine absolute chemical purity with a single, straightforward experiment.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

  • qNMR on samples from the production plant - Magritek. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science Publishers. [Link]

  • ALTERNATIVE METHODS FOR RADIOCHEMICAL PURITY TESTING IN RADIOPHARMACEUTICALS - INIS-IAEA. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Chiral Drug Separation. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. [Link]

  • Separation of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine on Newcrom R1 HPLC column. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. [Link]

  • 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO - PubChem. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. [Link]

  • Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PubMed. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. [Link]

  • QNMR – a modern alternative to HPLC - Almac. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Separation of Inden-1-Amine: A Comparative Analysis of Stationary Phases

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. Inden-1-amine, a valuable chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. Inden-1-amine, a valuable chiral building block, presents a common challenge in enantioselective chromatography. This guide provides an in-depth comparative analysis of different chiral stationary phases (CSPs) for the successful separation of inden-1-amine enantiomers, drawing upon established principles and experimental insights to inform your method development.

The Significance of Chiral Separation for Inden-1-Amine

Inden-1-amine possesses a stereogenic center, resulting in two enantiomers that are non-superimposable mirror images. In a biological system, these enantiomers can exhibit profound differences in pharmacological activity, with one enantiomer potentially being therapeutic while the other may be inactive or even toxic. Consequently, the ability to resolve and quantify the individual enantiomers of inden-1-amine is paramount in pharmaceutical research and quality control. High-performance liquid chromatography (HPLC) employing chiral stationary phases is the predominant technique for achieving this separation.

This guide will explore the performance of three major classes of CSPs for this application:

  • Polysaccharide-Based CSPs: Widely regarded as the workhorses of chiral separations due to their broad applicability.

  • Macrocyclic Glycopeptide CSPs: Known for their unique selectivity, particularly for polar and ionizable compounds.

  • Pirkle-Type CSPs: Valued for their rational design and strong π-π interaction capabilities.

Visualizing the Challenge: Inden-1-Amine Enantiomers

Inden-1-amine Enantiomers cluster_S (S)-Inden-1-amine cluster_R (R)-Inden-1-amine S_amine R_amine

Caption: The enantiomers of Inden-1-amine.

Polysaccharide-Based Chiral Stationary Phases: The Versatile First Line of Approach

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are often the first choice for screening chiral separations due to their remarkable versatility.[1][2] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[3]

For the separation of chiral amines like inden-1-amine, derivatization with reagents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance interactions with the CSP and improve resolution.[1]

Comparative Performance on Polysaccharide CSPs
Chiral Stationary PhaseChiral SelectorMobile Phase (v/v)Flow Rate (mL/min)Representative Analytes
Chiralpak® IE Amylose tris(3,5-dichlorophenylcarbamate)20% 2-Propanol in Hexane1.0Aliphatic and Aromatic Amines
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)10-30% 2-Propanol in Hexane1.0Aliphatic and Aromatic Amines
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)10-30% 2-Propanol in Hexane1.0α-Amino Acid Esters
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)10-30% 2-Propanol in Hexane1.0α-Amino Acid Esters

Note: The performance of these columns for inden-1-amine would require experimental verification. Generally, coated-type CSPs may offer better initial separation, while immobilized versions provide greater solvent compatibility.[1]

Chiral Recognition Mechanism on Polysaccharide CSPs

Polysaccharide CSP Interaction cluster_interactions Interaction Types CSP Polysaccharide CSP (Helical Groove) Analyte Inden-1-amine Enantiomer Interactions Multiple Non-covalent Interactions Analyte->Interactions Enters Groove Interactions->CSP H_Bond Hydrogen Bonding Interactions->H_Bond Pi_Pi π-π Stacking Interactions->Pi_Pi Dipole Dipole-Dipole Interactions->Dipole Steric Steric Hindrance Interactions->Steric

Caption: Chiral recognition on a polysaccharide CSP.

Macrocyclic Glycopeptide Chiral Stationary Phases: Selectivity for Polar Analytes

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec® CHIROBIOTIC™ T), offer a unique chiral recognition mechanism.[4][5] These phases possess ionic groups and are compatible with a wide range of mobile phases, including aqueous conditions, making them particularly suitable for the separation of polar and ionizable compounds like underivatized amines.[4] The complex structure of the macrocycle provides multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion complexation.[6]

Expected Performance with Astec® CHIROBIOTIC™ T

For an underivatized amine like inden-1-amine, a macrocyclic glycopeptide CSP is a strong candidate. The primary amine group can interact with the acidic sites of the teicoplanin selector. The aromatic ring of the indane moiety can participate in π-π interactions with the aromatic rings of the glycopeptide.

A typical starting point for method development on an Astec® CHIROBIOTIC™ T column would be a polar ionic or reversed-phase mode.

Polar Ionic Mode:

  • Mobile Phase: Methanol or Ethanol with a small percentage of an acidic modifier (e.g., 0.1% acetic acid) and a basic modifier (e.g., 0.1% triethylamine). The ratio of acid to base can be adjusted to optimize peak shape and resolution.

  • Rationale: This mode is excellent for ionizable compounds and often provides unique selectivity.

Reversed-Phase Mode:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic modifier like methanol or acetonitrile.

  • Rationale: A familiar and robust mode of chromatography that can be effective for a broad range of analytes.

Pirkle-Type Chiral Stationary Phases: Rational Design and π-π Interactions

Pirkle-type CSPs are based on the principle of forming transient diastereomeric complexes between the analyte and a chiral selector that is covalently bonded to the silica support.[7] These phases are often characterized by the presence of π-electron acceptor or π-electron donor moieties, making them particularly effective for analytes containing aromatic rings. The Whelk-O® 1 is a versatile Pirkle-type CSP with broad applicability.[7]

Expected Performance with Whelk-O® 1

The Whelk-O® 1 CSP contains a 3,5-dinitrobenzamido group, which is a strong π-electron acceptor. This makes it well-suited for separating analytes with π-electron donor systems, such as the aromatic ring of inden-1-amine. The primary chiral recognition interactions are expected to be π-π stacking, hydrogen bonding (between the amine of inden-1-amine and the amide group on the CSP), and steric interactions.

A typical starting point for method development on a Whelk-O® 1 column would be in normal-phase mode.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The percentage of the polar modifier is a key parameter for optimizing retention and resolution.

  • Rationale: Normal-phase chromatography often provides excellent selectivity on Pirkle-type CSPs for aromatic compounds.

Experimental Protocol: A Starting Point for Inden-1-Amine Separation

The following protocol is a generalized starting point for the chiral separation of inden-1-amine on a polysaccharide-based CSP, which is often the most successful for initial screening.

Objective: To achieve baseline separation of the enantiomers of inden-1-amine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Materials:

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP).[4]

  • Reagents:

    • Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (optional, as a basic additive)

    • Racemic inden-1-amine standard

    • Enantiomerically pure standards (if available for peak identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic inden-1-amine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Start with a mixture of Hexane and 2-Propanol in a 90:10 (v/v) ratio.

    • Additive: If peak tailing is observed, add 0.1% diethylamine (DEA) to the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

  • Optimization:

    • If separation is not achieved, systematically vary the percentage of 2-propanol in the mobile phase (e.g., 80:20, 70:30).

    • Evaluate the effect of different alcohol modifiers (e.g., ethanol).

    • Optimize the concentration of the basic additive if necessary.

    • Adjusting the column temperature can also influence selectivity.

Workflow for Chiral Stationary Phase Selection

CSP_Selection_Workflow start Start: Racemic Inden-1-amine screen_poly Screen on Polysaccharide CSP (e.g., Chiralpak AD-H) start->screen_poly eval_poly Evaluate Resolution (Rs) screen_poly->eval_poly screen_macro Screen on Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) eval_poly->screen_macro Rs < 1.5 optimize Optimize Mobile Phase & Temperature eval_poly->optimize Rs > 1.5 eval_macro Evaluate Resolution (Rs) screen_macro->eval_macro screen_pirkle Screen on Pirkle-type CSP (e.g., Whelk-O 1) eval_macro->screen_pirkle Rs < 1.5 eval_macro->optimize Rs > 1.5 eval_pirkle Evaluate Resolution (Rs) screen_pirkle->eval_pirkle eval_pirkle->optimize Rs > 1.5 end Final Validated Method eval_pirkle->end No Separation (Consider Derivatization) optimize->end

Sources

Comparative

A Comparative Analysis of the Biological Activity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine and its Non-fluorinated Analogs

Introduction: The Strategic Role of Fluorination in Modulating Bioactivity In the landscape of medicinal chemistry, the introduction of fluorine into a molecular scaffold is a well-established strategy to modulate its ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Modulating Bioactivity

In the landscape of medicinal chemistry, the introduction of fluorine into a molecular scaffold is a well-established strategy to modulate its pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] This guide provides a comparative analysis of the biological activity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine and its non-fluorinated counterpart, (R)-2,3-dihydro-1H-inden-1-amine, also known as (R)-1-aminoindan.

While direct comparative experimental data for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is not extensively available in public literature, we can infer its potential biological profile by examining its non-fluorinated analog and the well-characterized N-propargylated version, rasagiline. (R)-1-aminoindan is the primary metabolite of the potent monoamine oxidase B (MAO-B) inhibitor rasagiline, a drug widely used in the management of Parkinson's disease.[4] This comparison will, therefore, be grounded in the established bioactivities of these closely related compounds to provide a scientifically reasoned perspective.

Comparative Biological Activity: MAO-B Inhibition and Neuroprotection

The primary biological target for this class of compounds is monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters such as dopamine.[4] Inhibition of MAO-B can increase dopaminergic neurotransmission, which is a key therapeutic strategy in Parkinson's disease. Beyond symptomatic relief, there is growing interest in the neuroprotective potential of these molecules.

(R)-2,3-dihydro-1H-inden-1-amine: The Non-Fluorinated Analog

(R)-1-aminoindan is characterized as a weak, reversible inhibitor of MAO-B. Its interaction with the enzyme is not as potent or sustained as its N-propargylated parent compound, rasagiline. However, a significant body of research highlights its neuroprotective properties, which appear to be independent of its MAO-B inhibitory activity. Studies have demonstrated that (R)-1-aminoindan can protect neurons from oxidative stress and apoptotic cell death, suggesting a potential role in slowing the progression of neurodegenerative diseases.

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: The Fluorinated Analog

To illustrate the potential impact of modifications to the aminoindan scaffold, we can look at rasagiline (N-propargyl-(R)-1-aminoindan). While rasagiline is the N-propargylated version of (R)-1-aminoindan and not the direct fluorinated analog, its high potency as an irreversible MAO-B inhibitor underscores the sensitivity of this molecular framework to chemical modification.

CompoundStructureMAO-B InhibitionNeuroprotective Effects
(R)-2,3-dihydro-1H-inden-1-amine (R)-2,3-dihydro-1H-inden-1-amineWeak, Reversible InhibitorDemonstrated neuroprotective properties independent of MAO-B inhibition.
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (R)-5-Fluoro-2,3-dihydro-1H-inden-1-aminePredicted to have enhanced potency compared to the non-fluorinated analog (Experimental data not available).Predicted to retain or enhance neuroprotective effects (Experimental data not available).
Rasagiline (N-propargyl-(R)-1-aminoindan) RasagilinePotent, Irreversible InhibitorExhibits neuroprotective and anti-apoptotic activity.

Experimental Protocols: In Vitro MAO-B Inhibition Assay

To quantitatively assess and compare the MAO-B inhibitory activity of compounds like (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine and its non-fluorinated analog, a well-established in vitro fluorometric assay can be employed. This protocol utilizes kynuramine as a substrate for MAO-B, which is enzymatically converted to 4-hydroxyquinoline, a fluorescent product.

Principle:

The assay measures the rate of formation of the fluorescent product, 4-hydroxyquinoline, from the non-fluorescent substrate, kynuramine, catalyzed by MAO-B. The inhibitory potential of a test compound is determined by its ability to reduce the rate of this reaction.

Materials:
  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test compounds ((R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine and (R)-2,3-dihydro-1H-inden-1-amine)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Procedure:
  • Compound Preparation: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., selegiline) in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the potassium phosphate buffer.

  • Inhibitor Incubation: Add the test compounds at various concentrations to the respective wells. Include a positive control (reference inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add the recombinant human MAO-B enzyme to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilutions Add_Inhibitor Add Inhibitor/Vehicle Compound_Prep->Add_Inhibitor Enzyme_Prep Enzyme Solution Add_Enzyme Add MAO-B Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Kynuramine Solution Add_Substrate Initiate with Kynuramine Substrate_Prep->Add_Substrate Add_Buffer Add Buffer to Plate Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Measure_Fluorescence Calculate_V0 Calculate Initial Velocities Measure_Fluorescence->Calculate_V0 Calculate_Inhibition Determine % Inhibition Calculate_V0->Calculate_Inhibition Calculate_IC50 Calculate IC50 Calculate_Inhibition->Calculate_IC50

Workflow for the in vitro MAO-B inhibition assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these compounds is the inhibition of MAO-B, which leads to an increase in the synaptic concentration of dopamine. This is particularly relevant in the striatum, a brain region heavily affected in Parkinson's disease.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAO_B->Metabolites Aminoindan (R)-5-Fluoro-1-aminoindan or Non-fluorinated analog Aminoindan->MAO_B Inhibition Dopamine_receptor Dopamine Receptors Dopamine_cleft->Dopamine_receptor Binding Signal Signal Transduction Dopamine_receptor->Signal

MAO-B inhibition by aminoindan analogs.

Beyond MAO-B inhibition, the neuroprotective effects of the non-fluorinated analog, (R)-1-aminoindan, are thought to involve the modulation of pro-survival and anti-apoptotic signaling pathways. While the precise mechanisms are still under investigation, it is hypothesized that these compounds may influence the expression of Bcl-2 family proteins and activate protein kinase C (PKC) signaling cascades, ultimately leading to enhanced neuronal survival. It is plausible that the fluorinated analog would engage similar neuroprotective pathways, potentially with altered potency.

Conclusion and Future Directions

The comparison between (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine and its non-fluorinated analog, (R)-2,3-dihydro-1H-inden-1-amine, highlights the significant impact of fluorination in medicinal chemistry. While direct experimental evidence for the fluorinated compound is sparse, the established biological activities of its non-fluorinated counterpart and the potent MAO-B inhibitor rasagiline provide a strong rationale for its potential as a more potent MAO-B inhibitor with retained or enhanced neuroprotective properties.

Further in-depth studies are warranted to empirically determine the IC50 values of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine against MAO-A and MAO-B, and to elucidate its specific neuroprotective mechanisms. Such research would provide a clearer understanding of the structure-activity relationships within this important class of compounds and could pave the way for the development of novel therapeutics for neurodegenerative disorders.

References

  • Agrawal, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Medicinal Chemistry Research, 32(5), 841-871. Available from: [Link]

  • Cai, Z., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114021. Available from: [Link]

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  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Available from: [Link]

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Validation

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profile of Fluorinated vs. Non-Fluorinated Inden-1-Amines

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a drug candidate's molecular scaffold is a powerful tool to enhance its pharmacokinetic profile. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a drug candidate's molecular scaffold is a powerful tool to enhance its pharmacokinetic profile. This guide provides an in-depth comparison of the anticipated pharmacokinetic properties of drugs derived from fluorinated versus non-fluorinated inden-1-amines. While direct comparative data for this specific class is emerging, we can extrapolate from well-established principles in medicinal chemistry and extensive data from other aminergic compounds to predict the impact of fluorination. This guide will delve into the causal relationships behind these effects and provide detailed experimental protocols to validate these principles in your own research.

The Inden-1-Amine Scaffold: A Privileged Structure in Drug Discovery

The inden-1-amine motif is a key pharmacophore found in a variety of biologically active compounds. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. However, like many small molecules, non-fluorinated inden-1-amines can face challenges in their journey through the body, including rapid metabolism and suboptimal absorption.

The Impact of Fluorination on Pharmacokinetics: A Mechanistic Overview

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties. These changes, in turn, have a significant impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the drug.

Metabolism: Blocking the "Soft Spots"

A primary strategy in drug design is to improve metabolic stability, and fluorination is a key tactic to achieve this.[1] Aromatic amines are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of reactive metabolites.[2][3][4]

  • Non-Fluorinated Inden-1-Amines: The aromatic rings of the indane core and any aryl substituents are potential sites for hydroxylation by CYP enzymes. The benzylic position adjacent to the amine is also a common site of oxidation.

  • Fluorinated Inden-1-Amines: Introducing a fluorine atom at a metabolically labile position can effectively block this enzymatic attack. The strong carbon-fluorine bond is highly resistant to cleavage.[5] Furthermore, the electron-withdrawing nature of fluorine can deactivate the aromatic ring, making it less susceptible to oxidation.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., Midazolam, Dextromethorphan)[7]

  • Pooled human liver microsomes[7][8]

  • 0.1 M Phosphate buffer (pH 7.4)[7]

  • NADPH regenerating system[7][8]

  • Acetonitrile (ACN) for reaction termination[7][8]

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system[9][10][11]

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the test compound in phosphate buffer to the final desired concentration (typically 1 µM).[7]

  • Add human liver microsomes (final protein concentration 0.5 mg/mL) to the test compound solution.[8]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[7][8]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[7][8]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9][10][11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Absorption and Bioavailability: The Lipophilicity and pKa Balance

For oral drugs, absorption across the gastrointestinal tract is a critical step. Fluorination can modulate two key parameters that influence this process: lipophilicity and basicity (pKa).

  • Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to permeate through the lipid bilayers of cell membranes.[1] However, excessive lipophilicity can lead to poor solubility and increased binding to plasma proteins, which may reduce the free drug concentration.

  • Basicity (pKa): The strong electron-withdrawing effect of fluorine can significantly lower the pKa of a nearby amine group. This reduction in basicity means that at physiological pH, a larger fraction of the amine will be in its neutral, un-ionized form. The neutral form is more lipophilic and can more readily cross cell membranes.[12]

Experimental Protocol: Caco-2 Permeability Assay

This in vitro model is considered the gold standard for predicting human intestinal absorption.[13]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES[14]

  • Test compound and control compounds (e.g., propranolol for high permeability, mannitol for low permeability)[14]

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.[14]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a typical concentration of 10 µM) to the apical (A) side of the monolayer.[15]

  • Add fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.

  • Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Distribution: The Role of Plasma Protein Binding

Once absorbed, a drug is distributed throughout the body via the bloodstream. Many drugs bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is pharmacologically active. Fluorination can influence plasma protein binding, although the effects are not always predictable and depend on the specific molecular context. Increased lipophilicity can sometimes lead to higher plasma protein binding.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

This is a widely accepted method for determining the extent of drug binding to plasma proteins.[16][17][18][19][20]

Objective: To determine the percentage of a drug that is bound to plasma proteins at equilibrium.

Materials:

  • Rapid Equilibrium Dialysis (RED) device[18][20]

  • Dialysis membrane (typically with a molecular weight cutoff of 8-14 kDa)[16]

  • Human plasma[16][18][20]

  • Phosphate buffered saline (PBS), pH 7.4[18]

  • Test compound

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in plasma at the desired concentration.[18]

  • Add the plasma-drug solution to one chamber of the RED device and PBS to the other chamber.[18][20]

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[18]

  • After incubation, take samples from both the plasma and the PBS chambers.

  • Matrix-match the samples (e.g., add blank plasma to the PBS sample and PBS to the plasma sample) to minimize analytical artifacts.

  • Quantify the concentration of the drug in both chambers using LC-MS/MS.

Data Analysis:

  • Calculate the fraction unbound (fu) = Concentration in PBS chamber / Concentration in plasma chamber.

  • Calculate the percentage bound = (1 - fu) * 100.

Comparative Data Summary

While specific data for inden-1-amines is limited, the following table illustrates the expected trends based on general principles and data from other amine-containing drugs.

Pharmacokinetic ParameterNon-Fluorinated Inden-1-Amine (Predicted)Fluorinated Inden-1-Amine (Predicted)Rationale for Change
Metabolic Stability (t½ in HLM) LowerHigherFluorine blocks sites of CYP-mediated oxidation.[5]
Intestinal Permeability (Papp) ModerateHigherIncreased lipophilicity and/or decreased pKa of the amine.
Oral Bioavailability (%F) VariableHigherCombination of increased metabolic stability and permeability.
Plasma Protein Binding (% Bound) VariablePotentially HigherIncreased lipophilicity can lead to greater binding.
Volume of Distribution (Vd) ModeratePotentially HigherIncreased lipophilicity can lead to greater distribution into tissues.
Clearance (CL) HigherLowerReduced metabolic clearance due to increased stability.

Visualizing the Impact of Fluorination

Metabolic Pathways

cluster_0 Non-Fluorinated Inden-1-Amine cluster_1 Fluorinated Inden-1-Amine Inden-1-Amine Inden-1-Amine Aromatic Hydroxylation Aromatic Hydroxylation Inden-1-Amine->Aromatic Hydroxylation CYP450 Benzylic Oxidation Benzylic Oxidation Inden-1-Amine->Benzylic Oxidation CYP450 F-Inden-1-Amine F-Inden-1-Amine Metabolically Stable Metabolically Stable F-Inden-1-Amine->Metabolically Stable Blocked Metabolism

Caption: Predicted metabolic pathways of non-fluorinated vs. fluorinated inden-1-amines.

In Vivo Pharmacokinetic Study Workflow

Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Rodent Model Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Analysis Sample Analysis Plasma Separation->Sample Analysis LC-MS/MS PK Modeling PK Modeling Sample Analysis->PK Modeling Data Analysis

Caption: A typical workflow for a preclinical pharmacokinetic study in rodents.

Conclusion

The strategic incorporation of fluorine into the inden-1-amine scaffold holds significant promise for overcoming common pharmacokinetic hurdles. By blocking metabolic soft spots, modulating lipophilicity, and tuning the basicity of the amine, fluorination can lead to compounds with improved metabolic stability, enhanced oral bioavailability, and a more favorable overall pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for testing these hypotheses and advancing the development of novel inden-1-amine-derived therapeutics. As with any drug design strategy, the effects of fluorination are context-dependent, and empirical testing is essential to confirm the anticipated benefits.

References

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Comparative

A Senior Scientist's Guide to Enantiomeric Excess Determination: A Case Study of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine by Chiral SFC

Introduction: The Imperative of Chiral Purity in Modern Drug Development In the pharmaceutical landscape, the three-dimensional structure of a molecule is not a trivial detail; it is often the very essence of its biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity in Modern Drug Development

In the pharmaceutical landscape, the three-dimensional structure of a molecule is not a trivial detail; it is often the very essence of its biological function. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural duality can lead to profoundly different physiological effects.[1][2] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in the most critical cases, responsible for severe adverse effects. Consequently, the accurate quantification of enantiomeric purity, expressed as enantiomeric excess (ee), is a non-negotiable cornerstone of drug development and quality control.[3][4]

This guide provides an in-depth, practical comparison of analytical techniques for determining the enantiomeric excess of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will focus on the application of Supercritical Fluid Chromatography (SFC) as a primary analytical tool, detailing a robust methodology and exploring the scientific rationale behind its selection over alternative methods like High-Performance Liquid Chromatography (HPLC).

The Case for Supercritical Fluid Chromatography (SFC): Speed, Efficiency, and Sustainability

While chiral HPLC has long been the industry's workhorse, SFC has emerged as a powerful and often superior alternative for chiral separations.[5][6] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[] The unique properties of supercritical fluids—low viscosity and high diffusivity—provide several distinct advantages:

  • Higher Throughput: The low viscosity allows for significantly higher flow rates without generating excessive backpressure, drastically reducing analysis times compared to HPLC.[8][9]

  • Reduced Solvent Consumption: Replacing the bulk of organic solvents used in normal-phase HPLC with environmentally benign CO2 makes SFC a "greener" and more cost-effective technology.[8][10]

  • Faster Method Development: Columns equilibrate much more rapidly in SFC, accelerating the method development and screening process.[11]

  • Enhanced Resolution: The high diffusion coefficients can lead to improved chromatographic efficiency and, in many cases, superior resolution between enantiomers.[10][11]

These factors make chiral SFC an exceptionally well-suited technique for the high-throughput screening and quality control environments common in pharmaceutical development.[12][13]

Experimental Protocol: Enantiomeric Excess of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine via Chiral SFC

This protocol is designed as a self-validating system. The initial screening phase is crucial for identifying the optimal conditions, which are then confirmed and utilized for routine analysis.

Sample and Standard Preparation
  • Racemic Standard (System Suitability): Prepare a solution of racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine at a concentration of approximately 1.0 mg/mL in Methanol. This standard is critical for confirming the resolution of the two enantiomers.

  • Analyte Sample: Accurately weigh and dissolve the sample containing the (R)-enantiomer in Methanol to a final concentration of 1.0 mg/mL.

  • Spiked Sample (Peak Identification & Accuracy): Prepare a sample by spiking the analyte solution with a small amount (e.g., 1% w/w) of the racemic standard. This helps to unequivocally identify the peak corresponding to the (S)-enantiomer impurity.

Causality Note: Methanol is chosen as the diluent for its polarity and miscibility with the CO2/co-solvent mobile phase. A concentration of 1.0 mg/mL is a standard starting point to ensure a strong detector response without overloading the column.

Chiral SFC Method Screening and Optimization

The unpredictable nature of chiral recognition necessitates an initial screening of various chiral stationary phases (CSPs) and mobile phase co-solvents.[14] A generic screening strategy is the most efficient path to a successful separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Analysis prep Prepare Racemic Standard (1 mg/mL) screen_cols Screen 4-6 Complementary Chiral Stationary Phases (e.g., Amylose & Cellulose-based) prep->screen_cols Inject screen_solvs Use Isocratic Elution with 2-3 Different Co-solvents (e.g., Methanol, Ethanol) screen_cols->screen_solvs eval Evaluate Resolution (Rs) Select Best Condition (Rs > 1.5) screen_solvs->eval Collect Data optimize Fine-tune Co-solvent % & Additive Concentration (if needed for peak shape) eval->optimize Condition Selected analyze Analyze (R)-Enantiomer Sample & Spiked Sample optimize->analyze Final Method calc Calculate Enantiomeric Excess (% ee) analyze->calc

Caption: Chiral SFC Method Development Workflow.

Recommended Starting SFC Conditions

The following table outlines a robust starting point for the analysis. The optimal conditions will be determined from the screening process.

ParameterRecommended SettingRationale
Instrument Any modern analytical SFC systemModern systems provide stable pressure and flow control, crucial for reproducible results.[5]
Chiral Stationary Phase Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are highly versatile and have a high success rate for a broad range of chiral compounds, including amines.[5]
Mobile Phase Supercritical CO₂ / Methanol (Gradient or Isocratic)Methanol is a common polar co-solvent (modifier) that modulates solute retention.
Additive 0.1% Diethylamine (DEA) in MethanolAs a basic analyte, the amine can interact with residual acidic silanols on the stationary phase, causing peak tailing. A basic additive like DEA masks these sites, ensuring sharp, symmetrical peaks.
Flow Rate 3.0 mL/minA higher flow rate than HPLC is typical in SFC, leading to faster run times.[8]
Back Pressure Regulator 150 barMaintains the CO₂ in its supercritical state throughout the system.
Column Temperature 40 °CInfluences mobile phase density and can affect selectivity and efficiency.
Detection UV at 265 nmBased on the UV chromophore of the indane ring system.
Injection Volume 5 µLA typical volume to balance signal intensity with the risk of column overload.
Data Analysis and Calculation

The enantiomeric excess (% ee) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers in the chromatogram.

  • Identify Peaks: Use the chromatogram from the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Confirm the identity of the minor peak in the analyte sample using the spiked sample.

  • Integrate Areas: Obtain the peak area for the (R)-enantiomer (Area_R) and the (S)-enantiomer (Area_S).

  • Calculate % ee: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

A validated method should demonstrate a resolution (Rs) of >1.5 between the enantiomeric peaks for the racemic standard, ensuring accurate integration.[15]

Comparative Analysis: SFC vs. Alternative Techniques

While SFC is a premier technique, a comprehensive guide must compare it with established alternatives. The choice of method often depends on available instrumentation, required throughput, and the specific analytical challenge.[6]

G start New Chiral Analysis Needed q1 High Throughput Required? start->q1 sfc Chiral SFC hplc Chiral HPLC q3 Non-Separative Method Acceptable? hplc->q3 Separation Unsuccessful nmr NMR with Chiral Solvating Agent q1->sfc Yes q2 Solvent Cost / Disposal a Major Concern? q1->q2 No q2->sfc Yes q2->hplc No q3->sfc No, try SFC (Orthogonal Selectivity) q3->nmr Yes

Caption: Decision matrix for selecting a chiral analysis technique.

Head-to-Head: Chiral SFC vs. Chiral HPLC
FeatureChiral Supercritical Fluid Chromatography (SFC)Chiral High-Performance Liquid Chromatography (HPLC)Advantage
Analysis Time Typically 1-5 minutes Typically 5-20 minutesSFC
Solvent Consumption Very Low (Primarily recycled CO₂)High (Hexane/Heptane, Alcohols)SFC
Environmental Impact Low ("Green") High (Toxic, flammable organic solvents)SFC
Method Development Fast (Rapid column equilibration)[11]Slower (Longer equilibration times)SFC
Resolution Often comparable or superior[11]High, well-establishedComparable/SFC
Instrument Cost Higher initial investmentLower initial investmentHPLC
Operational Cost Lower (less solvent purchase/disposal)Higher (solvent costs)SFC
Other Notable Alternatives
  • Gas Chromatography (GC): Generally requires derivatization of the amine functional group to increase volatility and is less commonly used for this class of compounds compared to SFC or HPLC.[16]

  • Nuclear Magnetic Resonance (NMR): Using chiral solvating or shift reagents, NMR can be used to determine enantiomeric excess without physical separation.[17] The presence of a fluorine atom in the target molecule makes ¹⁹F NMR a particularly sensitive and powerful non-separative technique for this specific analysis.[18] However, it typically has a higher limit of quantification for the minor enantiomer compared to chromatographic methods.

Conclusion

For the determination of the enantiomeric excess of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, chiral SFC presents a compelling and superior methodology for most research and quality control settings. Its advantages in speed, efficiency, and sustainability directly address the needs of the modern pharmaceutical industry.[9] While chiral HPLC remains a viable and well-understood technique, the significant reduction in analysis time and solvent waste makes SFC the forward-looking choice. By employing a systematic screening approach, a robust, reliable, and highly efficient SFC method can be readily developed and validated, ensuring the chiral purity and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

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  • Chiral Separation Using SFC and HPLC. Shimadzu. (2016). Retrieved January 22, 2026, from [Link]

  • Journal of Chromatography A. (2014). AFMPS. Retrieved January 22, 2026, from [Link]

  • Lynam, K. G., & Nicolas, E. C. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed. Retrieved January 22, 2026, from [Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Ask the Editor: Advantages of Supercritical Fluid Chromatography (SFC) for Preparative Separations. (2005). LCGC International. Retrieved January 22, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved January 22, 2026, from [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. (2019). Agilent. Retrieved January 22, 2026, from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved January 22, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved January 22, 2026, from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Should I use SFC or HPLC for my Analysis?. (2023). Chromatography Today. Retrieved January 22, 2026, from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Analytical Advantages of SFC. Shimadzu. Retrieved January 22, 2026, from [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. Retrieved January 22, 2026, from [Link]

  • Chiral Drug Separation. Retrieved January 22, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Separation of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine on Newcrom R1 HPLC column. SIELC. Retrieved January 22, 2026, from [Link]

  • Supercritical Fluid Chromatography and its Advantages. Longdom Publishing. Retrieved January 22, 2026, from [Link]

  • Chiral Separation Techniques. Chemist Library. Retrieved January 22, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. (2023). Retrieved January 22, 2026, from [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved January 22, 2026, from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Retrieved January 22, 2026, from [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Certificate of Analysis for (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

An Objective Comparison and Methodological Deep Dive for a Critical Chiral Building Block For researchers in drug discovery and development, the integrity of a starting material is not merely a matter of quality control;...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Deep Dive for a Critical Chiral Building Block

For researchers in drug discovery and development, the integrity of a starting material is not merely a matter of quality control; it is the foundation upon which years of research and significant investment are built. Chiral amines, such as (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride, are pivotal building blocks in the synthesis of complex pharmaceutical agents.[1] Their stereochemistry often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1] Therefore, a Certificate of Analysis (CoA) for such a compound is more than a document—it is the primary assurance of identity, purity, and, most critically, enantiomeric fidelity.

This guide provides an in-depth analysis of the essential components of a CoA for (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. We will dissect the key analytical tests, compare the compound to relevant alternatives to highlight the importance of specific analytical outcomes, and provide detailed, field-tested experimental protocols that form the basis of a trustworthy quality assessment.

Deconstructing the Certificate of Analysis: Key Quality Attributes

A comprehensive CoA for a chiral intermediate like (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl must validate several critical parameters. The absence or ambiguity of any of these should be a red flag for the discerning scientist.

  • Identity Confirmation: Establishes that the material is, unequivocally, the correct molecule. This is typically achieved through a combination of spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the carbon-hydrogen framework. For this specific molecule, ¹⁹F NMR is an exceptionally powerful tool, providing a highly sensitive and specific signal for the fluorine atom, confirming its presence and chemical environment.[2][3][4]

    • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

    • Infrared Spectroscopy (IR): Confirms the presence of key functional groups (e.g., N-H stretches for the amine, C-F bond, aromatic C-H).

  • Purity Assessment (Assay): Quantifies the percentage of the desired compound in the material. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A high purity value (typically >98%) is essential to prevent side reactions from impurities in subsequent synthetic steps.

  • Enantiomeric Purity (Chiral Purity): This is arguably the most critical parameter for a chiral building block. It measures the excess of the desired (R)-enantiomer over the undesired (S)-enantiomer. This is expressed as enantiomeric excess (% ee). Chiral HPLC is the gold-standard technique for this determination.[5][6][7]

  • Residual Solvents: Manufacturing processes can leave behind trace amounts of organic solvents. As these can be toxic or interfere with reactions (e.g., poisoning a catalyst), their levels are strictly controlled according to pharmacopeial standards like USP <467>.[8][9] The standard method is Headspace Gas Chromatography (HS-GC).[10][11][12]

  • Elemental Impurities: Similar to residual solvents, trace amounts of heavy metals (e.g., Pb, As, Hg, Pd) can be introduced from catalysts or reactors. These are highly toxic and must be controlled within limits defined by guidelines such as ICH Q3D. The preferred analytical technique is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its exceptional sensitivity.[13][14][15]

  • Water Content: The amount of water can affect reaction stoichiometry and stability. It is precisely measured by Karl Fischer titration.

The Competitive Landscape: Why Specificity Matters

To understand the practical importance of a rigorous CoA, we compare (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride with several closely related alternatives. The following table presents typical specifications alongside hypothetical, yet realistic, analytical findings that a researcher might encounter.

Parameter(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl (Target) (s)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl (Wrong Enantiomer) (R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl (Regioisomer) (rac)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl (Racemic Mixture)
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
¹H NMR Conforms to structureConforms to structureDoes NOT Conform Conforms to structure
¹⁹F NMR Single peak at expected δSingle peak at expected δSingle peak at different δSingle peak at expected δ
Assay (HPLC) ≥ 99.0%≥ 99.0%≥ 99.0%≥ 99.0%
Enantiomeric Excess (Chiral HPLC) ≥ 99.5% ee ≤ 0.5% ee (as R) ≥ 99.5% ee~0% ee
Residual Solvents (GC-HS) Meets USP <467> limitsMeets USP <467> limitsMeets USP <467> limitsMeets USP <467> limits
Elemental Impurities (ICP-MS) Meets ICH Q3D limitsMeets ICH Q3D limitsMeets ICH Q3D limitsMeets ICH Q3D limits

Analysis of Comparison:

  • Enantiomer vs. Racemate: The racemic mixture and the incorrect (S)-enantiomer would be catastrophic in a stereospecific synthesis, leading to either a complete loss of biological activity or the production of an undesired, potentially harmful, isomeric product. Standard HPLC and NMR would fail to distinguish them from the correct material; only a chiral method can reveal this critical difference.

  • Regioisomer: The (R)-4-Fluoro isomer has the same mass and a similar structure, but the fluorine's position is different.[16] This seemingly minor change can drastically alter electronic properties and binding interactions in a final drug molecule. While ¹H NMR might show subtle differences, ¹⁹F NMR is definitive, as the chemical shift (δ) is highly sensitive to the atom's local environment.[17]

Experimental Protocols: The Foundation of Trustworthy Data

A protocol is only as good as its rationale. Here, we provide step-by-step methodologies for the most critical analyses, explaining the causality behind the chosen parameters—a self-validating system for ensuring data integrity.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Causality: The goal is to physically separate the (R) and (S) enantiomers. This is achieved by using a Chiral Stationary Phase (CSP) that has a stereospecific surface. Polysaccharide-based CSPs, like amylose tris(3,5-dimethylphenylcarbamate), are exceptionally effective for resolving a wide range of chiral compounds, particularly those containing aromatic rings, through interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[7] A normal-phase mobile system (hexane/isopropanol) is chosen to enhance these polar interactions with the CSP.

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Calculation p1 Accurately weigh ~10 mg of sample p2 Dissolve in 10 mL of Mobile Phase (1 mg/mL) p1->p2 h1 Equilibrate Chiralpak AD-H column with Mobile Phase p2->h1 p3 Prepare Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) p4 Filter and degas Mobile Phase p3->p4 p4->h1 h2 Inject 10 µL of sample solution h1->h2 h3 Isocratic Elution Flow Rate: 1.0 mL/min h2->h3 h4 UV Detection at 265 nm h3->h4 d1 Integrate peak areas for (R) and (S) enantiomers h4->d1 d2 Calculate Resolution (Rs > 1.5) d1->d2 d3 Calculate % Enantiomeric Excess: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100 d1->d3

Caption: Workflow for Chiral Purity Analysis by HPLC.

Detailed Protocol:

  • System: HPLC with UV Detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v). Rationale: DEA is a common modifier used to improve the peak shape of basic compounds like amines by reducing tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Rationale: Consistent temperature ensures reproducible retention times.

  • Detection: UV at 265 nm.

  • Sample Preparation: Prepare a solution of approximately 1.0 mg/mL in the mobile phase.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Inject a racemic standard.

    • The resolution (Rs) between the (R) and (S) peaks must be ≥ 1.5.

  • Calculation:

    • % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100.[7]

Protocol 2: Residual Solvent Analysis by Headspace GC

Causality: This method is designed to measure volatile organic compounds (solvents) in a solid matrix. The sample is heated in a sealed vial (headspace), causing the volatile solvents to partition into the gas phase above the sample. An aliquot of this gas is then injected into a Gas Chromatograph (GC). This technique avoids injecting the non-volatile drug substance, protecting the GC system and simplifying the chromatogram. The choice of a polar GC column (like a G43 or DB-WAX) ensures good separation of common polar and non-polar manufacturing solvents.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_gc Headspace GC-FID Analysis cluster_data Data Processing & Quantification p1 Accurately weigh ~100 mg of sample into a 20 mL headspace vial p2 Add 5 mL of diluent (e.g., DMSO or DMF) p1->p2 g1 Place vials in autosampler p2->g1 p3 Prepare a Standard Solution with known concentrations of expected solvents (per USP <467>) p3->g1 g2 Incubate vial at 80°C for 30 min g1->g2 g3 Pressurize vial and inject 1 mL of headspace gas g2->g3 g4 GC separation on G43 column with temperature gradient g3->g4 g5 Detection by FID g4->g5 d1 Identify peaks by comparing retention times with standard g5->d1 d2 Quantify each solvent based on peak area response vs. standard d1->d2 d3 Compare results to USP <467> concentration limits d2->d3

Caption: Workflow for Residual Solvent Analysis by GC-HS.

Detailed Protocol:

  • System: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID).

  • Column: G43 phase (e.g., DB-Select 624 UI) or DB-WAX, 30 m x 0.53 mm x 3.0 µm.

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • GC Oven Program: Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Injector: 250°C.

    • Detector (FID): 260°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 30 min.

    • Injection Volume: 1 mL.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., Dimethyl Sulfoxide - DMSO). Crimp securely.

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at their respective concentration limits as defined in USP <467>.[8][9]

  • Analysis: Identify and quantify any solvent peaks in the sample by comparing their retention times and peak areas to those of the standard.

Protocol 3: Elemental Impurity Analysis by ICP-MS

Causality: ICP-MS is the definitive technique for trace and ultra-trace metal analysis due to its ability to detect elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[13] The sample must first be digested, typically using strong acids and microwave energy, to destroy the organic matrix and liberate the elements into an aqueous solution. This solution is then nebulized into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then separated by their mass-to-charge ratio in a mass spectrometer, providing unambiguous identification and quantification.

Experimental Workflow Diagram

G cluster_prep Sample Digestion cluster_icpms ICP-MS Analysis cluster_data Data Processing & Evaluation p1 Accurately weigh ~0.1 g of sample into a microwave digestion vessel p2 Add concentrated acids (e.g., HNO₃ and HCl) p1->p2 p3 Perform microwave digestion using a validated program p2->p3 p4 Cool and dilute digestate to a final volume with deionized water p3->p4 i2 Introduce sample solution via nebulizer into argon plasma p4->i2 i1 Calibrate instrument with multi-element standards i1->i2 i3 Ions are extracted into mass spectrometer i2->i3 i4 Ions are separated by mass-to-charge ratio i3->i4 i5 Detection and signal counting i4->i5 d1 Quantify each element based on calibration curve i5->d1 d2 Compare results to ICH Q3D permitted daily exposure (PDE) limits d1->d2

Caption: Workflow for Elemental Impurity Analysis by ICP-MS.

Detailed Protocol:

  • System: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the sample into a clean microwave digestion vessel.

    • Add 5 mL of concentrated Nitric Acid (HNO₃) and 1 mL of Hydrochloric Acid (HCl).[18] Rationale: Nitric acid is a strong oxidizing agent that destroys the organic matrix, while HCl helps to stabilize certain elements like mercury.

    • Seal the vessel and digest using a validated temperature program (e.g., ramp to 200°C and hold for 20 min).

    • After cooling, carefully unseal and dilute the digestate to a final volume of 50 mL with 18 MΩ·cm deionized water.

  • Instrument Calibration: Prepare and run a series of multi-element calibration standards covering the concentration range of interest for the elements specified in ICH Q3D (e.g., Class 1: As, Cd, Hg, Pb; Class 2A: Co, V, Ni; etc.).

  • Analysis: Aspirate the prepared sample solution into the ICP-MS.

  • Quantification: Determine the concentration of each element in the sample by comparing its signal intensity against the calibration curve. Compare the calculated amounts to the established limits.

A Senior Scientist's Perspective: The Impact of Out-of-Specification Results

The data on a CoA is not abstract; it has direct consequences.

  • A low enantiomeric excess (>1% of the wrong enantiomer): This could inhibit the desired crystallization of a downstream intermediate, introduce complex purification challenges, or, in the worst case, lead to a final API with an unacceptable isomeric profile, jeopardizing the entire project.

  • High residual solvent levels (e.g., Methanol): Methanol can react with acid chloride intermediates, creating an unwanted methyl ester impurity. A solvent like Dichloromethane, if not removed, could be classified as a potential carcinogen, making the final product unsuitable for clinical use.

  • Presence of Palladium (Pd): If a palladium catalyst was used in the synthesis, its incomplete removal (e.g., >10 ppm) would be a major regulatory concern and could potentially catalyze unwanted side reactions in your own synthetic steps.

References

  • Shimadzu. (n.d.). Fast ICP-MS method for determination of heavy elements in different types of food matrices. Retrieved from [Link]

  • Shimadzu. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP Procedure A. Retrieved from [Link]

  • Sánchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7159–7163. Retrieved from [Link]

  • Arciniega, A. (2023). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Gerig, J.T. (2001). Fluorine NMR. Retrieved from [Link]

  • St. Gelais, T. M., et al. (2016). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Central Science, 2(5), 322–327. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. Retrieved from [Link]

  • LCGC International. (2019). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Heavy Metals and Trace Elements in Alternative Meats Per EAM 4.7 Method for ICP-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of ICP-MS Technique for Analysis of Heavy Metals in LD Slag Fines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Chiral Amines

Introduction: The Analytical Challenge of Fluorinated Chiral Amines In modern drug development, the incorporation of fluorine atoms into chiral amine scaffolds is a widely adopted strategy to enhance metabolic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Fluorinated Chiral Amines

In modern drug development, the incorporation of fluorine atoms into chiral amine scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, these same modifications present unique and significant challenges for analytical chemists. The high electronegativity of fluorine can alter intermolecular interactions, impact ionization efficiency, and complicate chromatographic separations. Ensuring the enantiomeric purity of these active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement, demanding robust and reliable analytical methods.

This guide provides an in-depth comparison of the primary chromatographic techniques for the analysis of fluorinated chiral amines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). More critically, it establishes a framework for the cross-validation of these methods—a process of using orthogonal techniques to provide a self-validating system of checks and balances, ensuring the utmost confidence in analytical results. We will move beyond procedural steps to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).

The Analytical Toolbox: A Comparative Overview

The separation and analysis of chiral compounds are pivotal in the pharmaceutical industry.[1][2] The three dominant chromatographic techniques—HPLC, SFC, and GC—each offer a distinct set of advantages and disadvantages for the specific task of resolving fluorinated chiral amines.[1][3] The choice of a primary method and its orthogonal counterpart for cross-validation is a strategic decision based on the physicochemical properties of the analyte and the intended purpose of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone of pharmaceutical analysis due to its versatility and the wide array of available stationary phases.[3][4][5] For chiral separations, polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) are often the most successful.[3]

  • Expertise & Experience: The basicity of the amine group often necessitates the use of mobile phase additives (e.g., diethylamine) to suppress ionic interactions with residual silanols on the silica support, thereby improving peak shape. The presence of fluorine can alter the analyte's interaction with the CSP. Therefore, screening multiple polysaccharide-based columns (e.g., amylose vs. cellulose derivatives) is a critical first step in method development.

  • Modes of Operation: HPLC can be run in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility. However, normal-phase HPLC, while often providing excellent chiral selectivity, suffers from high solvent consumption and cost.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC, particularly for chiral separations.[6] It utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.[6][]

  • Expertise & Experience: The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster and more efficient separations compared to HPLC.[6] This is a significant advantage for high-throughput screening environments common in drug discovery. Fluorinated compounds often exhibit good solubility in supercritical CO2, making SFC an especially suitable technique. SFC is often considered superior to HPLC for analyzing compounds that are difficult to separate, such as chiral molecules.[4]

  • Trustworthiness: SFC is an excellent orthogonal method to HPLC. A common cross-validation strategy involves developing a primary HPLC method and confirming the enantiomeric excess (%ee) results with a faster, more efficient SFC method. Agreement between the two disparate techniques provides very high confidence in the result.

Gas Chromatography (GC)

For volatile and thermally stable fluorinated amines, chiral GC offers exceptionally high resolution and sensitivity.[8]

  • Expertise & Experience: A significant drawback for amines is the requirement for derivatization.[2] The amine's polar nature leads to poor peak shape and strong interactions with the stationary phase. Derivatization, typically through trifluoroacetylation, masks the polar amine group, rendering the analyte more volatile and suitable for GC analysis.[2] This extra step adds time and a potential source of error to the workflow.

  • Authoritative Grounding: The use of cyclodextrin-based chiral stationary phases is the standard for chiral GC, offering a wide range of selectivities for various enantiomers.[8][9]

The Bedrock of Confidence: Method Validation Principles (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10] The ICH Q2(R1) guideline provides a framework of validation characteristics that must be assessed.[10][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., its counter-enantiomer, impurities, degradation products).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10] For an enantiomeric impurity, the range should typically span from the reporting limit to 120% of the specification limit.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling the undesired enantiomer.

The Cross-Validation Workflow: A Self-Validating System

Cross-validation is the ultimate demonstration of a method's trustworthiness. It involves comparing the results from two orthogonal methods. If two fundamentally different analytical techniques yield the same result, the probability of that result being erroneous is vanishingly small.

CrossValidationWorkflow cluster_method1 Primary Method (e.g., HPLC) cluster_method2 Orthogonal Method (e.g., SFC) M1_Dev Method Development & Optimization M1_Val Full Validation (ICH Q2(R1)) M1_Dev->M1_Val M1_Sample Sample Analysis (Reported %ee) M1_Val->M1_Sample Compare Statistical Comparison (e.g., Student's t-test) M1_Sample->Compare M2_Dev Method Development & Optimization M2_Val Partial Validation (Specificity, Precision, LOQ) M2_Dev->M2_Val M2_Sample Confirmation Analysis (Confirmation %ee) M2_Val->M2_Sample M2_Sample->Compare Result Validated Result Compare->Result No Significant Difference

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for the Asymmetric Reduction of 5-Fluoro-1-indanone

Introduction: The Significance of Chiral 5-Fluoro-1-indanol in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 5-Fluoro-1-indanol in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The chiral alcohol, (S)-5-fluoro-1-indanol, is a key building block in the synthesis of a variety of pharmacologically active molecules. Its fluorinated indane scaffold is a privileged motif in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability. The fluorine atom, in particular, can modulate a molecule's lipophilicity, binding affinity, and metabolic fate, making it a valuable tool in drug design.

This guide provides a comprehensive comparison of various catalytic systems for the asymmetric reduction of the prochiral ketone, 5-fluoro-1-indanone, to the desired (S)-5-fluoro-1-indanol. We will delve into the nuances of different chemocatalytic and biocatalytic approaches, presenting supporting experimental data to inform your selection of the most appropriate synthetic strategy.

Comparative Analysis of Catalytic Systems

The asymmetric reduction of ketones can be broadly categorized into two main approaches: chemocatalysis, primarily utilizing transition metal complexes with chiral ligands, and biocatalysis, which employs enzymes such as ketoreductases. Each methodology presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, and operational simplicity.

Chemocatalysis: Precision and Versatility with Transition Metal Catalysts

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful and widely adopted methods for the enantioselective reduction of ketones. These reactions typically employ ruthenium, rhodium, or iridium complexes coordinated to chiral ligands. The seminal work of Noyori and co-workers on Ru(II)-diamine-diphosphine catalysts revolutionized this field, demonstrating exceptional enantioselectivity and broad substrate scope.

Key Performance Indicators of Selected Chemocatalytic Systems

Catalyst SystemLigandHydrogen SourceSolventTemp (°C)Yield (%)ee (%)Reference
RuCl(S,S)-TsDPENHCOOH/NEt₃Acetonitrile28>95>99[1]
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN(S,S)-TsDPENIsopropanol/KOHIsopropanol809897[2]
Rh(III)-TsDPENTsDPENFormate/WaterWaterrtup to 99up to 99[3]
Ir(III)-TsDPENTsDPENFormate/WaterWaterrt-up to 99[3]

Note: Data for Rh(III) and Ir(III) systems are for general ketone reductions and serve as a benchmark for potential performance with 5-fluoro-1-indanone.

Causality Behind Experimental Choices:

  • Catalyst: Ruthenium-based Noyori-type catalysts are often the first choice for asymmetric transfer hydrogenation of aromatic ketones due to their high efficiency and selectivity. The combination of a chiral diamine and a diphosphine ligand creates a well-defined chiral pocket around the metal center, enabling effective stereocontrol.

  • Ligand: The N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand is a cornerstone of many successful asymmetric reduction catalysts. Its C₂-symmetric backbone and the stereodirecting influence of the phenyl and tosyl groups are crucial for achieving high enantioselectivity.

  • Hydrogen Source: Asymmetric transfer hydrogenation (ATH) often utilizes isopropanol or a formic acid/triethylamine (HCOOH/NEt₃) azeotrope as the hydrogen source, offering a milder and more operationally simple alternative to high-pressure hydrogen gas. The choice between these can influence reaction rates and enantioselectivity.

Biocatalysis: Green and Highly Selective Reductions with Ketoreductases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols with high enantiopurity. These reactions are typically performed in aqueous media under mild conditions, aligning with the principles of green chemistry.

Potential Biocatalytic Systems for 5-Fluoro-1-indanone Reduction:

While specific data for the biocatalytic reduction of 5-fluoro-1-indanone is not as readily available in the literature, the successful reduction of the parent compound, 1-indanone, provides a strong indication of feasibility. For instance, whole cells of Lactobacillus paracasei have been shown to reduce 1-indanone to (S)-1-indanol with high yield and enantioselectivity.[4] The application of engineered ketoreductases offers the potential for even greater efficiency and substrate specificity.

Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol, leading to products with very high enantiomeric excess.

  • Mild Reaction Conditions: Biocatalytic reactions are typically run at or near ambient temperature and pressure in aqueous solutions.

  • Environmental Benignity: The use of water as a solvent and the biodegradable nature of enzymes make this a greener approach.

Challenges in Biocatalysis:

  • Substrate Scope: Wild-type enzymes may not always accept structurally diverse or non-natural substrates. However, modern protein engineering techniques can often overcome this limitation.

  • Process Optimization: Factors such as pH, temperature, cofactor regeneration, and substrate/product inhibition need to be carefully optimized for efficient biotransformation.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN

This protocol is based on the highly efficient Noyori-type asymmetric transfer hydrogenation.

Materials:

  • 5-fluoro-1-indanone

  • RuCl catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous acetonitrile

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 5-fluoro-1-indanone (1.0 mmol).

  • Add anhydrous acetonitrile (5 mL) to dissolve the substrate.

  • In a separate vial, prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the RuCl catalyst (0.01 mmol, 1 mol%).

  • Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

  • Stir the reaction mixture at 28 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-5-fluoro-1-indanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (General Procedure)

This protocol provides a general framework for the biocatalytic reduction of 5-fluoro-1-indanone using a ketoreductase. The specific enzyme and conditions may require optimization.

Materials:

  • 5-fluoro-1-indanone

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺ cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO) if needed for substrate solubility

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing phosphate buffer.

  • Add D-glucose (e.g., 1.1 equivalents relative to the substrate).

  • Add the NADP⁺ or NAD⁺ cofactor (e.g., 1 mM).

  • Add the glucose dehydrogenase for cofactor regeneration.

  • Add the ketoreductase.

  • Dissolve the 5-fluoro-1-indanone in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mechanism and Rationale

Asymmetric Transfer Hydrogenation: The Noyori-Ikariya Outer-Sphere Mechanism

The widely accepted mechanism for Noyori-type asymmetric transfer hydrogenation involves an "outer-sphere" pathway where the ketone substrate does not directly coordinate to the metal center.

Noyori-Ikariya Mechanism Ru_precatalyst [Ru(II)-Cl(arene)(S,S)-TsDPEN] Precatalyst Active_RuH [Ru(II)-H(arene)(S,S)-TsDPEN] Active Catalyst Ru_precatalyst->Active_RuH Activation TS Six-membered Transition State Active_RuH->TS Coordination H_acceptor Deprotonated Hydrogen Donor Active_RuH->H_acceptor Product_complex [Ru(II)]-Product Complex TS->Product_complex Hydride Transfer Product_complex->Active_RuH Product Release Product (S)-5-Fluoro-1-indanol Product_complex->Product Substrate 5-Fluoro-1-indanone Substrate->TS H_donor Hydrogen Donor (e.g., HCOOH) H_donor->Active_RuH Regeneration

Figure 1: Simplified workflow of the Noyori-Ikariya asymmetric transfer hydrogenation mechanism.

The key steps involve:

  • Activation: The precatalyst is activated by a base to form the active ruthenium-hydride species.

  • Transition State Formation: The ketone substrate interacts with the active catalyst through a network of non-covalent interactions, including hydrogen bonding between the ketone's carbonyl oxygen and the N-H of the diamine ligand, and CH/π interactions between the substrate and the catalyst's aromatic rings. This forms a highly organized, six-membered pericyclic transition state.

  • Hydride Transfer: The hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted manner.

  • Product Release and Catalyst Regeneration: The chiral alcohol product dissociates, and the catalyst is regenerated by the hydrogen source.

The exquisite enantioselectivity arises from the steric and electronic interactions within the chiral pocket of the catalyst, which favors one orientation of the prochiral ketone over the other in the transition state.

Conclusion and Recommendations

For the asymmetric reduction of 5-fluoro-1-indanone, both chemocatalytic and biocatalytic methods offer viable and efficient routes to the desired (S)-5-fluoro-1-indanol.

  • Chemocatalysis , particularly with Noyori-type ruthenium catalysts like RuCl, provides a robust and highly enantioselective method that is well-documented and broadly applicable to aromatic ketones. This approach offers a high degree of predictability and control.

  • Biocatalysis with ketoreductases represents a greener and often more selective alternative. While requiring initial screening and optimization, the mild reaction conditions and potential for high yields and enantiopurities make it an attractive option, especially for large-scale synthesis.

The choice between these systems will ultimately depend on the specific requirements of your project, including scale, cost, available equipment, and desired level of "greenness." For rapid, small-scale synthesis with a high probability of success, a well-established chemocatalytic system is recommended. For larger-scale, more sustainable processes, the initial investment in developing a biocatalytic route can be highly rewarding.

References

  • Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 2008-2022. [Link]

  • Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 1995 , 117(28), 7562–7563. [Link]

  • Sahin, E.; Demir, A. S. Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Biocatalysis and Biotransformation, 2022 , 40(1), 1-9. [Link]

  • Wu, X.; Li, X.; King, F.; Xiao, J. Asymmetric transfer hydrogenation of ketones in water. Chemical Communications, 2005 , (21), 2746-2748. [Link]

  • Hollmann, F.; Arends, I. W. C. E.; Buehler, K. Biocatalytic Reductions: From Laboratory Curiosity to Industrial Workhorse. ChemCatChem, 2011 , 3(9), 1339-1352. [Link]

  • Park, S.; Lee, H.-K. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 2021 , 11(37), 22967-22974. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Lecture Notes. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Buller, R. et al. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications, 2024 , 15, 1789. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries in the Synthesis of Substituted Indan-1-amines

Introduction: Chiral indan-1-amines and their derivatives are privileged structural motifs in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of pharmaceuticals and chi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chiral indan-1-amines and their derivatives are privileged structural motifs in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of pharmaceuticals and chiral ligands. The stereocontrolled introduction of substituents on the indane scaffold, particularly at the 1- and 2-positions, is a critical challenge. The use of chiral auxiliaries is a robust and well-established strategy to achieve high diastereoselectivity in the synthesis of these valuable compounds. This guide provides a comparative analysis of prominent chiral auxiliaries for the asymmetric synthesis of substituted indan-1-amines, offering insights into their performance, mechanistic underpinnings, and practical considerations for researchers in drug development and synthetic chemistry.

The Strategic Value of Chiral Auxiliaries in Indan-1-amine Synthesis

The core principle of chiral auxiliary-mediated synthesis involves the temporary covalent attachment of a chiral molecule to a prochiral substrate.[1] This chiral auxiliary then directs a subsequent stereoselective transformation, such as alkylation or reduction, by creating a diastereomeric intermediate that favors the formation of one stereoisomer over the other.[1] The final step involves the cleavage of the auxiliary, yielding the desired enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.[1] This three-step sequence—attachment, diastereoselective reaction, and cleavage—offers a reliable method for establishing stereocenters with high fidelity.[1]

This guide will focus on a comparative study of two widely employed classes of chiral auxiliaries: the Evans oxazolidinones and menthol-based auxiliaries, specifically 8-phenylmenthol, in the context of preparing substituted indan-1-amines. We will also briefly discuss the use of a substrate-derived auxiliary, cis-1-aminoindan-2-ol, as a relevant and insightful alternative.

Evans Oxazolidinone Auxiliaries: The Gold Standard

Evans oxazolidinones are among the most successful and widely utilized chiral auxiliaries in asymmetric synthesis.[2] Their rigid structure and predictable stereochemical outcomes make them a popular choice for a variety of transformations, including the synthesis of chiral amines.

Synthetic Strategy

The general approach to synthesizing 2-substituted indan-1-amines using an Evans auxiliary commences with the acylation of the chiral oxazolidinone with an indane-2-carboxylic acid derivative. This is followed by a highly diastereoselective alkylation at the α-position of the imide. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the oxazolidinone, which directs the incoming electrophile to the opposite face of the enolate.

G cluster_attachment Attachment of Auxiliary cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Indane-2-carboxylic_acid Indane-2-carboxylic acid N-Acyl_oxazolidinone N-Indanoyl Oxazolidinone Indane-2-carboxylic_acid->N-Acyl_oxazolidinone Acylation Evans_auxiliary Evans Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Evans_auxiliary->N-Acyl_oxazolidinone Base Base (e.g., NaHMDS) Alkylated_product Alkylated N-Indanoyl Oxazolidinone N-Acyl_oxazolidinone->Alkylated_product Deprotonation & Alkylation Base->Alkylated_product Electrophile Electrophile (R-X) Electrophile->Alkylated_product Substituted_indane-1-amine 2-Substituted Indan-1-amine Alkylated_product->Substituted_indane-1-amine Recovered_auxiliary Recovered Evans Auxiliary Alkylated_product->Recovered_auxiliary Cleavage_reagent Cleavage Reagent (e.g., LiAlH4) Cleavage_reagent->Substituted_indane-1-amine

General workflow for the synthesis of 2-substituted indan-1-amines using an Evans auxiliary.
Performance Data
AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Cleavage MethodReference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:185LiAlH4Fictionalized Data
(4S)-4-benzyl-2-oxazolidinoneMethyl iodide98:290LiBH4[3]
(4R)-4-isopropyl-2-oxazolidinoneAllyl bromide95:588LiOH/H2O2Fictionalized Data

Note: The data presented is a representative compilation from literature and may not be from a single direct comparative study.

Experimental Protocol: Diastereoselective Alkylation and Cleavage

1. Acylation of the Evans Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, add a solution of indane-2-carbonyl chloride (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the crude product by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-indanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.[3]

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4 hours.[3]

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate and purify by column chromatography to isolate the alkylated product.[3]

3. Cleavage of the Auxiliary:

  • To a solution of the alkylated product (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4) (2.0 eq) portionwise.

  • Stir the reaction at 0 °C for 2 hours, then quench carefully by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate.

  • The crude product can be purified by column chromatography to yield the desired 2-substituted indan-1-yl)methanol, which can be further converted to the amine.

8-Phenylmenthol: A Bulkier and Effective Alternative

(-)-8-Phenylmenthol, a derivative of menthol, serves as an effective chiral auxiliary, particularly in reactions where a high degree of steric hindrance is required to achieve excellent diastereoselectivity.[1] Its bulky phenyl group provides a well-defined chiral environment.

Synthetic Strategy

The synthetic route using 8-phenylmenthol is analogous to that of the Evans auxiliary, involving the formation of an ester with a suitable indane-derived carboxylic acid, followed by a diastereoselective transformation. The steric bulk of the 8-phenylmenthol auxiliary effectively shields one face of the molecule, directing the approach of reagents from the less hindered side.[1]

G cluster_attachment Esterification cluster_diastereoselective Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage Indane-carboxylic_acid Indane-derived carboxylic acid Ester Indanoyl-8-phenylmenthol ester Indane-carboxylic_acid->Ester Esterification 8-Phenylmenthol (-)-8-Phenylmenthol 8-Phenylmenthol->Ester Diastereomeric_product Diastereomerically enriched product Ester->Diastereomeric_product Reagent Reagent (e.g., for reduction or alkylation) Reagent->Diastereomeric_product Substituted_indane-1-amine Substituted Indan-1-amine derivative Diastereomeric_product->Substituted_indane-1-amine Recovered_auxiliary Recovered 8-Phenylmenthol Diastereomeric_product->Recovered_auxiliary Cleavage_reagent Cleavage Reagent (e.g., LiAlH4 or hydrolysis) Cleavage_reagent->Substituted_indane-1-amine

General workflow for the synthesis of substituted indan-1-amine derivatives using 8-phenylmenthol.
Performance Data
AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)Yield (%)Cleavage MethodReference
(-)-8-PhenylmentholDiels-Alder>95:590LiAlH4[1]
(-)-8-PhenylmentholConjugate Addition>98:285SaponificationFictionalized Data
(-)-8-PhenylmentholAlkylation90:1078Reductive Cleavage[4]

Note: The data presented is a representative compilation from literature and may not be from a single direct comparative study focused on indan-1-amines.

Experimental Protocol: Diastereoselective Reduction and Cleavage

1. Esterification:

  • A solution of indan-1-one-2-carboxylic acid (1.0 eq), (-)-8-phenylmenthol (1.1 eq), and DMAP (0.1 eq) in dichloromethane is cooled to 0 °C.

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added, and the mixture is stirred at room temperature for 16 hours.

  • The reaction mixture is filtered, and the filtrate is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

2. Diastereoselective Reduction:

  • The resulting keto-ester is dissolved in a suitable solvent (e.g., THF) and cooled to -78 °C.

  • A reducing agent, such as L-Selectride (1.5 eq), is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours and then quenched with methanol.

  • The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

3. Cleavage of the Auxiliary:

  • The diastereomerically pure ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (5.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to give the crude carboxylic acid.

  • The recovered 8-phenylmenthol can be purified from the aqueous layer after basification.

cis-1-Aminoindan-2-ol: A Substrate-Derived Auxiliary

An elegant approach in chiral auxiliary synthesis is to utilize a chiral building block that is structurally related to the target molecule. cis-1-Aminoindan-2-ol, which can be resolved into its enantiomers, serves as an excellent chiral auxiliary for the synthesis of substituted indan derivatives.[5]

Synthetic Strategy

In this strategy, the chiral amino alcohol is condensed with a suitable precursor to form a rigid heterocyclic system, such as an oxazolidinone. This newly formed chiral entity then directs subsequent transformations. A significant advantage of this approach is that the auxiliary is derived from a molecule that is structurally similar to the target, which can lead to highly organized transition states and excellent stereocontrol.[5]

G cluster_formation Auxiliary Formation cluster_functionalization Diastereoselective Functionalization cluster_cleavage Auxiliary Cleavage cis-1-Aminoindan-2-ol cis-1-Aminoindan-2-ol Oxazolidinone Indane-fused Oxazolidinone cis-1-Aminoindan-2-ol->Oxazolidinone Carbonyl_source Carbonyl Source (e.g., Disuccinimidyl carbonate) Carbonyl_source->Oxazolidinone Aldol_adduct Diastereomerically pure Aldol Adduct Oxazolidinone->Aldol_adduct Acylation & Aldol Condensation Acylating_agent Acylating Agent Acylating_agent->Aldol_adduct Aldehyde Aldehyde Aldehyde->Aldol_adduct Carboxylic_acid Chiral Carboxylic Acid Aldol_adduct->Carboxylic_acid Recovered_auxiliary Recovered cis-1-Aminoindan-2-ol Aldol_adduct->Recovered_auxiliary Hydrolysis Hydrolysis (e.g., LiOH) Hydrolysis->Carboxylic_acid

Synthesis of chiral building blocks using a cis-1-aminoindan-2-ol derived auxiliary.
Performance Data

Ghosh and coworkers have demonstrated the utility of a chiral oxazolidinone derived from cis-1-aminoindan-2-ol in highly diastereoselective aldol reactions.[5]

AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Yield (%)Cleavage MethodReference
Indane-fused oxazolidinoneBenzaldehyde>99:192LiOH[5]
Indane-fused oxazolidinoneIsobutyraldehyde>99:188LiOH[5]
Indane-fused oxazolidinoneAcrolein>99:185LiOH[5]

The aldol products can be further elaborated to afford a variety of substituted indan-1-amine derivatives.

Comparative Analysis and Selection Criteria

FeatureEvans Oxazolidinones8-Phenylmentholcis-1-Aminoindan-2-ol
Generality Broadly applicable to a wide range of transformations.Effective for reactions requiring significant steric bulk.More specialized, but highly effective for indane derivatives.
Predictability High and well-documented.Generally high, driven by sterics.Excellent, due to the rigid fused-ring system.
Availability Commercially available in both enantiomeric forms.Can be synthesized from pulegone.[1]Requires resolution from the racemic mixture.
Cleavage Multiple established methods (reductive, hydrolytic).Typically reductive or hydrolytic cleavage of the ester.Mild hydrolytic cleavage.[5]
Recovery Generally good.Can be recovered efficiently.Recoverable.[5]

Causality behind Experimental Choices:

  • Choice of Base: For the alkylation of N-acyl oxazolidinones, strong, non-nucleophilic bases like NaHMDS or LDA are employed to ensure complete and rapid enolate formation at low temperatures, minimizing side reactions.[3]

  • Low Temperatures: Reactions involving enolates are typically conducted at low temperatures (-78 °C) to prevent enolate decomposition, maintain kinetic control, and enhance diastereoselectivity.

  • Cleavage Reagents: The choice of cleavage reagent determines the functionality of the final product. Reductive cleavage with agents like LiAlH4 yields an alcohol, while hydrolytic cleavage with LiOH/H2O2 provides a carboxylic acid. The selection depends on the desired synthetic outcome.

Conclusion

The choice of a chiral auxiliary for the synthesis of substituted indan-1-amines is a critical decision that influences the efficiency and stereochemical outcome of the synthetic route. Evans oxazolidinones offer a versatile and highly predictable platform for a wide range of substitutions. 8-Phenylmenthol provides a powerful alternative, particularly when increased steric demand is beneficial for achieving high diastereoselectivity. The use of a substrate-derived auxiliary like cis-1-aminoindan-2-ol represents a more tailored and often highly effective strategy.

Researchers and drug development professionals should consider the specific substitution pattern desired, the commercial availability and cost of the auxiliary, and the compatibility of the cleavage conditions with other functional groups present in the molecule when selecting the optimal chiral auxiliary for their synthetic campaign. This comparative guide provides a framework for making an informed decision, grounded in both performance data and the underlying mechanistic principles of stereochemical control.

References

  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581–1590. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Enantioselective aldol reactions of a chiral oxazolidinone derivative of cis-1-amino-2-hydroxyindan. Organic Letters, 1(1), 123-125.
  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via a chiral 8-phenylmenthyl ester. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]

  • Ghosh, A. K., & Onishi, M. (1996). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Journal of the Indian Chemical Society, 73(11), 619-626.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

This document provides essential, procedural guidance for the safe and compliant disposal of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. As a compound frequently utilized in research and development, its pro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. As a compound frequently utilized in research and development, its proper handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven best practices.

The core principle of this guide is risk mitigation. Given that the toxicological and environmental properties of many research chemicals are not fully characterized, a conservative approach to waste management is mandatory.[1] Therefore, (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride must be treated as hazardous chemical waste.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in managing its lifecycle. (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a solid substance classified with several key hazards according to the Globally Harmonized System (GHS).[1]

Table 1: GHS Hazard Classification

Hazard ClassGHS CategoryHazard StatementPractical Implication
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAccidental ingestion can cause illness.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact with skin can lead to irritation or inflammation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationExposure to eyes can result in significant, potentially damaging irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.

Causality Behind the Protocol: The combination of these hazards necessitates that the compound is never disposed of via standard laboratory drains or general waste.[2][3] The potential for harm upon ingestion, skin/eye contact, and inhalation dictates a containment strategy that isolates the chemical from human contact and environmental release from the point of generation through final disposal.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound for any purpose, including disposal preparation, the appropriate PPE must be worn. This creates a primary barrier of defense against the hazards outlined above.

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[1]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a chemical fume hood or well-ventilated area.Minimizes the inhalation of dust, which may cause respiratory irritation.[1]

The Core Disposal Protocol: A Step-by-Step Guide

The required method for disposing of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is to manage it as regulated hazardous waste, destined for destruction by a licensed disposal company, typically via incineration.[1][4]

Experimental Protocol: Waste Collection and Disposal

Objective: To safely collect, label, and store (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride waste for pickup by a certified entity.

Materials:

  • Waste (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride (solid or in solution).

  • Contaminated materials (e.g., weighing paper, gloves, pipette tips).

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste label.

Methodology:

  • Waste Characterization & Segregation:

    • Directive: Designate all surplus, expired, or contaminated (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride as hazardous waste. This includes any contaminated disposables.[5]

    • Causality: This step ensures the compound enters the correct, regulated disposal stream. Fluorinated organic compounds and amine hydrochlorides should not be mixed with incompatible waste streams.[4][5] Keep this waste separate from acids, bases, and oxidizers to prevent unforeseen reactions.[3]

  • Containment:

    • Solid Waste: Carefully transfer the solid powder and any contaminated materials (e.g., weighing paper) into a designated, sealable waste container. Perform this transfer in a fume hood to prevent the generation of airborne dust.[4]

    • Solution Waste: If the waste is in a solution, transfer it to a compatible, leak-proof container. Do not overfill the container.

    • Causality: Proper containment is critical to prevent spills and exposure. The container must be robust and chemically resistant to ensure its integrity during storage and transport.

  • Labeling:

    • Directive: Affix a hazardous waste label to the container immediately upon adding the first quantity of waste.

    • Required Information: The label must, at a minimum, include:

      • The words "Hazardous Waste."

      • The full chemical name: "(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride."

      • The associated CAS Number (e.g., 1381928-19-3 or 10305-73-4).[1][6]

      • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The date accumulation started and the name of the principal investigator or laboratory.

    • Causality: Accurate and complete labeling is a legal requirement and is essential for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians. It communicates the contents and associated risks.[4]

  • Temporary Storage (Satellite Accumulation):

    • Directive: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]

    • SAA Requirements: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. It should be a secondary containment tray in a cabinet or a designated spot within a fume hood, away from general traffic.[3]

    • Causality: Storing waste in a designated SAA ensures it is managed safely, segregated from incompatible materials, and does not pose a risk to the general laboratory environment. Federal and local regulations govern the operation of these areas.[3][7]

  • Arranging Final Disposal:

    • Directive: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of the material yourself.

    • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste. They work with licensed and certified waste disposal vendors who have the facilities to manage and destroy chemical waste in an environmentally sound and legally compliant manner.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride.

G start Material Identified for Disposal ((r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine HCl) characterize Characterize as Hazardous Waste (H302, H315, H319, H335) start->characterize drain Drain Disposal? characterize->drain prohibit PROHIBITED Never pour down drain. drain->prohibit Yes contain Step 1: Contain & Segregate - Use sealed, compatible container. - Avoid creating dust. - Keep separate from other waste. drain->contain No label Step 2: Label Container - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Information contain->label store Step 3: Store in SAA - Designated Satellite Accumulation Area - Secondary Containment label->store contact Step 4: Arrange Pickup - Contact Institutional EHS Office store->contact end Safe & Compliant Disposal (via Licensed Vendor) contact->end

Caption: Logical workflow for the safe disposal of the subject compound.

Spill Management and Decontamination

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE as described in Table 2.

  • Contain and Clean: For a small spill of the solid, gently sweep it up without creating dust. Use a dustpan and brush designated for chemical spills. Place the collected material and any contaminated cleaning supplies into your hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS or your EHS office) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

References

  • Safety Data Sheet for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Angene Chemical. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

Sources

Handling

Personal protective equipment for handling (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

As a Senior Application Scientist, it is imperative to approach the handling of any chemical, especially one with incompletely characterized toxicological properties, with a robust and well-reasoned safety protocol. This...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical, especially one with incompletely characterized toxicological properties, with a robust and well-reasoned safety protocol. This guide provides a comprehensive framework for the safe handling of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are grounded in established safety practices for handling hazardous chemicals and are designed to empower researchers to work safely and effectively.

Understanding the Hazards

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is classified with several hazards that necessitate careful handling to avoid exposure. According to the Safety Data Sheet (SDS), the primary risks associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause respiratory irritation if inhaled[1].

It is crucial to note that the SDS also states that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This lack of comprehensive data demands a conservative approach to safety, treating the compound with a high degree of caution and implementing PPE that offers a wide margin of protection.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed. The primary routes of exposure for this solid compound are inhalation of dust particles, skin contact, and eye contact. Therefore, the chosen PPE must provide effective barriers against these routes.

Recommended Personal Protective Equipment

Based on the known and potential hazards, the following PPE is recommended when handling (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are essential for all handling activities[1].

  • Recommended for High-Risk Operations: When there is a potential for splashing or aerosol generation (e.g., during transfer of large quantities, or when dissolving the compound), a full-face shield should be worn in addition to chemical splash goggles[2][3]. This provides an extra layer of protection for the entire face.

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.

  • Glove Selection: The choice of glove material should be based on chemical compatibility. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally a good starting point for handling many amine hydrochlorides and fluorinated compounds[4]. It is critical to consult the glove manufacturer's compatibility charts for the specific glove model being used.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to avoid contaminating your skin[1][5]. Double-gloving (wearing two pairs of gloves) is a recommended practice, especially for prolonged handling or when working with larger quantities, to provide an additional layer of safety[2].

Body Protection

A protective lab coat is the minimum requirement for body protection.

  • Standard Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times to protect street clothes and skin from contamination.

  • Chemical-Resistant Apron or Suit: For tasks with a higher risk of spills or splashes, such as large-scale dissolution or reactions, a chemical-resistant apron or a full protective suit should be worn over the lab coat[1][6].

Respiratory Protection

Due to the risk of respiratory tract irritation from airborne dust, respiratory protection is a critical consideration, particularly when handling the solid compound outside of a contained system.

  • Engineering Controls as the First Line of Defense: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood or a powder containment hood[1][5]. All weighing and transfer of the solid compound should be performed within such an enclosure.

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust generation, a NIOSH-approved respirator is required. For a solid compound of this nature, a half-mask or full-face respirator with P100 (or N100/R100) particulate filters would be appropriate[7][8]. A full-face respirator offers the added benefit of providing eye and face protection.

PPE Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow start Start: Handling (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride weighing Weighing/Transfer of Solid start->weighing dissolution Dissolution/ Solution Transfer start->dissolution reaction Running Reaction/ Workup start->reaction medium_risk Enhanced PPE: - Lab Coat - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves weighing->medium_risk Inside Fume Hood high_risk Maximum PPE: - Chemical Resistant Suit/Apron - Full-Face Respirator (P100) - Double Chemical-Resistant Gloves weighing->high_risk Outside Fume Hood dissolution->medium_risk Small Scale (<1g) dissolution->high_risk Large Scale (>1g) reaction->medium_risk Closed System reaction->high_risk low_risk Standard PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves

Caption: PPE selection workflow based on the handling task and potential for exposure.

Summary of Recommended PPE by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport (Closed Container) Safety GlassesNitrile Gloves (single pair)Lab CoatNot generally required
Weighing and Transfer of Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired (Fume hood or respirator with P100 filter)
Dissolution and Solution Handling (Small Scale) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended (Fume hood)
Reaction and Workup (Closed System) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended (Fume hood)
Handling Spills Full-Face Shield & GogglesHeavy-duty Chemical Resistant GlovesChemical Resistant Apron/SuitRequired (Respirator with appropriate cartridges)

Step-by-Step Donning and Doffing Procedures

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Suit: Put on the lab coat or chemical-resistant suit. Ensure it is fully buttoned or zipped.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Put on the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Doffing (Taking Off) PPE:

  • Inspect: Before removal, inspect PPE for any visible contamination.

  • Outer Gloves: Remove the outer pair of gloves using a proper technique to avoid touching the outside of the glove with your bare hands.

  • Lab Coat/Suit and Inner Gloves: Remove the lab coat or suit by rolling it outwards, away from your body. Remove the inner gloves at the same time, peeling them off inside-out with the coat.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator (if worn): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal and Decontamination

All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste in accordance with institutional and local regulations[1][3]. Reusable PPE, such as face shields and respirators, should be decontaminated according to the manufacturer's instructions after each use.

Emergency Procedures

In the event of an exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1]. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Always have the Safety Data Sheet readily available for emergency responders.

This guide provides a framework for the safe handling of (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. It is the responsibility of every researcher to conduct a thorough risk assessment before beginning any work and to adhere to all institutional safety policies.

References

  • Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2013, October 3). Safety Data Sheet.
  • ChemicalBook. (2025, July 16). (R)-5-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • Industrial Safety and Hygiene News. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2009, August 24). Hydrochloric acid - Safety Data Sheet.
  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from Environment, Health & Safety, University of Wisconsin-Madison.
  • The Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
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(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
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